Product packaging for ERR|A Inverse Agonist 1(Cat. No.:)

ERR|A Inverse Agonist 1

Cat. No.: B15145478
M. Wt: 529.5 g/mol
InChI Key: VREKGOHYUPVQSX-NFOZGECASA-N
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Description

ERR|A Inverse Agonist 1 is a useful research compound. Its molecular formula is C30H38Cl2N2O2 and its molecular weight is 529.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38Cl2N2O2 B15145478 ERR|A Inverse Agonist 1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H38Cl2N2O2

Molecular Weight

529.5 g/mol

IUPAC Name

3-[(E)-5-hydroxy-2-phenyl-1-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pent-1-enyl]phenol;dihydrochloride

InChI

InChI=1S/C30H36N2O2.2ClH/c1-23(2)31-17-19-32(20-18-31)27-15-13-25(14-16-27)30(26-10-6-11-28(34)22-26)29(12-7-21-33)24-8-4-3-5-9-24;;/h3-6,8-11,13-16,22-23,33-34H,7,12,17-21H2,1-2H3;2*1H/b30-29+;;

InChI Key

VREKGOHYUPVQSX-NFOZGECASA-N

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)/C(=C(/CCCO)\C3=CC=CC=C3)/C4=CC(=CC=C4)O.Cl.Cl

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=C(CCCO)C3=CC=CC=C3)C4=CC(=CC=C4)O.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

The Dual Mechanism of Action of XCT-790: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XCT-790 is a small molecule initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα). It has been widely utilized as a chemical probe to investigate the biological functions of ERRα. However, subsequent research has revealed a second, potent mechanism of action independent of its effects on ERRα. XCT-790 is also a nanomolar mitochondrial uncoupler, acting as a proton ionophore to disrupt the mitochondrial membrane potential. This dual activity leads to a complex cellular response, including the activation of AMP-activated protein kinase (AMPK), depletion of cellular ATP, and induction of apoptosis, particularly in cancer cells. This guide provides a detailed technical overview of the multifaceted mechanism of action of XCT-790, presenting key quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate a comprehensive understanding for research and drug development professionals.

ERRα Inverse Agonism: The Primary Target

XCT-790 was first characterized as a selective inverse agonist for ERRα, an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism and mitochondrial biogenesis.[1]

Mechanism of ERRα Inhibition

As an inverse agonist, XCT-790 binds to the ligand-binding domain of ERRα and promotes a conformational change that leads to the dissociation of coactivator proteins, such as PGC-1α.[1][2] This disruption of the ERRα-coactivator complex inhibits the transcriptional activity of ERRα, leading to the downregulation of its target genes involved in metabolic processes.[2]

Quantitative Data: Potency and Selectivity

The inhibitory potency of XCT-790 against ERRα has been quantified in cell-based assays.

ParameterValueAssay TypeReference
IC50 0.37 µMGAL4-ERRα cell-based transfection assay[3][4]

XCT-790 exhibits selectivity for ERRα over other related nuclear receptors, such as ERRγ, and the estrogen receptors ERα and ERβ, at concentrations below 10 µM.[3][5]

Experimental Protocol: ERRα Inverse Agonist Activity Assay (Cell-Based)

A common method to determine the inverse agonist activity of compounds like XCT-790 is a GAL4-ERRα reporter gene assay.

Principle: The ligand-binding domain (LBD) of ERRα is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein is co-expressed with a reporter gene (e.g., luciferase) under the control of a promoter containing GAL4 upstream activating sequences (UAS). In the absence of an inverse agonist, the ERRα-LBD constitutively recruits coactivators, leading to reporter gene expression. An inverse agonist will bind to the ERRα-LBD and inhibit this constitutive activity, resulting in a decrease in reporter gene signal.

Methodology:

  • Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293T) in a 96-well plate.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector for the GAL4-ERRα-LBD fusion protein.

    • A reporter plasmid containing a luciferase gene driven by a promoter with GAL4 UAS.

    • A third plasmid expressing a control reporter (e.g., β-galactosidase) can be included for normalization of transfection efficiency.

  • Compound Treatment: After an appropriate incubation period for plasmid expression (e.g., 24 hours), treat the cells with various concentrations of XCT-790 or a vehicle control (e.g., DMSO).

  • Lysis and Reporter Assay: After the treatment period (e.g., 24 hours), lyse the cells and measure the luciferase and β-galactosidase activities using appropriate assay kits and a luminometer/spectrophotometer.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity for each well. Plot the normalized luciferase activity against the logarithm of the XCT-790 concentration and fit the data to a dose-response curve to determine the IC50 value.

Mitochondrial Uncoupling: An Independent and Potent Mechanism

A pivotal discovery revealed that XCT-790 is a potent mitochondrial uncoupler, and this activity occurs at nanomolar concentrations, significantly lower than those required for effective ERRα inhibition.[2][6] This effect is independent of ERRα expression.[2]

Mechanism of Mitochondrial Uncoupling

XCT-790 acts as a proton ionophore, similar to classical uncouplers like FCCP and CCCP.[2][6] It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncouples the process of oxidative phosphorylation from ATP synthesis. As a result, the electron transport chain continues to consume oxygen at a high rate, but the energy is dissipated as heat instead of being used to produce ATP.[2]

Quantitative Data: Mitochondrial Effects

The mitochondrial uncoupling effects of XCT-790 have been observed at concentrations significantly lower than its IC50 for ERRα.

EffectConcentration RangeCell Line(s)Reference
AMPK Activation As low as 390 nMMNT1[2]
Decreased Mitochondrial Membrane Potential 10 - 40 µMMNT1[2]
Increased Oxygen Consumption Rate (OCR) Observed at various concentrationsMNT1[2]
ATP Depletion Observed within 20 minutes of exposureMNT1[2]
Experimental Protocols

Principle: The lipophilic cationic dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, accumulates in the mitochondria in a membrane potential-dependent manner. A decrease in MMP leads to a reduction in the accumulation of the dye, which can be quantified by fluorescence measurement.

Methodology (using TMRE):

  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy). Treat the cells with XCT-790 at the desired concentrations for the specified time. A positive control for mitochondrial depolarization, such as CCCP (e.g., 50 µM for 15 minutes), should be included.[7]

  • TMRE Staining: Add TMRE labeling solution (e.g., 200 nM final concentration) to each well and incubate at 37°C for 15-30 minutes.[7]

  • Washing: Gently wash the cells with pre-warmed PBS or cell culture medium to remove the excess dye.[7]

  • Analysis: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~550 nm, emission ~580 nm) or visualize the cells under a fluorescence microscope.[7] A decrease in fluorescence intensity in XCT-790-treated cells compared to the vehicle control indicates a loss of MMP.

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the rate of oxygen consumption by living cells in real-time. Mitochondrial uncouplers like XCT-790 are expected to cause an immediate increase in OCR as the electron transport chain attempts to compensate for the dissipated proton gradient.

Methodology:

  • Cell Seeding: Seed cells in a specialized Seahorse XF cell culture microplate and allow them to adhere.

  • Compound Loading: Prepare a solution of XCT-790 in the assay medium. Load the desired concentrations of XCT-790 into the injection ports of the sensor cartridge.

  • Assay Execution: Place the cell culture plate in the extracellular flux analyzer. After an initial period of baseline OCR measurements, the instrument injects XCT-790 into the wells.

  • Data Acquisition and Analysis: The analyzer continuously measures the OCR before and after the injection of XCT-790. An increase in OCR following the injection of XCT-790 is indicative of mitochondrial uncoupling. Further injections of other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to dissect the specific effects on mitochondrial respiration.

Downstream Cellular Consequences

The dual mechanisms of action of XCT-790 converge to elicit significant downstream cellular effects, most notably the induction of apoptosis in cancer cells.

Signaling Pathways

The primary downstream consequences of XCT-790 treatment are the depletion of cellular ATP due to mitochondrial uncoupling, which in turn leads to the activation of the energy sensor AMPK.[2] In cancer cells, XCT-790 has been shown to induce apoptosis through a mitochondrial-related pathway.[8]

Mandatory Visualizations

XCT790_Mechanism_of_Action cluster_ERRa ERRα Inverse Agonism cluster_Mitochondria Mitochondrial Uncoupling XCT790_ERRa XCT-790 ERRa ERRα XCT790_ERRa->ERRa Binds to LBD Coactivators PGC-1α Coactivators TargetGenes Target Gene Expression (Metabolism, Mitochondrial Biogenesis) ERRa->TargetGenes Inhibition Coactivators->ERRa Dissociation XCT790_Mito XCT-790 InnerMitoMembrane Inner Mitochondrial Membrane XCT790_Mito->InnerMitoMembrane Proton Ionophore ProtonGradient Proton Gradient (ΔΨm) InnerMitoMembrane->ProtonGradient Dissipation ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Uncoupled from ATP ATP ATP_Synthase->ATP Decreased Synthesis

Caption: Dual mechanisms of XCT-790 action.

XCT790_Downstream_Effects cluster_Mito_Effects Mitochondrial Effects cluster_Cellular_Response Cellular Response XCT790 XCT-790 Mito_Uncoupling Mitochondrial Uncoupling XCT790->Mito_Uncoupling ATP_Depletion ATP Depletion Mito_Uncoupling->ATP_Depletion MMP_Loss Loss of ΔΨm Mito_Uncoupling->MMP_Loss AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Apoptosis Apoptosis MMP_Loss->Apoptosis Induction

Caption: Downstream cellular effects of XCT-790.

Conclusion

XCT-790 is a molecule with a complex and dual mechanism of action. While it is a valuable tool for studying ERRα, its potent, independent mitochondrial uncoupling activity must be carefully considered when interpreting experimental results. The concentrations at which these two effects occur are distinct, with mitochondrial uncoupling and subsequent AMPK activation happening at nanomolar concentrations, while ERRα inhibition typically requires micromolar concentrations. This technical guide provides researchers and drug development professionals with a comprehensive overview of XCT-790's mechanisms, enabling more informed experimental design and data interpretation. The provided experimental protocols offer a starting point for investigating these activities in various cellular contexts. A thorough understanding of both the ERRα-dependent and -independent effects of XCT-790 is crucial for its appropriate use in research and for evaluating its potential therapeutic applications.

References

The Dual Identity of XCT-790: A Technical Whitepaper on the ERRα Inverse Agonist and Mitochondrial Uncoupler

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XCT-790, initially celebrated as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), has emerged as a critical tool in dissecting the roles of this orphan nuclear receptor in metabolic regulation and disease. However, subsequent research has unveiled a significant off-target activity: XCT-790 is also a powerful mitochondrial uncoupler, a function independent of its effects on ERRα. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and multifaceted biological activities of XCT-790. It aims to equip researchers with a comprehensive understanding of this compound, enabling more precise experimental design and data interpretation. We present a consolidation of quantitative data, detailed experimental methodologies for its biological characterization, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to XCT-790

XCT-790 is a synthetic, small-molecule compound belonging to the thiadiazole acrylamide class.[1] It was developed as the first potent and selective inhibitor of ERRα, a key regulator of cellular energy homeostasis and metabolism.[1] The compound's ability to disrupt the interaction between ERRα and its coactivators made it an invaluable probe for studying the physiological and pathological functions of this receptor.[1] However, the discovery of its potent mitochondrial uncoupling effects has added a critical layer of complexity to its use, necessitating careful consideration of its dual mechanism of action.[1][2]

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for XCT-790 is presented below, offering a quick reference for its biological activity and physical characteristics.

ParameterValueReference
IC50 for ERRα ~370-400 nM[3][4]
Selectivity Inactive against ERRγ, ERα, and ERβ at concentrations below 10 μM[3][4]
Molecular Weight 596.42 g/mol [4]
Molecular Formula C23H13F9N4O3S[4]
CAS Number 725247-18-7[4]
Solubility Soluble to 10 mM in DMSO (with gentle warming)[4]

Synthesis of XCT-790

Below is a generalized workflow for the synthesis of such compounds.

G cluster_0 Generalized Synthesis of Thiazole Acrylamide Derivatives start Starting Materials: - Substituted Acryloyl Chloride - 2-Amino-1,3,4-thiadiazole derivative reaction Condensation Reaction (Base-catalyzed) start->reaction Reactants workup Aqueous Work-up & Extraction reaction->workup Crude Product purification Purification (e.g., Column Chromatography) workup->purification product Final Product: (1,3,4-thiadiazol-2-yl)-acrylamide derivative purification->product

Figure 1. Generalized synthetic workflow for thiadiazole acrylamide derivatives.

Biological Activity and Mechanism of Action

ERRα Inverse Agonism

XCT-790 functions as an inverse agonist of ERRα, meaning it reduces the constitutive activity of the receptor.[4] ERRα is an orphan nuclear receptor that, even in the absence of a known endogenous ligand, actively regulates gene expression by binding to Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes.[6] Its activity is highly dependent on its interaction with coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[7][8]

XCT-790 is believed to bind to the ligand-binding domain (LBD) of ERRα, inducing a conformational change that prevents the recruitment of PGC-1α and other coactivators.[1] This disruption of the ERRα-coactivator complex leads to the downregulation of ERRα target genes involved in:

  • Mitochondrial Biogenesis and Oxidative Phosphorylation: ERRα plays a crucial role in regulating the expression of genes involved in the electron transport chain and ATP synthesis.[6][9]

  • Fatty Acid Oxidation: It is a key regulator of genes involved in the breakdown of fatty acids for energy.[8]

  • Gluconeogenesis: ERRα influences the expression of genes involved in glucose production.[8]

  • Angiogenesis: Through its interaction with PGC-1α, ERRα can induce the expression of Vascular Endothelial Growth Factor (VEGF).[9]

G cluster_0 ERRα Signaling Pathway and Inhibition by XCT-790 PGC1a PGC-1α ERRa ERRα PGC1a->ERRa Coactivation ERRE ERRE (DNA) ERRa->ERRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, OXPHOS genes) ERRE->Gene_Expression Promotes XCT790 XCT-790 XCT790->ERRa Inhibits

Figure 2. Mechanism of ERRα inverse agonism by XCT-790.

Mitochondrial Uncoupling

A critical finding is that XCT-790 is a potent mitochondrial uncoupler, an activity that is independent of ERRα.[1][2] This off-target effect occurs at nanomolar concentrations, significantly lower than the concentrations often used to inhibit ERRα.[1][10] Mitochondrial uncouplers disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation.[10]

The proposed mechanism for XCT-790's uncoupling activity is that it acts as a proton ionophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase.[1][2] This leads to:

  • Decreased ATP Production: The dissipation of the proton motive force leads to a rapid depletion of cellular ATP.[1][10]

  • Increased Oxygen Consumption: The electron transport chain works to re-establish the proton gradient, leading to an increase in oxygen consumption.[1][10]

  • Activation of AMP-activated Protein Kinase (AMPK): The drop in the ATP/AMP ratio activates AMPK, a master regulator of cellular energy homeostasis.[1][2]

G cluster_1 Mitochondrial Uncoupling by XCT-790 ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces XCT790 XCT-790 XCT790->Proton_Gradient Dissipates

Figure 3. Mechanism of mitochondrial uncoupling by XCT-790.

Experimental Protocols

Detailed methodologies for key experiments involving XCT-790 are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of complete culture medium and incubate overnight.[11]

  • Treatment: Treat cells with varying concentrations of XCT-790 (or vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[11]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours in the dark.[11]

  • Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.[11]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Protein Expression
  • Cell Lysis: Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., ERRα, p-AMPK, total AMPK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
  • Cell Seeding: Seed cells in a Seahorse XF24 or XF96 cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with XCT-790 or vehicle control for the desired duration.

  • Assay Preparation: A day before the assay, hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Measurement: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using the Seahorse XF Analyzer.[2]

  • Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP (a known uncoupler, for comparison), and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function.

  • Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration.

In Vivo Xenograft Studies
  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly assign mice to treatment and control groups.

  • Drug Administration: Administer XCT-790 (e.g., 4 mg/kg) or vehicle control via a suitable route (e.g., intravenous or intraperitoneal injection) at a specified frequency (e.g., every three days for three weeks).[3]

  • Monitoring: Monitor tumor volume (using calipers) and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Implications for Research and Drug Development

The dual activity of XCT-790 has significant implications for its use as a research tool and as a potential therapeutic agent.

  • Reinterpretation of Previous Studies: The mitochondrial uncoupling effect of XCT-790 necessitates a re-evaluation of studies that attributed its biological effects solely to ERRα inhibition.[1] The observed phenotypes may be a consequence of cellular energy stress rather than, or in addition to, the modulation of ERRα signaling.

  • Experimental Design Considerations: Researchers using XCT-790 should include appropriate controls to distinguish between ERRα-dependent and -independent effects. This may involve using ERRα knockout or knockdown models, or employing concentrations of XCT-790 that are below the threshold for significant mitochondrial uncoupling, if possible.[1]

  • Therapeutic Potential: The ability of XCT-790 to induce cell death in cancer cells, particularly chemoresistant ones, makes it an interesting candidate for cancer therapy.[3] However, its therapeutic window may be narrow due to its mitochondrial toxicity. The synergistic effects observed with other chemotherapeutic agents, such as gemcitabine, suggest potential for combination therapies.[12]

Conclusion

XCT-790 remains a valuable chemical probe for studying cellular metabolism. However, its identity as both a selective ERRα inverse agonist and a potent mitochondrial uncoupler demands a nuanced approach to its application. This whitepaper has provided a comprehensive overview of its discovery, synthesis, and multifaceted biological activities, along with detailed experimental protocols. By understanding and accounting for the dual nature of XCT-790, researchers can leverage its unique properties to gain deeper insights into the intricate interplay between nuclear receptor signaling and cellular energy metabolism, and to explore its potential in the development of novel therapeutic strategies.

References

XCT-790: A Technical Guide to its Application as a Chemical Probe for ERRα Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key transcriptional regulator of cellular energy homeostasis, mitochondrial biogenesis, and several metabolic pathways. Its constitutive activity and association with various pathologies, including cancer and metabolic diseases, have made it an attractive target for therapeutic intervention. XCT-790 was one of the first synthetic molecules identified as a potent and selective inverse agonist of ERRα. This technical guide provides an in-depth overview of XCT-790 as a chemical probe for elucidating ERRα function, detailing its pharmacological properties, experimental applications, and critical considerations for its use.

Data Presentation

Table 1: In Vitro Potency and Selectivity of XCT-790
TargetAssay TypeValueReference
ERRα GAL4-ERRα Luciferase Reporter Assay (CV-1 cells)IC₅₀: 0.37 µM[1]
ERRα GAL4-ERRα Luciferase Reporter AssayIC₅₀: 300-500 nM
ERRγ Not specifiedInactive at concentrations below 10 µM[1]
ERα Not specifiedInactive at concentrations below 10 µM[1]
ERβ Not specifiedInactive at concentrations below 10 µM[1]
Table 2: Cellular Effects of XCT-790
EffectCell Line(s)Concentration RangeDurationKey FindingsReference(s)
Inhibition of Cell Viability MES-SA, MES-SA/DX5, HepG20-40 µM48 and 72 hoursDose-dependent reduction in cell viability.[1]
Reduction of ERRα Protein Levels HepG2, R-HepG210 µM24 and 48 hoursDecreased ERRα protein levels.[1]
Induction of Apoptosis HepG2, R-HepG210 µM48 hoursInduced programmed cell death.[1]
Mitochondrial Uncoupling VariousNanomolar rangeMinutesPotent, ERRα-independent mitochondrial uncoupling, leading to ATP depletion and AMPK activation.[2][3]
Inhibition of ERRα/PGC-1α Interaction Not specifiedNot specifiedNot specifiedDisrupts the interaction between ERRα and its coactivator PGC-1α.[2]

Signaling Pathways

On-Target Signaling: ERRα/PGC-1α Pathway Inhibition

XCT-790 functions as an inverse agonist by binding to the ligand-binding domain of ERRα. This binding event disrupts the constitutive interaction between ERRα and its primary coactivator, Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). The dissociation of this complex prevents the transcriptional activation of ERRα target genes involved in mitochondrial biogenesis and oxidative phosphorylation.

ERR_alpha_pathway cluster_nucleus Nucleus XCT790 XCT-790 ERRa ERRα XCT790->ERRa Binds to LBD ERRa_PGC1a ERRα/PGC-1α Complex XCT790->ERRa_PGC1a Disrupts Complex Formation ERRa->ERRa_PGC1a PGC1a PGC-1α PGC1a->ERRa_PGC1a Target_Genes Target Gene Transcription (e.g., TFAM, NRF1) ERRa_PGC1a->Target_Genes Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis & Oxidative Phosphorylation Target_Genes->Mitochondrial_Biogenesis

Caption: On-target mechanism of XCT-790 action.
Off-Target Signaling: Mitochondrial Uncoupling and AMPK Activation

A critical consideration when using XCT-790 is its potent off-target effect as a mitochondrial uncoupler, which occurs at nanomolar concentrations and is independent of ERRα.[2][3] XCT-790 acts as a proton ionophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncouples electron transport from ATP synthesis, leading to a rapid decrease in cellular ATP levels. The resulting increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Off_Target_Pathway cluster_cell Cytoplasm XCT790 XCT-790 Proton_Gradient Proton Gradient (ΔΨm) XCT790->Proton_Gradient Dissipates Mitochondrion Mitochondrion ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP Proton_Gradient->ATP Uncoupled from ATP_Synthase->ATP Produces AMP AMP ATP->AMP Depletion leads to relative increase AMPK AMPK AMP->AMPK Activates Metabolic_Response Downstream Metabolic Responses AMPK->Metabolic_Response

Caption: Off-target mechanism of XCT-790.

Experimental Protocols

GAL4-ERRα Luciferase Reporter Gene Assay

This assay is used to quantify the inverse agonist activity of XCT-790 on ERRα-mediated transcription.

Materials:

  • CV-1 or HEK293T cells

  • Expression plasmid for GAL4 DNA-binding domain fused to the ERRα ligand-binding domain (GAL4-ERRα-LBD)

  • Luciferase reporter plasmid containing upstream activating sequences (UAS) for GAL4 (UAS-Luc)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • XCT-790 stock solution (in DMSO)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed CV-1 or HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GAL4-ERRα-LBD and UAS-Luc plasmids using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of XCT-790 or vehicle (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the XCT-790 concentration to determine the IC₅₀ value.

Reporter_Assay_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Transfect Co-transfect with GAL4-ERRα-LBD & UAS-Luc Plasmids Seed_Cells->Transfect Treat Treat with XCT-790 (24h post-transfection) Transfect->Treat Incubate Incubate for 24h Treat->Incubate Lyse_and_Read Lyse Cells & Measure Luciferase Activity Incubate->Lyse_and_Read Analyze Analyze Data (Calculate IC₅₀) Lyse_and_Read->Analyze End End Analyze->End

Caption: Luciferase reporter assay workflow.
Co-Immunoprecipitation (Co-IP) of ERRα and PGC-1α

This method is used to assess the effect of XCT-790 on the interaction between endogenous or overexpressed ERRα and PGC-1α.

Materials:

  • Cells expressing ERRα and PGC-1α

  • XCT-790 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against ERRα or PGC-1α for immunoprecipitation

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies against ERRα and PGC-1α for Western blotting

Protocol:

  • Cell Treatment and Lysis: Treat cells with XCT-790 or vehicle for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-ERRα) overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against ERRα and PGC-1α.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm upon treatment with XCT-790. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • Live cells seeded on a glass-bottom dish or plate

  • TMRM stock solution (in DMSO)

  • Cell culture medium

  • Fluorescence microscope with appropriate filters for TMRM (e.g., TRITC)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

Protocol:

  • Cell Seeding: Seed cells on a glass-bottom dish suitable for live-cell imaging.

  • TMRM Staining: Prepare a working solution of TMRM (e.g., 25-100 nM) in complete cell culture medium. Replace the medium in the dish with the TMRM staining solution and incubate for 30 minutes at 37°C, protected from light.[4]

  • Washing: Wash the cells three times with pre-warmed PBS or imaging buffer.[4]

  • Imaging: Mount the dish on the fluorescence microscope and acquire baseline fluorescence images.

  • Treatment: Add XCT-790 to the imaging medium at the desired concentration and acquire time-lapse images to monitor the change in TMRM fluorescence.

  • Positive Control: At the end of the experiment, add FCCP (e.g., 10 µM) to induce complete mitochondrial depolarization and record the final fluorescence intensity.

  • Data Analysis: Quantify the mean fluorescence intensity of mitochondrial regions over time. Normalize the fluorescence changes to the baseline and the FCCP-treated values.

TMRM_Assay_Workflow Start Start Seed_Cells Seed Cells on Glass-Bottom Dish Start->Seed_Cells Stain_TMRM Stain with TMRM (30 min) Seed_Cells->Stain_TMRM Wash_Cells Wash Cells Stain_TMRM->Wash_Cells Image_Baseline Acquire Baseline Fluorescence Images Wash_Cells->Image_Baseline Treat_XCT790 Treat with XCT-790 Image_Baseline->Treat_XCT790 Time_Lapse Acquire Time-Lapse Images Treat_XCT790->Time_Lapse Add_FCCP Add FCCP (Positive Control) Time_Lapse->Add_FCCP Analyze Analyze Fluorescence Intensity Add_FCCP->Analyze End End Analyze->End

References

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen-Related Receptor Alpha (ERRα), encoded by the ESRRA gene, is an orphan nuclear receptor that functions as a pivotal transcription factor in the regulation of cellular metabolism, energy homeostasis, and various physiological and pathological processes. Despite its discovery as one of the first orphan receptors, its activity is now understood to be intricately controlled not by a classical ligand but by a network of protein co-regulators, most notably the PGC-1 coactivators. This technical guide provides an in-depth exploration of the core biological functions of ERRα, its molecular mechanisms, and its emerging role as a therapeutic target in metabolic diseases and oncology. We present quantitative data on its target gene regulation, detailed protocols for key experimental assays, and visual diagrams of its principal signaling pathways to serve as a comprehensive resource for the scientific community.

Core Biological Functions of ERRα

ERRα is most prominently recognized as a master regulator of cellular energy metabolism. Its influence extends across multiple tissues with high energy demands, including skeletal muscle, brown adipose tissue, heart, and liver.[1][2] Beyond metabolism, ERRα plays significant roles in bone homeostasis and cancer progression.[1][3]

Regulation of Cellular Metabolism

The primary function of ERRα is the transcriptional control of genes involved in energy metabolism.[4] This regulation is predominantly achieved through its potent interaction with the transcriptional coactivator PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha).[5][6][7] The ERRα/PGC-1α complex is a central node in mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), the tricarboxylic acid (TCA) cycle, and fatty acid oxidation (FAO).[2][8][9]

Upon activation by stimuli such as exercise or cold, PGC-1α is induced and binds to ERRα, dramatically enhancing its transcriptional activity on target gene promoters containing Estrogen-Related Receptor Response Elements (ERREs).[7][10] This leads to a coordinated upregulation of the machinery required for cellular respiration and energy production.[8]

Role in Cancer Biology

In oncology, ERRα has emerged as a significant factor in the progression of various cancers, including breast, ovarian, colon, and prostate cancer.[10] Its expression often correlates with more aggressive tumors and poorer clinical outcomes.[11] Unlike the estrogen receptor (ERα), which primarily regulates proliferation in response to estrogen, ERRα controls distinct biological processes centered on metabolic reprogramming, angiogenesis, and metastasis.[11]

ERRα expression is particularly high in ERα-negative and triple-negative breast cancers (TNBC), where it drives the metabolic adaptations necessary for rapid tumor growth and survival in hypoxic microenvironments.[12][13] It achieves this by regulating genes involved in glycolysis, the TCA cycle, and glutaminolysis to support both energy (ATP) and biomass production.[11] Furthermore, ERRα can directly induce the expression of key angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), promoting tumor vascularization.[4][11][14]

Function in Bone Homeostasis

ERRα is highly expressed in bone cells and plays a crucial role in maintaining skeletal integrity.[15] It is involved in the differentiation and function of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[16][17] ERRα regulates the expression of key bone matrix proteins, including osteopontin (OPN).[1][5][18] The receptor's influence on mitochondrial metabolism is also critical for providing the energy required for bone remodeling processes.[1] Studies in knockout mice have demonstrated that the absence of ERRα leads to defects in bone formation and an osteopetrotic phenotype, highlighting its essential role in bone resorption.[16][17]

Quantitative Data Presentation

The following tables summarize quantitative data regarding the modulation of ERRα activity and its downstream effects.

Table 1: Effect of ERRα Modulation on Target Gene and Protein Expression

TargetModulatorCell Line/ModelFold Change / EffectReference
VEGF ERRα/PGC-1α OverexpressionBreast Cancer Cells1.5 - 2.0 fold increase in secretion[11]
VEGF ERRα siRNAEndometrial Cancer Cells~50% decrease in mRNA[12]
Osteopontin (OPN) ERRα OverexpressionHeLa CellsActivation of promoter[5][18]
Osteopontin (OPN) ERRα OverexpressionROS17/2.8 Osteosarcoma CellsRepression of promoter[5][18]
PGC-1β ERRβ shRNA (in hypoxia)Feline CardiomyocytesBlocked hypoxia-induced increase[17]

Table 2: Pharmacological Inhibition of ERRα Activity

InhibitorCell LineAssayIC₅₀ ValueReference(s)
XCT-790 MDA-MB-231 (TNBC)Proliferation (48h)13.7 µM[12]
XCT-790 BT-549 (TNBC)Proliferation (48h)13.3 µM[12]
Tamoxifen NZBR3 (ER+)Proliferation60 nM[19]
Tamoxifen NZBR1 (TNBC)Proliferation>1000 nM[19]

Note: While widely used, XCT-790 has been shown to have off-target effects as a potent mitochondrial uncoupler, independent of its action on ERRα. This should be considered when interpreting experimental results.[14][20][21]

Signaling Pathways and Experimental Workflows

Visual representations of key ERRα-related pathways and experimental procedures provide a logical framework for understanding its function and study.

ERR_Metabolism_Pathway cluster_stimuli Physiological Stimuli cluster_core Core Regulatory Axis cluster_downstream Downstream Effects Exercise Exercise PGC1a PGC-1α Exercise->PGC1a activate Cold Cold Exposure Cold->PGC1a activate Fasting Fasting Fasting->PGC1a activate ERRa ERRα PGC1a->ERRa co-activates TFAM TFAM ERRa->TFAM NRF1 NRF1 ERRa->NRF1 FAO_Genes FAO Genes (e.g., MCAD) ERRa->FAO_Genes TCA_Genes TCA Cycle Genes ERRa->TCA_Genes OXPHOS_Genes OXPHOS Genes ERRa->OXPHOS_Genes MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis NRF1->MitoBiogenesis OXPHOS_Genes->MitoBiogenesis

Caption: ERRα Signaling in Metabolic Regulation.

ChIP_Seq_Workflow Start 1. Cell Cross-linking Lysis 2. Cell Lysis & Chromatin Isolation Start->Lysis Shearing 3. Chromatin Shearing (Sonication/Enzymatic) Lysis->Shearing IP 4. Immunoprecipitation (with anti-ERRα antibody) Shearing->IP Wash 5. Wash & Elute Protein-DNA Complexes IP->Wash Reverse 6. Reverse Cross-links Wash->Reverse Purify 7. DNA Purification Reverse->Purify Library 8. Library Preparation Purify->Library Sequencing 9. Next-Generation Sequencing Library->Sequencing Analysis 10. Data Analysis (Peak Calling, Motif Analysis) Sequencing->Analysis

Caption: Experimental Workflow for ChIP-Sequencing.

Cancer_Pathway cluster_upstream Cancer Signaling cluster_core Core ERRα Axis cluster_downstream Tumor Progression Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilize Oncogenic Oncogenic Signals (e.g., HER2, PI3K) PGC1 PGC-1α / PGC-1β Oncogenic->PGC1 upregulate ERRa ERRα PGC1->ERRa co-activates ERRa->HIF1a interacts/ cooperates Metabolism Metabolic Reprogramming ERRa->Metabolism Angiogenesis Angiogenesis ERRa->Angiogenesis Metastasis Invasion & Metastasis ERRa->Metastasis Growth Tumor Growth Metabolism->Growth Angiogenesis->Growth Metastasis->Growth

Caption: Role of ERRα in Cancer Progression.

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for ERRα

This protocol outlines the key steps for identifying the genomic binding sites of ERRα.[8][18][22]

1. Cell Cross-linking and Harvesting: a. Culture cells (e.g., MCF-7, HepG2) to ~80-90% confluency. b. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking. c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature. d. Scrape cells, transfer to a conical tube, and centrifuge to pellet. Wash the cell pellet twice with ice-cold PBS.

2. Chromatin Preparation: a. Resuspend the cell pellet in a cell lysis buffer (containing protease inhibitors). Incubate on ice to lyse the cell membrane. b. Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer. c. Shear the chromatin into fragments of 200-600 bp using a sonicator. Optimization of sonication time and power is critical. d. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation (IP): a. Pre-clear the chromatin by incubating with Protein A/G magnetic beads to reduce non-specific binding. b. Set aside a small aliquot of the pre-cleared chromatin as the "Input" control. c. Add a specific anti-ERRα antibody to the remaining chromatin and incubate overnight at 4°C with rotation. Also, prepare a negative control IP with a non-specific IgG antibody. d. Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

4. Washing and Elution: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. c. Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-based).

5. Reverse Cross-linking and DNA Purification: a. Add NaCl to the eluted samples and the Input control and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links. b. Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins, respectively. c. Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

6. Library Preparation and Sequencing: a. Quantify the purified ChIP DNA. b. Prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina), which includes end-repair, A-tailing, and adapter ligation. c. Perform PCR amplification to generate sufficient material for sequencing. d. Sequence the libraries on a next-generation sequencing platform.

Dual-Luciferase Reporter Assay for ERRα Transcriptional Activity

This assay quantifies the ability of ERRα to activate transcription from a specific promoter in a cellular context.[16][20][23]

1. Plasmid Preparation: a. Reporter Plasmid: Contains a promoter with multiple copies of an Estrogen-Related Receptor Response Element (ERRE) upstream of a Firefly luciferase gene. b. Expression Plasmid: Encodes the full-length human ERRα protein. An empty vector serves as a control. c. Co-activator Plasmid (Optional): Encodes a co-activator like PGC-1α to assess synergistic activation. d. Control Plasmid: Encodes a different reporter, such as Renilla luciferase, driven by a constitutive promoter (e.g., SV40). This is used to normalize for transfection efficiency.

2. Cell Culture and Transfection: a. Seed cells (e.g., HEK293T, HeLa) into a 96-well plate at a density that will result in ~70-80% confluency at the time of transfection. b. The next day, transfect the cells using a lipid-based transfection reagent. Prepare a master mix containing the reporter, expression (ERRα or empty vector), and control plasmids. c. For antagonist assays, add the test compound (e.g., XCT-790) to the media at desired concentrations after transfection. d. Incubate the cells for 24-48 hours to allow for plasmid expression and reporter gene activation.

3. Cell Lysis: a. Remove the culture medium from the wells. b. Wash the cells gently with PBS. c. Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature on an orbital shaker to ensure complete lysis.

4. Luminescence Measurement: a. Use a dual-luciferase assay system and a plate-reading luminometer. b. Program the luminometer to inject the Firefly luciferase substrate (Luciferin) into the first well, shake briefly, and measure the luminescence (Reading 1). c. Program the luminometer to then inject the Stop & Glo® reagent, which quenches the Firefly reaction and initiates the Renilla luciferase reaction. Measure the luminescence again (Reading 2). d. Repeat this process for all wells in the plate.

5. Data Analysis: a. For each well, calculate the ratio of Firefly luminescence (Reading 1) to Renilla luminescence (Reading 2). This normalization corrects for variations in cell number and transfection efficiency. b. Express the results as "Fold Activation" by dividing the normalized luminescence of the ERRα-transfected wells by the normalized luminescence of the empty vector control wells.

Conclusion and Future Directions

Estrogen-Related Receptor Alpha stands as a critical transcriptional regulator at the intersection of metabolism, cancer biology, and skeletal physiology. Its unique mode of regulation via protein cofactors rather than a dedicated hormonal ligand makes it a fascinating and complex subject of study. The ERRα/PGC-1α axis is a central hub for mitochondrial biogenesis and function, and its dysregulation is implicated in both metabolic diseases and the progression of aggressive cancers. The development of specific modulators for ERRα holds therapeutic promise, but careful consideration of potential off-target effects is paramount. Future research will likely focus on dissecting the tissue-specific and context-dependent networks of ERRα co-regulators, identifying novel downstream effector pathways, and developing next-generation therapeutic agents with improved specificity and efficacy for targeting ERRα in human disease.

References

An In-depth Technical Guide to XCT-790: Target Engagement and Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: XCT-790 is a synthetic molecule widely utilized in biomedical research as a chemical probe to investigate the functions of the Estrogen-Related Receptor Alpha (ERRα).[1] Initially identified as a potent and selective inverse agonist for ERRα, it has been instrumental in elucidating the receptor's role in metabolism, mitochondrial biogenesis, and cancer biology.[2][3] However, subsequent research has revealed a critical, off-target activity of XCT-790 as a potent mitochondrial uncoupler, a function that is independent of its effects on ERRα.[4][5] This dual mechanism of action necessitates a careful and nuanced interpretation of experimental data. This guide provides a comprehensive overview of XCT-790's target engagement, its complex downstream signaling effects, and detailed protocols for its study.

Core Mechanism: Target Engagement

XCT-790's primary intended mechanism is the direct inhibition of ERRα (Nuclear Receptor Subfamily 3, Group B, Member 1), an orphan nuclear receptor that is constitutively active.[3] It functions as a key transcriptional regulator of genes involved in cellular energy metabolism.[6]

Mechanism of Inverse Agonism: XCT-790 binds to the ligand-binding domain of ERRα.[4][7] This binding event does not displace an endogenous ligand (as ERRα is an orphan receptor) but instead induces a conformational change in the receptor. This change prevents the recruitment of essential coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[7][8] The disruption of the ERRα/PGC-1α complex is the key step in its inverse agonist activity, leading to the repression of ERRα-mediated gene transcription.[4][9]

XCT790 XCT-790 ERRa ERRα (Ligand Binding Domain) XCT790->ERRa Binds to PGC1a PGC-1α Coactivator ERRa->PGC1a ERRE Estrogen-Related Response Element (ERRE) ERRa->ERRE Binding to DNA Repression TRANSCRIPTIONAL REPRESSION ERRa->Repression TargetGenes Target Gene Transcription (e.g., PGC-1α, PDK4) ERRE->TargetGenes Regulates Repression->TargetGenes

Caption: Mechanism of XCT-790 as an ERRα Inverse Agonist.
Quantitative Data: Potency of XCT-790

The potency of XCT-790 has been quantified in various assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

ParameterValueAssay TypeNotesReference
IC50 vs. ERRα 0.37 µMBiochemical AssayPotency as a selective inverse agonist.[2]
IC50 vs. ERRα 0.58 µMNot Specified[8]
IC50 Cell Viability 13.7 µM (48h)Cell-based (MDA-MB-231)Concentration required to inhibit cancer cell proliferation.[10]
IC50 Cell Viability 13.3 µM (48h)Cell-based (BT-549)Concentration required to inhibit cancer cell proliferation.[10]

Downstream Signaling Pathways

The biological effects of XCT-790 are complex, arising from both its intended on-target activity and its significant off-target effects.

ERRα-Dependent Signaling

By inhibiting the ERRα/PGC-1α transcriptional axis, XCT-790 downregulates a suite of genes critical for cellular metabolism.

  • Mitochondrial Biogenesis and Metabolism: ERRα is a master regulator of mitochondrial biogenesis.[3] XCT-790 treatment leads to a dose-dependent reduction in the expression of PGC-1α and its target genes, resulting in suppressed mitochondrial biogenesis and altered mitochondrial function.[11]

  • Cell Growth and Cycle Arrest: In cancer cells, which often exhibit metabolic reprogramming, inhibition of ERRα can suppress cell population growth.[11] This is partly achieved by modulating the p53 and retinoblastoma (Rb) signaling pathways.[11] Treatment can also lead to cell cycle arrest and the induction of apoptosis-related proteins like p21 and p53.[10]

  • Reactive Oxygen Species (ROS) Production: Inhibition of ERRα can disrupt normal mitochondrial function, leading to an increase in mitochondrial ROS production.[11] This elevation in ROS can act as a secondary messenger, further impacting cell signaling pathways, including those involved in cell replication and stress responses.[10][11]

XCT790 XCT-790 ERRa_PGC1a ERRα / PGC-1α Complex XCT790->ERRa_PGC1a Inhibits MitoBiogenesis Mitochondrial Biogenesis Genes ERRa_PGC1a->MitoBiogenesis Activates FAO_OXPHOS Fatty Acid Oxidation & OXPHOS Genes ERRa_PGC1a->FAO_OXPHOS Activates MitoFunction Mitochondrial Function & Mass ERRa_PGC1a->MitoFunction MitoBiogenesis->MitoFunction FAO_OXPHOS->MitoFunction ROS Mitochondrial ROS MitoFunction->ROS Dysregulation leads to p53_Rb p53 / Rb Pathways ROS->p53_Rb Activates CellGrowth Cell Growth Arrest & Apoptosis p53_Rb->CellGrowth Induces

Caption: ERRα-dependent downstream signaling cascade inhibited by XCT-790.
ERRα-Independent Signaling (Off-Target)

Crucially, XCT-790 is a potent mitochondrial uncoupler at concentrations significantly lower than those required to robustly inhibit ERRα in cellular contexts.[4][9] This effect is independent of ERRα expression.[4]

  • Mitochondrial Uncoupling: XCT-790 acts as a proton ionophore, similar to classic uncouplers like FCCP.[4][5] It transports protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncouples oxygen consumption from ATP synthesis, leading to a rapid and severe depletion of cellular ATP.[4][9]

  • AMPK Activation: The decrease in the cellular ATP:AMP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[4][5] The activation of AMPK by XCT-790 is a direct consequence of ATP depletion and occurs independently of ERRα.[4] This triggers a cascade of downstream events aimed at restoring energy homeostasis, which can confound the interpretation of results attributed solely to ERRα inhibition.

XCT790 XCT-790 (Nanomolar concentrations) IMM Inner Mitochondrial Membrane XCT790->IMM Acts as Proton Ionophore ProtonGradient Proton Gradient (ΔΨm) IMM->ProtonGradient Dissipates ATPSynthesis ATP Synthesis ProtonGradient->ATPSynthesis Drives ProtonGradient->ATPSynthesis ATP Cellular ATP ATPSynthesis->ATP Depletes AMPK AMPK Activation ATP->AMPK Low levels activate MetabolicResponse Energy Stress Response (e.g., inhibit mTORC1) AMPK->MetabolicResponse Initiates

Caption: ERRα-independent mitochondrial uncoupling pathway of XCT-790.

Key Experimental Protocols

Investigating the effects of XCT-790 requires assays that can distinguish between its on-target and off-target activities.

Protocol: Luciferase Reporter Assay for ERRα Activity

This assay quantitatively measures the transcriptional activity of ERRα in a cellular context.

cluster_0 Day 1: Cell Plating cluster_1 Day 2: Compound Treatment cluster_2 Day 3: Signal Detection P1 1. Plate HEK293 cells stably expressing ERRα and a luciferase reporter gene into an assay plate. P2 2. Incubate cells to allow for attachment (e.g., 6 hours). P1->P2 P3 3. Treat cells with varying concentrations of XCT-790 (or other test compounds) and controls (e.g., DMSO). P2->P3 P4 4. Incubate for a defined period (e.g., 18-24 hours). P3->P4 P5 5. Lyse cells and add luciferase substrate (e.g., ONE-Glo reagent). P4->P5 P6 6. Incubate at room temperature in the dark (e.g., 30 mins). P5->P6 P7 7. Read luminescence on a plate reader to quantify ERRα activity. P6->P7

Caption: Workflow for an ERRα Luciferase Reporter Gene Assay.

Detailed Methodology:

  • Cell Culture: Use a cell line, such as HEK293, stably transfected with an expression vector for human ERRα and a reporter vector containing multiple Estrogen-Related Response Elements (ERREs) upstream of a luciferase gene.[12]

  • Plating: Plate the reporter cells into a 96-well or 384-well white, opaque assay plate at a pre-optimized density.[13] Allow cells to attach for several hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of XCT-790 in appropriate cell culture medium. Add the compound solutions to the plated cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase detection reagent (e.g., ONE-Glo™) which lyses the cells and contains the substrate for the luciferase enzyme.[12]

  • Measurement: Incubate for 10-30 minutes in the dark to stabilize the luminescent signal. Measure the luminescence using a plate luminometer.[14]

  • Analysis: Normalize the relative light units (RLU) of XCT-790-treated wells to the vehicle control wells. Plot the normalized values against the log of the compound concentration to determine the IC50.

Protocol: Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if XCT-790 treatment alters the physical association of ERRα with the promoter regions of its target genes in vivo.

P1 1. Cross-link: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine. P2 2. Lysis & Sonication: Lyse cells and shear chromatin into small fragments (200-1000 bp) using sonication. P1->P2 P3 3. Immunoprecipitation (IP): Incubate sheared chromatin with an anti-ERRα antibody overnight. P2->P3 P4 4. Isolate Complex: Use Protein A/G beads to capture the antibody-protein-DNA complexes. P3->P4 P5 5. Wash: Perform stringent washes to remove non-specifically bound chromatin. P4->P5 P6 6. Elute & Reverse Cross-link: Elute complexes from beads and reverse cross-links with heat and NaCl. P5->P6 P7 7. DNA Purification: Purify the immunoprecipitated DNA. P6->P7 P8 8. Analysis: Quantify DNA using qPCR with primers for known ERRα target gene promoters. P7->P8

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Detailed Methodology:

  • Cell Treatment and Cross-linking: Culture cells (e.g., MCF-7) and treat with XCT-790 or vehicle for the desired time. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[15][16]

  • Chromatin Preparation: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using a sonicator. Verify fragment size on an agarose gel.[16]

  • Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a specific anti-ERRα antibody.[15] A negative control using a non-specific IgG is essential.

  • Complex Capture and Washes: Add Protein A/G beads to the chromatin-antibody mixture to capture the immune complexes. Wash the beads multiple times with buffers of increasing stringency to remove non-specific binding.[15]

  • Elution and Cross-link Reversal: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt concentration. Treat with Proteinase K to digest proteins.[16]

  • DNA Purification: Purify the DNA using a standard column-based kit.

  • Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify known ERRα binding regions on target gene promoters. A decrease in the amount of amplified DNA in XCT-790-treated samples compared to vehicle indicates reduced ERRα occupancy.[17]

Protocol: Analysis of Mitochondrial Function

These assays are critical for detecting the off-target mitochondrial uncoupling effects of XCT-790.

A. Mitochondrial Membrane Potential (ΔΨm) Measurement:

  • Cell Treatment: Plate cells and treat with a range of XCT-790 concentrations for a short duration (e.g., 1-4 hours).

  • Staining: Add a fluorescent dye sensitive to ΔΨm, such as MitoTracker Orange CMXRos or TMRE, to the culture medium and incubate as per the manufacturer's instructions.[9][18]

  • Analysis: Harvest the cells and analyze them via flow cytometry. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane, a hallmark of uncoupling.[18]

B. Oxygen Consumption Rate (OCR) Measurement:

  • Cell Plating: Seed cells in a specialized microplate (e.g., Seahorse XF Cell Culture Microplate) and allow them to adhere.

  • Assay Preparation: The day of the assay, replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Instrument Setup: Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to perform sequential injections of compounds. A typical experiment involves measuring the basal OCR, then injecting XCT-790, followed by oligomycin (ATP synthase inhibitor) and FCCP (a classic uncoupler).[4]

  • Analysis: An increase in OCR after XCT-790 injection that is not further stimulated by FCCP and is insensitive to oligomycin is indicative of mitochondrial uncoupling.[4][9]

Summary and Considerations for Researchers

XCT-790 is a powerful but complex chemical probe. Its utility in studying ERRα is tempered by its potent, ERRα-independent activity as a mitochondrial uncoupler.

  • Dose is Critical: The uncoupling effects of XCT-790 can occur at nanomolar concentrations, while ERRα inhibition in cells often requires low micromolar concentrations.[4] Researchers must be aware that at concentrations used to inhibit ERRα, significant bioenergetic stress is also being induced.

  • Controls are Essential: When studying the effects of XCT-790, it is imperative to use orthogonal approaches to validate that the observed phenotype is due to ERRα inhibition. The use of ERRα knockdown or knockout cell lines is the gold standard for distinguishing on-target from off-target effects.[4]

  • Interpret with Caution: Most, if not all, reported biological responses to XCT-790 likely occur in the context of combined ERRα inhibition and mitochondrial uncoupling.[4] Results should be interpreted with this dual mechanism in mind.

By understanding the multifaceted nature of XCT-790 and employing rigorous experimental design, researchers can continue to leverage this compound to unravel complex biological processes while avoiding potential misinterpretations.

References

The Structural Basis of XCT-790 Inverse Agonism on Estrogen-Related Receptor Alpha (ERRα): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key regulator of cellular energy homeostasis, mitochondrial biogenesis, and oxidative metabolism.[1][2] Its constitutive activity, independent of a known endogenous ligand, makes it a compelling target for therapeutic intervention in metabolic diseases and cancer.[3][4] XCT-790 was one of the first potent and selective inverse agonists developed for ERRα.[4] This technical guide provides an in-depth analysis of the structural and molecular basis of XCT-790's inverse agonism on ERRα, including its mechanism of action, off-target effects, and the experimental protocols used for its characterization.

Mechanism of Action of XCT-790 on ERRα

XCT-790 functions as an inverse agonist of ERRα through a multi-faceted mechanism that ultimately represses the receptor's transcriptional activity. The primary modes of action are:

  • Disruption of Coactivator Interaction: ERRα's constitutive activity is dependent on its interaction with coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[2][5] XCT-790 binds to the ligand-binding domain (LBD) of ERRα, inducing a conformational change that prevents the recruitment of PGC-1α and other coactivators.[1][2][5] This disruption is a key step in its inverse agonist activity.

  • Proteasomal Degradation: Treatment with XCT-790 has been shown to induce the proteasome-dependent degradation of the ERRα protein.[6][7] This reduction in the cellular levels of the receptor further contributes to the suppression of its downstream signaling.

It is crucial to note that XCT-790 also exhibits significant off-target effects as a potent mitochondrial uncoupler, which occurs at nanomolar concentrations, often lower than those required for ERRα inhibition.[2] This effect is independent of ERRα and is characterized by the dissipation of the mitochondrial membrane potential, leading to an increase in oxygen consumption, a decrease in ATP production, and subsequent activation of AMP-activated protein kinase (AMPK).[2]

Structural Basis of XCT-790 Interaction with ERRα

While a crystal structure of XCT-790 in complex with the ERRα ligand-binding domain (LBD) is not publicly available, computational molecular dynamics simulations have provided insights into its binding mode. These studies suggest that XCT-790 occupies the putative ligand-binding pocket of ERRα, a cavity that is constitutively in an active conformation.

The binding of XCT-790 is stabilized by a network of hydrophobic interactions and hydrogen bonds with key residues within the LBD. This interaction is thought to induce a conformational change in the Activation Function 2 (AF-2) helix (Helix 12), which is critical for coactivator binding. By altering the position of AF-2, XCT-790 prevents the formation of a functional coactivator binding groove, thereby inhibiting the recruitment of PGC-1α.

Quantitative Data

The following table summarizes the key quantitative data for XCT-790's activity on ERRα and its off-target effects.

ParameterValueAssayCell LineReference
IC50 for ERRα 0.37 µM (370 nM)GAL4-ERRα cell-based transfection assay-[4][8]
IC50 for ERRα ~300-500 nMNot specified-[9]
Effect on Cell Viability Dose-dependent reductionMTT AssayMES-SA, MES-SA/DX5, HepG2[10]
Mitochondrial Uncoupling Nanomolar rangeOxygen Consumption Rate (OCR) AssayMNT1[1][2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inverse agonism of XCT-790 on ERRα.

GAL4-ERRα Cell-Based Reporter Assay

This assay is used to quantify the inverse agonist activity of compounds on ERRα in a cellular context.

Principle: The ERRα LBD is fused to the DNA-binding domain (DBD) of the yeast GAL4 transcription factor. This fusion protein is co-expressed in cells with a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS). The constitutive activity of the ERRα LBD leads to the expression of the reporter gene. An inverse agonist will bind to the ERRα LBD and inhibit this reporter gene expression in a dose-dependent manner.

Protocol:

  • Cell Culture and Transfection:

    • HEK293 cells are typically used and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Cells are seeded in 96-well plates and co-transfected with two plasmids: one expressing the GAL4-ERRα LBD fusion protein and another containing the UAS-luciferase reporter construct. A transfection reagent (e.g., Lipofectamine) is used for this purpose.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with fresh medium containing serial dilutions of XCT-790 or a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • Following a 16-24 hour incubation with the compound, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • The luminescence readings are normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing Renilla luciferase).

    • The dose-response curve is plotted, and the IC50 value is calculated using non-linear regression analysis.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the disruption of the ERRα and PGC-1α interaction by XCT-790.

Principle: TR-FRET is based on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity. In this assay, ERRα is typically labeled with a long-lifetime donor fluorophore (e.g., Europium cryptate), and a peptide fragment of PGC-1α containing the ERRα-binding motif is labeled with an acceptor fluorophore (e.g., d2). When ERRα and the PGC-1α peptide interact, the donor and acceptor are brought close together, resulting in a FRET signal upon excitation of the donor. An inverse agonist that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Recombinant purified ERRα-LBD tagged with an affinity tag (e.g., His-tag or GST-tag) and a biotinylated PGC-1α peptide are used.

    • A Europium-labeled antibody against the affinity tag (donor) and streptavidin-conjugated to an acceptor fluorophore are prepared in an assay buffer.

  • Assay Procedure:

    • In a 384-well plate, serial dilutions of XCT-790 are incubated with the ERRα-LBD and the PGC-1α peptide.

    • The donor and acceptor fluorophore-conjugated reagents are then added to the wells.

  • Signal Detection:

    • After incubation at room temperature, the plate is read on a TR-FRET-compatible plate reader. The reader excites the donor fluorophore and measures the emission from both the donor and the acceptor.

  • Data Analysis:

    • The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission.

    • The dose-dependent inhibition of the TR-FRET signal is used to determine the IC50 of the compound for disrupting the protein-protein interaction.

Oxygen Consumption Rate (OCR) Assay

This assay is crucial for assessing the off-target mitochondrial uncoupling effect of XCT-790.

Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. Mitochondrial uncouplers like XCT-790 disrupt the proton gradient across the inner mitochondrial membrane, causing the electron transport chain to work at its maximum rate to try and restore the gradient. This results in a rapid increase in oxygen consumption that is not coupled to ATP synthesis.

Protocol:

  • Cell Seeding:

    • Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight.

  • Assay Preparation:

    • The cell culture medium is replaced with a low-buffered Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator for one hour to allow the cells to equilibrate.

    • The sensor cartridge is hydrated with the Seahorse XF calibrant overnight.

  • Seahorse XF Analyzer Measurement:

    • The plate is placed in the Seahorse XF Analyzer, and the basal OCR is measured.

    • XCT-790 is then injected into the wells at various concentrations, and the OCR is continuously monitored.

    • Typically, other mitochondrial inhibitors such as oligomycin, FCCP (as a positive control for uncoupling), and rotenone/antimycin A are also injected to determine various parameters of mitochondrial respiration.

  • Data Analysis:

    • The OCR values are normalized to the cell number or protein content in each well.

    • A significant increase in OCR immediately following the injection of XCT-790 is indicative of mitochondrial uncoupling.

Western Blot Analysis for ERRα Degradation

This technique is used to visualize and quantify the reduction in ERRα protein levels upon treatment with XCT-790.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.

Protocol:

  • Cell Treatment and Lysis:

    • Cells are treated with different concentrations of XCT-790 for various time points.

    • Following treatment, the cells are washed and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification and Electrophoresis:

    • The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Immunoblotting:

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERRα.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which will bind to the primary antibody.

  • Detection and Analysis:

    • A chemiluminescent substrate is added to the membrane, and the light produced by the enzyme is detected using an imaging system.

    • The intensity of the bands corresponding to ERRα is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin) to determine the relative decrease in ERRα protein levels.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

ERR_signaling ERRa ERRα DNA Estrogen-Related Response Element (ERRE) in DNA ERRa->DNA Binds to PGC1a PGC-1α PGC1a->ERRa Coactivator Binding Transcription Target Gene Transcription DNA->Transcription Metabolism Mitochondrial Biogenesis & Oxidative Metabolism Transcription->Metabolism

Caption: ERRα Signaling Pathway.

XCT790_mechanism cluster_0 XCT-790 Mechanism of Action XCT790 XCT-790 ERRa_LBD ERRα Ligand- Binding Domain XCT790->ERRa_LBD Binds to Coactivator_Binding Coactivator Binding Blocked ERRa_LBD->Coactivator_Binding Proteasome Proteasome ERRa_LBD->Proteasome Targets for PGC1a PGC-1α PGC1a->ERRa_LBD Interaction Disrupted Repression Transcriptional Repression Coactivator_Binding->Repression Degradation ERRα Degradation Proteasome->Degradation Degradation->Repression

Caption: Mechanism of XCT-790 Inverse Agonism.

Reporter_Assay_Workflow Start Start Seed_Cells Seed HEK293 cells in 96-well plate Start->Seed_Cells Transfect Co-transfect with GAL4-ERRα LBD and UAS-Luciferase plasmids Seed_Cells->Transfect Incubate1 Incubate 24h Transfect->Incubate1 Add_Compound Add serial dilutions of XCT-790 Incubate1->Add_Compound Incubate2 Incubate 16-24h Add_Compound->Incubate2 Lyse_Cells Lyse cells and add luciferase substrate Incubate2->Lyse_Cells Measure Measure luminescence Lyse_Cells->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Caption: GAL4-ERRα Reporter Assay Workflow.

Mitochondrial_Uncoupling cluster_1 XCT-790 Off-Target Effect XCT790 XCT-790 Mito_Membrane Inner Mitochondrial Membrane XCT790->Mito_Membrane Acts as a proton ionophore Proton_Gradient Proton Gradient Dissipated Mito_Membrane->Proton_Gradient ETC Electron Transport Chain (ETC) Proton_Gradient->ETC Stimulates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Uncouples from Oxygen O₂ Consumption Increased ETC->Oxygen ATP ATP Production Decreased ATP_Synthase->ATP AMPK AMPK Activated ATP->AMPK

Caption: Mitochondrial Uncoupling by XCT-790.

References

The Central Role of Estrogen-Related Receptor Alpha (ERRα) in Cellular Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor alpha (ERRα), also known as NR3B1, is an orphan nuclear receptor that plays a pivotal role in the regulation of cellular metabolism and has emerged as a significant factor in cancer biology. Despite its discovery over three decades ago, the full spectrum of its regulatory networks and therapeutic potential is still being actively explored. This technical guide provides a comprehensive overview of the signaling pathways in which ERRα is involved, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a valuable resource for the scientific community.

Core Signaling Pathways Involving ERRα

ERRα functions as a key transcriptional regulator, primarily through its interaction with the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). This complex is a master regulator of energy homeostasis. Furthermore, ERRα is implicated in various cancer-related pathways, often hijacking metabolic processes to fuel tumor growth and progression.

Metabolic Regulation

ERRα is a central node in the control of cellular energy metabolism, with a profound impact on mitochondrial function.

ERRα, in concert with PGC-1α, drives the expression of a suite of genes essential for the creation of new mitochondria and the process of oxidative phosphorylation (OXPHOS). This includes nuclear-encoded mitochondrial genes and components of the electron transport chain. Inhibition of ERRα has been shown to impair PGC-1α-induced mitochondrial biogenesis.[1][2][3]

PGC1a PGC-1α ERRa ERRα PGC1a->ERRa NRF1_2 NRF1, NRF2 ERRa->NRF1_2 Induces OXPHOS_Genes OXPHOS Genes (e.g., ATP5B, COX5B) ERRa->OXPHOS_Genes TFAM TFAM NRF1_2->TFAM Induces Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis OXPHOS_Genes->Mito_Biogenesis PGC1a PGC-1α ERRa ERRα PGC1a->ERRa TCA_Cycle_Genes TCA Cycle Genes ERRa->TCA_Cycle_Genes FAO_Genes Fatty Acid Oxidation Genes (ACADM, CPT1A) ERRa->FAO_Genes Energy ATP Production TCA_Cycle_Genes->Energy FAO_Genes->Energy cluster_upstream Upstream Signals Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a HER2 HER2 Signaling ERRa ERRα HER2->ERRa PI3K_AKT PI3K/AKT Pathway PI3K_AKT->ERRa VEGF VEGF Gene ERRa->VEGF Transcriptional Upregulation HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Start Start: Cultured Cells Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Sonication 3. Chromatin Sonication Lysis->Sonication IP 4. Immunoprecipitation (anti-ERRα antibody) Sonication->IP Wash 5. Washing IP->Wash Elution 6. Elution Wash->Elution Reverse 7. Reverse Cross-linking Elution->Reverse Purification 8. DNA Purification Reverse->Purification Library 9. Library Preparation Purification->Library Sequencing 10. High-Throughput Sequencing Library->Sequencing Analysis 11. Data Analysis (Peak Calling) Sequencing->Analysis End End: Genomic Binding Sites Analysis->End

References

Off-Target Effects of XCT-790 on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XCT-790 is widely utilized in biomedical research as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular metabolism and mitochondrial biogenesis. However, accumulating evidence has revealed significant off-target effects of XCT-790, primarily its potent activity as a mitochondrial uncoupler. This action is independent of its effects on ERRα and occurs at concentrations routinely used in experimental settings, potentially leading to misinterpretation of experimental results. This technical guide provides an in-depth analysis of the off-target effects of XCT-790 on mitochondrial respiration, presenting quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathway to aid researchers in the accurate design and interpretation of studies involving this compound.

Core Off-Target Mechanism: Mitochondrial Uncoupling

The primary off-target effect of XCT-790 is the uncoupling of oxidative phosphorylation in mitochondria.[1][2][3] This means that the transfer of electrons along the electron transport chain (ETC) becomes disconnected from the synthesis of ATP. XCT-790 acts as a proton ionophore, similar to well-known chemical uncouplers like FCCP and CCCP.[1][2][3] It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthase to produce ATP.[1][2][3] This leads to a state of high oxygen consumption without a corresponding increase in ATP production.[1][4]

This potent mitochondrial uncoupling activity is observed at nanomolar concentrations, significantly lower than the micromolar concentrations typically used to inhibit ERRα.[1][3][5] Crucially, these effects are independent of ERRα expression, as demonstrated in studies where the ablation of ERRα did not alter the cellular response to XCT-790.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the off-target effects of XCT-790 on mitochondrial respiration.

Table 1: Effect of XCT-790 on Cellular ATP Levels and AMPK Activation

Cell LineXCT-790 ConcentrationTime of ExposureEffect on ATP LevelsAMPK Activation (p-AMPK)Citation
MNT11 µM20 minSignificant decreasePotent activation[1]
MNT1390 nM5 minNot specifiedActivation observed[1]
Multiple cell linesLow µM1 hourRapid depletionPotent activation[1]

Table 2: Effect of XCT-790 on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

Cell LineXCT-790 ConcentrationEffect on Basal OCREffect on Maximal OCRNoteCitation
MNT11 µMConcomitant increaseNot specifiedInsensitive to oligomycin[1]
MCF710 µMSignificant reductionSignificant reduction2-day treatment[6]

Table 3: Effect of XCT-790 on Mitochondrial Membrane Potential (ΔΨm)

Cell LineXCT-790 ConcentrationEffect on ΔΨmEffect on Mitochondrial MassCitation
MNT1Dose-dependentDecreaseNo effect[1][2]
A549Not specifiedElevationReduction[7][8]

Signaling Pathway

The primary signaling cascade initiated by the off-target action of XCT-790 on mitochondria is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2]

XCT790_Off_Target_Pathway XCT790 XCT-790 Mitochondrion Mitochondrion XCT790->Mitochondrion ProtonGradient Dissipation of Proton Gradient Mitochondrion->ProtonGradient Uncoupling ATP Decreased Cellular ATP ProtonGradient->ATP AMPK AMPK Activation ATP->AMPK

Caption: Off-target signaling pathway of XCT-790.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the off-target effects of XCT-790.

Measurement of Cellular ATP Levels

Objective: To quantify the effect of XCT-790 on cellular ATP concentrations.

Methodology:

  • Cell Culture: Plate cells (e.g., MNT1 melanoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of XCT-790 (e.g., 0-10 µM) for different time points (e.g., 0-60 minutes).

  • Lysis: Lyse the cells using a suitable buffer compatible with the ATP assay kit.

  • ATP Assay: Use a commercial ATP-coupled luciferase assay kit.

  • Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ATP concentration.

  • Normalization: Normalize the ATP levels to the total protein content in each well, determined by a BCA or similar protein assay.

Analysis of Mitochondrial Respiration using an Extracellular Flux Analyzer

Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with XCT-790.

Methodology:

  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with calibrant solution overnight in a non-CO2 incubator.

  • Assay Medium: On the day of the assay, replace the growth medium with unbuffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the cells in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the injection ports of the sensor cartridge with the desired compounds:

    • Port A: XCT-790 (at various concentrations) or vehicle control.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (a known uncoupler, used as a positive control and to measure maximal respiration).

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors, to shut down mitochondrial respiration).

  • Assay Execution: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed assay protocol.

  • Data Analysis: The instrument measures OCR and ECAR in real-time. Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The XCT-790-induced OCR will be insensitive to oligomycin but will be ablated by rotenone/antimycin A.[1][2]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the impact of XCT-790 on the mitochondrial membrane potential.

Methodology:

  • Cell Culture: Grow cells on glass coverslips or in a multi-well plate suitable for microscopy or flow cytometry.

  • Treatment: Treat the cells with different concentrations of XCT-790 for a specified period.

  • Staining: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., MitoTracker Red CMXRos or JC-1).

    • MitoTracker Red CMXRos: Stains mitochondria in live cells and its accumulation is dependent on membrane potential.

    • JC-1: Exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Imaging/Flow Cytometry:

    • Microscopy: Visualize the stained cells using a fluorescence microscope to observe changes in mitochondrial fluorescence intensity.

    • Flow Cytometry: Quantify the fluorescence intensity of a large population of cells to obtain statistically robust data on changes in ΔΨm.

  • Data Analysis: Analyze the fluorescence intensity to determine the relative change in mitochondrial membrane potential in XCT-790-treated cells compared to control cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate the off-target mitochondrial effects of a compound like XCT-790.

Experimental_Workflow Start Hypothesis: Compound X has off-target mitochondrial effects CellCulture Cell Culture Start->CellCulture Treatment Treat with Compound X (Dose-response & Time-course) CellCulture->Treatment ATP_Assay Cellular ATP Assay Treatment->ATP_Assay Seahorse_Assay Seahorse XF Assay (OCR & ECAR) Treatment->Seahorse_Assay MMP_Assay Mitochondrial Membrane Potential Assay (ΔΨm) Treatment->MMP_Assay DataAnalysis Data Analysis & Interpretation ATP_Assay->DataAnalysis Seahorse_Assay->DataAnalysis MMP_Assay->DataAnalysis

Caption: Workflow for investigating mitochondrial off-target effects.

Implications for Research

The potent mitochondrial uncoupling effect of XCT-790 has significant implications for studies investigating the role of ERRα. Many cellular processes attributed to ERRα inhibition by XCT-790 may, in fact, be a consequence of this off-target effect on mitochondrial bioenergetics. The rapid depletion of ATP and subsequent activation of AMPK can influence a wide range of cellular functions, including cell growth, autophagy, and metabolism, confounding the interpretation of results.[1][4]

Therefore, it is crucial for researchers using XCT-790 to:

  • Use the lowest effective concentration and perform dose-response studies.

  • Employ complementary approaches to validate findings, such as genetic knockdown or knockout of ERRα.

  • Routinely assess mitochondrial function in parallel with the primary experimental endpoints to monitor for off-target effects.

  • Consider alternative ERRα inhibitors that may not possess the same mitochondrial uncoupling activity, if available.

Conclusion

References

The Role of Estrogen-Related Receptor Alpha (ERRα) in Metabolic Diseases and Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Estrogen-Related Receptor alpha (ERRα), also known as NR3B1, is a member of the nuclear receptor superfamily. Initially identified based on its sequence similarity to estrogen receptors (ERs), ERRα is an orphan nuclear receptor, meaning its endogenous ligand has not been definitively identified, though cholesterol has been proposed as one.[1] It functions as a key transcription factor that governs critical aspects of cellular energy metabolism.[2][3] ERRα is highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, kidney, and brown adipose tissue.[4][5] Its activity is primarily regulated through interactions with co-regulators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[6][7] This guide provides an in-depth exploration of the multifaceted role of ERRα in the pathophysiology of metabolic diseases and cancer, offering insights for researchers, scientists, and drug development professionals.

Core Signaling Pathways Involving ERRα

ERRα's function is intrinsically linked to its role as a transcription factor, modulated by a network of co-regulators and upstream signaling cascades.

The PGC-1α/ERRα Axis in Metabolic Regulation

The interaction between PGC-1α and ERRα is a central node in the control of cellular energy homeostasis. PGC-1α, a master regulator of mitochondrial biogenesis, is induced by signals of high energy demand, such as exercise and cold exposure.[7] PGC-1α then physically interacts with and coactivates ERRα, which binds to ERR response elements (ERREs) in the promoter regions of target genes.[6] This axis drives a broad transcriptional program that upregulates mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), the tricarboxylic acid (TCA) cycle, and fatty acid oxidation (FAO).[6][7][8] This forms a feed-forward loop, as ERRα can also promote the expression of Ppargc1a (the gene encoding PGC-1α).

PGC1a_ERRa_Pathway Signal Energy Demand Signals (Exercise, Cold) PGC1a PGC-1α Expression and Activity Signal->PGC1a Induces ERRa ERRα PGC1a->ERRa Coactivates ERRa->PGC1a Feed-forward loop TargetGenes Target Gene Transcription ERRa->TargetGenes Activates MitoBio Mitochondrial Biogenesis TargetGenes->MitoBio OXPHOS Oxidative Phosphorylation TargetGenes->OXPHOS FAO Fatty Acid Oxidation TargetGenes->FAO TCA TCA Cycle TargetGenes->TCA ERRa_Cancer_Hypoxia Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes ERRa ERRα HIF1a->ERRa Interacts with & Enhances Activity VEGF VEGF HIF1a->VEGF Induces Transcription Glycolysis Glycolytic Enzymes HIF1a->Glycolysis Induces Transcription ERRa->VEGF Induces Transcription ERRa->Glycolysis Induces Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis Warburg Warburg Effect (Aerobic Glycolysis) Glycolysis->Warburg Progression Tumor Progression & Metastasis Angiogenesis->Progression Warburg->Progression Upstream_Regulation_ERRa cluster_0 Oncogenic Signaling cluster_1 Coactivator Regulation cluster_2 Metabolic Reprogramming HER2 HER2 / IGF-1R PI3K_AKT PI3K / AKT HER2->PI3K_AKT MAPK MEK / MAPK HER2->MAPK cMYC c-MYC mTOR mTOR / YY-1 PI3K_AKT->mTOR PI3K_AKT->cMYC Induces Expression PGC1b PGC-1β MAPK->PGC1b Induces Expression PGC1a PGC-1α mTOR->PGC1a Induces Expression cMYC->PGC1b ERRa ERRα PGC1a->ERRa Coactivates PGC1b->ERRa Coactivates Metabolism Tumor Metabolism & Proliferation ERRa->Metabolism Luciferase_Assay_Workflow Start Start: Plate Cells Transfect Co-transfect Plasmids: - ERRE-Luc Reporter - ERRα Expression - Renilla Control Start->Transfect Incubate1 Incubate (24h) Transfect->Incubate1 Treat Treat with Compounds (e.g., ERRα antagonist) Incubate1->Treat Incubate2 Incubate (18-24h) Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Luciferase Activity (Firefly & Renilla) Lyse->Measure Analyze Analyze Data: - Normalize Firefly/Renilla - Generate Dose-Response Measure->Analyze End End: Determine Compound Effect Analyze->End

References

The Modulatory Effect of XCT-790 on the PGC-1α Coactivator and Estrogen-Related Receptor Alpha Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Estrogen-Related Receptor Alpha (ERRα), a constitutively active orphan nuclear receptor, is a key regulator of cellular metabolism, particularly mitochondrial biogenesis and function. Its activity is largely dependent on the recruitment of coactivators, with Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) being a principal partner. The interaction between ERRα and PGC-1α is a critical node in the transcriptional control of metabolic gene networks, making it a compelling target for therapeutic intervention in various diseases, including metabolic disorders and cancer. XCT-790 has been identified as a potent and selective inverse agonist of ERRα. This technical guide provides an in-depth analysis of the effect of XCT-790 on the ERRα/PGC-1α signaling axis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to the ERRα/PGC-1α Signaling Axis

Estrogen-Related Receptor Alpha (ERRα) is a member of the nuclear receptor superfamily that plays a pivotal role in the regulation of cellular energy homeostasis. Unlike many nuclear receptors, ERRα is constitutively active, meaning it does not require a natural ligand for its transcriptional activity. Instead, its function is primarily modulated by its interaction with coactivators and corepressors.

The Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and oxidative metabolism. Through its interaction with various transcription factors, including ERRα, PGC-1α orchestrates the expression of a wide array of genes involved in energy metabolism. The binding of PGC-1α to ERRα significantly enhances the transcriptional activity of ERRα, leading to the upregulation of target genes involved in oxidative phosphorylation and other metabolic pathways.[1][2]

XCT-790: A Selective Inverse Agonist of ERRα

XCT-790 is a synthetic small molecule that has been characterized as a potent and selective inverse agonist of ERRα.[3] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the constitutively active ERRα, XCT-790 actively represses its basal transcriptional activity.

The primary mechanism of action of XCT-790 involves its binding to the ligand-binding pocket (LBP) of ERRα. This binding induces a significant conformational change in the receptor, particularly in helix 12 (H12) of the ligand-binding domain.[4] This conformational shift displaces H12 from its active position, which is required for the recruitment of coactivators like PGC-1α.[4][5] By preventing the interaction between ERRα and PGC-1α, XCT-790 effectively inhibits the transcriptional activation of their target genes.[1][2][6]

It is crucial to note that while XCT-790 is a valuable tool for studying ERRα function, it has been shown to have off-target effects, most notably acting as a potent mitochondrial uncoupler at nanomolar concentrations.[1][2][7] This activity is independent of its effects on ERRα and can lead to a rapid depletion of cellular ATP and activation of AMPK.[1][2] Researchers must consider this confounding factor when interpreting experimental data obtained using XCT-790.

Quantitative Data on XCT-790 Activity

The following tables summarize the quantitative data regarding the inhibitory effects of XCT-790 from various studies.

Table 1: In Vitro Inhibitory Activity of XCT-790

Assay TypeTargetParameterValueReference
GAL4-ERRα Cell-Based Transfection AssayERRαIC500.37 µM[3][8]
TR-FRET AssayERRα-LBD / PGC-1α InteractionIC500.681 µM (for compound 11, similar to XCT-790)[9]
Affinity Chromatography AssayERRα / PGC-1α Interaction-Specifically reduced interaction[10]

Table 2: Cellular Effects of XCT-790

Cell LineEffectParameterValueReference
MDA-MB-231Cell ProliferationIC50 (48h)13.7 µM[11]
BT-549Cell ProliferationIC50 (48h)13.3 µM[11]
MES-SA, MES-SA/DX5, HepG2Cell Viability-Dose-dependent reduction (0-40 µM)[3]
SH-SY5YGene Expression (PGC-1α-dependent)-Significant reduction at 10-50 µM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of XCT-790 on the ERRα/PGC-1α interaction.

Cell-Based Reporter Gene Assay for ERRα Activity

This assay measures the transcriptional activity of ERRα in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression plasmid for GAL4 DNA-binding domain fused to the ERRα ligand-binding domain (GAL4-ERRα-LBD)

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS-Luc)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • XCT-790

  • Luciferase assay reagent (e.g., ONE-Glo)

  • Luminometer

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • The following day, co-transfect the cells with the GAL4-ERRα-LBD and UAS-Luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Allow the cells to recover for 4-6 hours post-transfection.

  • Prepare serial dilutions of XCT-790 in cell culture medium.

  • Remove the transfection medium and treat the cells with the different concentrations of XCT-790 or vehicle control (DMSO).

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability to account for any cytotoxic effects of the compound.

  • Plot the normalized luciferase activity against the log concentration of XCT-790 and determine the IC50 value.[12]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for ERRα/PGC-1α Interaction

This in vitro assay directly measures the binding of PGC-1α to the ERRα ligand-binding domain.

Materials:

  • Recombinant terbium-labeled ERRα ligand-binding domain (ERRα-LBD)

  • Fluorescein-labeled peptide corresponding to the PGC-1α coactivator binding motif (e.g., LXXLL)

  • XCT-790

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Protocol:

  • Prepare serial dilutions of XCT-790 in the assay buffer.

  • In a suitable microplate, add the terbium-labeled ERRα-LBD and the fluorescein-labeled PGC-1α peptide.

  • Add the different concentrations of XCT-790 or vehicle control to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for terbium and fluorescein.

  • The FRET signal is proportional to the amount of PGC-1α peptide bound to the ERRα-LBD.

  • Plot the FRET signal against the log concentration of XCT-790 and calculate the IC50 value for the disruption of the interaction.[9]

Co-Immunoprecipitation (Co-IP) to Assess Endogenous Protein Interaction

This technique is used to determine if two proteins interact within a cell.

Materials:

  • Cells expressing endogenous or overexpressed ERRα and PGC-1α

  • XCT-790

  • Cell lysis buffer

  • Antibody against ERRα (for immunoprecipitation)

  • Antibody against PGC-1α (for western blotting)

  • Protein A/G agarose beads

  • SDS-PAGE gels and western blotting apparatus

  • Chemiluminescence detection reagents

Protocol:

  • Culture cells to an appropriate confluency and treat with XCT-790 or vehicle control for a specified time.

  • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with an antibody specific for ERRα to form an antibody-antigen complex.

  • Add Protein A/G agarose beads to the lysate to capture the antibody-antigen complexes.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with an antibody against PGC-1α to detect its presence in the immunoprecipitated complex.

  • A decrease in the PGC-1α signal in the XCT-790-treated samples compared to the control indicates that XCT-790 disrupts the interaction between ERRα and PGC-1α.

Visualizations

The following diagrams illustrate the key signaling pathway, the mechanism of XCT-790 action, and a typical experimental workflow.

Signaling_Pathway cluster_nucleus Nucleus PGC1a PGC-1α ERRa ERRα PGC1a->ERRa Coactivation DNA ERRα Response Element (ERRE) in DNA ERRa->DNA Transcription Increased Transcription Genes Target Genes (e.g., OXPHOS, FAO)

Caption: ERRα/PGC-1α signaling pathway.

XCT790_Mechanism cluster_active Active State cluster_inhibited Inhibited State ERRa_active ERRα (Active Conformation) - H12 in agonist position PGC1a PGC-1α ERRa_active->PGC1a Binding ERRa_inactive ERRα (Inactive Conformation) - H12 displaced ERRa_active->ERRa_inactive Conformational Change No_Binding No_Binding PGC1a->No_Binding Interaction Blocked XCT790 XCT-790 XCT790->ERRa_inactive Binds to LBP

Caption: Mechanism of XCT-790 inverse agonism.

Experimental_Workflow start Start: Hypothesis XCT-790 inhibits ERRα/PGC-1α invitro In Vitro Assay (e.g., TR-FRET) start->invitro cellular Cell-Based Assay (e.g., Reporter Gene) start->cellular data Data Analysis (IC50 determination) invitro->data endogenous Endogenous Interaction (e.g., Co-IP) cellular->endogenous endogenous->data conclusion Conclusion: Quantify inhibitory effect data->conclusion

Caption: Experimental workflow for characterizing XCT-790.

Conclusion

XCT-790 serves as a powerful chemical probe for elucidating the biological functions of the ERRα/PGC-1α signaling axis. Its ability to disrupt the interaction between these two key metabolic regulators has been instrumental in advancing our understanding of their roles in health and disease. This guide provides a comprehensive overview of the quantitative aspects of XCT-790's activity, detailed experimental protocols for its characterization, and visual aids to conceptualize its mechanism of action. It is imperative for researchers to remain cognizant of the off-target effects of XCT-790, particularly its mitochondrial uncoupling activity, to ensure the accurate interpretation of experimental outcomes. With careful experimental design and data interpretation, XCT-790 will continue to be an invaluable tool in the fields of metabolism, oncology, and drug discovery.

References

Crystal Structure of ERRα in Complex with an Inverse Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of the Estrogen-Related Receptor Alpha (ERRα) in complex with a synthetic inverse agonist. It details the structural basis of inverse agonism, presents key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways.

Introduction

Estrogen-Related Receptor Alpha (ERRα), also known as NR3B1, is an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism, including mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[1] Unlike typical nuclear receptors, ERRα is constitutively active, meaning it can activate gene transcription without binding to an endogenous ligand.[2][3] This constitutive activity is linked to the fact that its ligand-binding pocket (LBP) is nearly filled with amino acid side chains, particularly Phenylalanine 328.[2][4]

The overexpression of ERRα has been associated with poor prognoses in several cancers, including breast, colon, and ovarian cancer, making it a compelling target for therapeutic intervention.[5] Inverse agonists are a class of ligands that bind to a constitutively active receptor and reduce its basal activity. Several synthetic inverse agonists of ERRα have been developed, offering potential avenues for cancer therapy.[6][7]

This guide focuses on the crystal structure of the ERRα ligand-binding domain (LBD) in complex with the inverse agonist cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine, providing a molecular blueprint for understanding its mechanism of action and for the rational design of novel therapeutics.[8]

Structural Insights into Inverse Agonism

The crystal structure of the human ERRα LBD (with a C325S mutation) in complex with the inverse agonist cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine was determined at a resolution of 2.3 Å (PDB ID: 2PJL).[8] The structure reveals a novel mechanism of action for inverse agonism targeting ERRα.

Binding of the inverse agonist induces significant conformational changes within the LBP.[8] A key event is the displacement of the side chain of Phenylalanine 328 (Phe328) on helix H3. This movement creates the necessary space to accommodate the ligand. The repositioning of Phe328 directly impacts the conformation of Phenylalanine 510 (Phe510) on helix H12, also known as the activation helix.[8]

In the constitutively active state, helix H12 adopts an "agonist" position that facilitates the binding of coactivator proteins, such as PGC-1α, which are essential for transcriptional activation. The binding of the inverse agonist forces Phe510 to move, leading to the displacement of helix H12 from its active conformation.[8] Helix H12 then binds in the coactivator groove of the LBD, a mechanism that physically blocks the recruitment of coactivator peptides and thus silences the receptor's transcriptional activity.[8] This mechanism of H12 inactivation is distinct from that observed for other nuclear receptors like ERRγ and the estrogen receptors (ERα and ERβ).[8]

Key Residues in the Ligand Binding Pocket

Molecular dynamics simulations and structural analysis have identified several key residues that form the hydrophobic ligand-binding pocket and are crucial for the interaction with inverse agonists. These include residues from helices H3, H5, the H6/H7 loop, and H11.[5]

Quantitative Data

The following tables summarize key quantitative data related to the binding of various inverse agonists to ERRα and the crystallographic data for the ERRα-inverse agonist complex.

Inverse AgonistAssay TypeIC50 (µM)Reference
XCT-790Cell-based (GAL4)0.37[7][9][10]
XCT-790Cell Proliferation (MDA-MB-231, 48h)13.7[11]
XCT-790Cell Proliferation (BT-549, 48h)13.3[11]
Cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine (Compound 2 in source)FRET0.19[6]
Compound 11 (p-nitrobenzenesulfonamide derivative)TR-FRET0.681[6]
Compound 11 (p-nitrobenzenesulfonamide derivative)Cell-based0.80[6][12]
Compound 6FRET1.47[6]
Compound 7 (1-(2,5-diethoxy-benzyl)-3-phenylurea)TR-FRET1.46[6]
ERRα antagonist-1 (Compound A)Coactivator Interaction (PGC-1α)0.170[13]
ERRα antagonist-1 (Compound A)Coactivator Interaction (PGC-1β)0.180[13]

Table 1: Binding Affinities of Various Inverse Agonists to ERRα.

ParameterValueReference
PDB ID2PJL[5]
Resolution (Å)2.3[8]
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=53.4, b=65.0, c=76.4
LigandCyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine[8]

Table 2: Crystallographic Data for the ERRα-Inverse Agonist Complex.

Experimental Protocols

The following protocols are based on the methodologies described by Kallen et al. (2004 and 2007) for the expression, purification, and crystallization of the ERRα Ligand Binding Domain.

Protein Expression and Purification of ERRα LBD
  • Cloning: The human ERRα LBD (amino acids 290–519) is amplified by PCR and cloned into an appropriate expression vector, such as a pET vector, containing an N-terminal His-tag and a TEV protease cleavage site.

  • Expression: The expression plasmid is transformed into Escherichia coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) and the culture is incubated for a further 4-5 hours at 30°C.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP). Cells are lysed by sonication on ice.

  • Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer and then with a wash buffer containing a higher concentration of imidazole (e.g., 20-30 mM). The His-tagged ERRα LBD is eluted with a high concentration of imidazole (e.g., 250-300 mM).

  • Tag Cleavage: The eluted protein is dialyzed against a buffer suitable for TEV protease activity (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP). The His-tag is cleaved by incubation with TEV protease overnight at 4°C.

  • Second Affinity Chromatography: The cleaved protein solution is passed through a Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein. The flow-through containing the untagged ERRα LBD is collected.

  • Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography on a Superdex 75 or similar column equilibrated with a final storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Concentration and Storage: The purified protein is concentrated to approximately 10-15 mg/mL, flash-frozen in liquid nitrogen, and stored at -80°C.

Crystallization of the ERRα LBD-Inverse Agonist Complex
  • Complex Formation: The purified ERRα LBD is incubated with a 2- to 3-fold molar excess of the inverse agonist (e.g., cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine) for at least 1 hour on ice.

  • Crystallization: Crystals are grown using the hanging drop vapor diffusion method at 20°C. The protein-ligand complex at 10 mg/mL is mixed in a 1:1 ratio with the reservoir solution.

  • Crystallization Conditions (for PDB ID 2PJL):

    • Reservoir solution: 0.1 M MES pH 6.5, 1.6 M Magnesium Sulfate, 5% v/v Dioxane.

  • Crystal Growth: Crystals typically appear within a few days to a week.

X-ray Data Collection and Processing
  • Cryoprotection: Crystals are transferred to a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

  • Data Collection: X-ray diffraction data is collected at a synchrotron source.

  • Data Processing: The collected diffraction images are processed using software packages such as MOSFLM or HKL2000 to integrate the reflection intensities and determine the unit cell parameters. The data is then scaled and merged.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a suitable search model (e.g., the apo-ERRα LBD structure, PDB ID: 1XB7). The model is then refined using programs like CNS or REFMAC5, with manual rebuilding in Coot.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the ERRα signaling pathway and a general workflow for the structural determination of the ERRα-inverse agonist complex.

ERR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention mTOR mTOR PGC1a PGC-1α mTOR->PGC1a HER2 HER2 HER2->PGC1a PI3K PI3K PI3K->PGC1a ERRa ERRα PGC1a->ERRa Coactivation Metabolism Metabolism (Fatty Acid Oxidation, TCA Cycle) ERRa->Metabolism Mito_Biogenesis Mitochondrial Biogenesis ERRa->Mito_Biogenesis Angiogenesis Angiogenesis (VEGF) ERRa->Angiogenesis Cell_Migration Cell Migration (WNT11) ERRa->Cell_Migration Inverse_Agonist Inverse Agonist (e.g., XCT-790) Inverse_Agonist->ERRa Inhibition

Caption: ERRα Signaling Pathway and Point of Inverse Agonist Intervention.

Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination Cloning Cloning of ERRα LBD Expression Expression in E. coli Cloning->Expression Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Complex_Formation Incubation with Inverse Agonist Purification->Complex_Formation Crystallization Vapor Diffusion Crystallization Complex_Formation->Crystallization Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Molecular Replacement) Data_Processing->Structure_Solution Refinement Model Refinement & Validation Structure_Solution->Refinement Final_Structure Final ERRα-Inverse Agonist Structure Refinement->Final_Structure

Caption: Experimental Workflow for ERRα-Inverse Agonist Crystal Structure Determination.

References

XCT-790: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XCT-790 is a potent and selective small molecule inhibitor of the Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor implicated in cellular energy homeostasis, mitochondrial biogenesis, and the progression of various cancers. Initially developed as a chemical probe to investigate the biological functions of ERRα, XCT-790 has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer models. However, its pharmacodynamic profile is complex, featuring a significant, ERRα-independent off-target activity as a mitochondrial uncoupler. This dual mechanism of action complicates the interpretation of experimental results and presents both challenges and opportunities for its therapeutic development. This technical guide provides a comprehensive review of the publicly available data on the pharmacokinetics and pharmacodynamics of XCT-790, with a focus on its mechanism of action, cellular effects, and preclinical efficacy.

Introduction

XCT-790, a thiadiazoleacrylamide derivative, was the first selective inverse agonist developed for Estrogen-Related Receptor Alpha (ERRα)[1][2]. ERRα is a key transcriptional regulator of cellular metabolism, and its overexpression is associated with poor prognosis in several cancers, including breast, ovarian, and colorectal cancer. By binding to the ligand-binding domain of ERRα, XCT-790 disrupts the receptor's interaction with coactivators such as PGC-1α, thereby inhibiting the transcription of its target genes[1][3].

More recent research has revealed that XCT-790 also functions as a potent mitochondrial uncoupler, acting as a proton ionophore to disrupt the mitochondrial membrane potential[1][4][5]. This off-target effect leads to a rapid depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[1][4][5]. Notably, this mitochondrial uncoupling effect occurs at nanomolar concentrations, significantly lower than the micromolar concentrations typically required for effective ERRα inhibition[1][2]. This finding necessitates careful consideration when interpreting data from studies utilizing XCT-790 as a specific ERRα inhibitor.

Pharmacokinetics

A thorough review of the publicly available scientific literature reveals a significant gap in the understanding of the pharmacokinetic properties of XCT-790. To date, no studies have been published detailing key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), plasma half-life, or oral bioavailability in any animal model.

While direct pharmacokinetic data is unavailable, several in vivo studies have utilized various administration routes and dosing schedules, providing indirect insight into the compound's behavior in vivo.

Animal Model Dose Route of Administration Dosing Schedule Study Outcome Reference
BALB/c Mice4 mg/kgIntravenousEvery three days for 3 weeksInhibition of tumor growth and angiogenesis[6]
Nude MiceNot specifiedNot specifiedNot specifiedInhibition of MDA-MB-231 xenograft tumor growth[6]
Immunocompromised Mice2.5 mg/kgNot specifiedDaily for 21 daysReduction in H295R xenograft tumor growth[7][8]
Nude MiceNot specifiedNot specified4 weeksSynergistic anti-tumor effect with gemcitabine in a pancreatic cancer model.[1]

It is important to note that one study reported lethality in animals with daily dosing, which necessitated a shorter study duration, suggesting potential toxicity with prolonged administration[3].

Pharmacodynamics

The pharmacodynamics of XCT-790 are characterized by a dual mechanism of action: direct inhibition of ERRα and off-target mitochondrial uncoupling.

On-Target Activity: ERRα Inverse Agonism

XCT-790 acts as a potent and selective inverse agonist of ERRα. It does not exhibit significant activity against the related nuclear receptors ERRγ, ERα, or ERβ at concentrations below 10 μM[9].

Parameter Value Assay Reference
IC50 (ERRα)~0.37 - 0.4 μMCell-based transfection assays[9][10][11]

The primary mechanism of ERRα inhibition involves the disruption of the interaction between ERRα and its coactivator, PGC-1α[3][10]. This leads to the downregulation of ERRα target genes involved in mitochondrial biogenesis and oxidative phosphorylation[2][10].

Off-Target Activity: Mitochondrial Uncoupling

XCT-790 is a potent, fast-acting mitochondrial uncoupler that functions as a proton ionophore, similar to classical uncouplers like FCCP and CCCP[1][4][5]. This action is independent of ERRα expression[1][2].

Key effects of mitochondrial uncoupling by XCT-790 include:

  • Increased oxygen consumption rate[1][4][5].

  • Decreased mitochondrial membrane potential[1][4][5].

  • Rapid depletion of cellular ATP[1][4][5].

  • Dose-dependent activation of AMP-activated protein kinase (AMPK)[1][2][11].

This off-target activity occurs at concentrations as low as 390 nM, which is more than 25-fold below the concentrations typically used to inhibit ERRα in cell culture[2]. Therefore, many of the observed biological effects of XCT-790 are likely a result of this combinatorial inhibition of ERRα and mitochondrial respiration[1].

Cellular and In Vivo Effects

XCT-790 has demonstrated a range of anti-cancer effects across various cell lines and xenograft models.

Effect Cell Lines Concentration Range Key Findings Reference
Inhibition of Proliferation TNBC (MDA-MB-231, BT-549), HepG2, MES-SA, H295RIC50: 13.3-13.7 μM (TNBC, 48h)Dose-dependent reduction in cell viability.[6][9]
Cell Cycle Arrest TNBC, Adrenocortical carcinoma (H295R)5 μM (TNBC)G2/M or G0/G1 arrest.[1][6]
Induction of Apoptosis TNBC, HepG2, R-HepG210 μMMediated by ROS generation and caspase activation.[6][9]
Activation of Signaling Pathways TNBC5 μMActivation of MAPK (JNK, p38), PI3K/Akt, and NF-κB pathways.[6]
Inhibition of Tumor Growth (in vivo) Breast, Pancreatic, Adrenocortical cancer xenografts2.5 - 4 mg/kgSignificant suppression of tumor growth.[1][6][8]

Signaling Pathways

The dual mechanisms of action of XCT-790 impact two major signaling hubs within the cell: the ERRα-regulated metabolic network and the AMPK energy-sensing pathway.

XCT790_On_Target_Pathway XCT790 XCT-790 ERRa ERRα XCT790->ERRa ERRa_PGC1a ERRα / PGC-1α Complex XCT790->ERRa_PGC1a Disrupts Interaction ERRa->ERRa_PGC1a PGC1a PGC-1α PGC1a->ERRa_PGC1a TargetGenes Target Gene Expression (e.g., metabolic genes) ERRa_PGC1a->TargetGenes MitoBiogenesis Mitochondrial Biogenesis & Metabolism TargetGenes->MitoBiogenesis

Caption: On-target signaling pathway of XCT-790 as an ERRα inverse agonist.

XCT790_Off_Target_Pathway cluster_mito Mitochondrion MitoMembrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (ΔΨm) ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP H_gradient->ATP ATP_Synthase->ATP AMPK AMPK Activation ATP->AMPK Low ATP/AMP Ratio XCT790 XCT-790 XCT790->H_gradient Dissipates (Proton Ionophore) CellularEffects Downstream Metabolic Effects AMPK->CellularEffects

Caption: Off-target signaling pathway of XCT-790 as a mitochondrial uncoupler.

Experimental Protocols

Detailed, step-by-step protocols for experiments using XCT-790 are not consistently reported in the literature. The following sections provide generalized methodologies based on the descriptions in the cited papers.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is a general guideline for assessing the effect of XCT-790 on cell viability using a Cell Counting Kit-8 (CCK-8) or similar WST-8 based assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2)[1].

  • Compound Treatment: Prepare serial dilutions of XCT-790 in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of XCT-790 or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours)[1].

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well[3][4].

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed[3][4].

  • Measurement: Measure the absorbance at 450 nm using a microplate reader[3][4]. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This generalized protocol is for assessing changes in protein levels (e.g., ERRα, phosphorylated AMPK) following XCT-790 treatment.

  • Cell Treatment and Lysis: Plate cells and treat with XCT-790 for the specified time and concentration. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ERRα, anti-phospho-AMPK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Experimental_Workflow_InVivo Start Start: Nude Mice Implantation Subcutaneous Implantation of Cancer Cells (e.g., MDA-MB-231) Start->Implantation TumorGrowth Allow Tumors to Grow to Measurable Size Implantation->TumorGrowth Randomization Randomize into Treatment Groups TumorGrowth->Randomization Treatment Administer XCT-790 (e.g., 4 mg/kg, IV) Randomization->Treatment Vehicle Administer Vehicle Control Randomization->Vehicle Monitoring Monitor Tumor Volume and Body Weight (e.g., for 3-4 weeks) Treatment->Monitoring Vehicle->Monitoring Endpoint Endpoint: Sacrifice and Tumor Excision Monitoring->Endpoint Analysis Analysis: - Tumor Weight/Volume - Immunohistochemistry (IHC) - Western Blot Endpoint->Analysis

Caption: A generalized experimental workflow for an in vivo xenograft study.

Conclusion

XCT-790 is a valuable research tool for studying ERRα signaling and cellular metabolism. However, its utility as a specific ERRα inhibitor is confounded by its potent mitochondrial uncoupling activity. The anti-cancer effects observed in preclinical models are likely the result of the combined action on both targets. A significant knowledge gap remains regarding its pharmacokinetic profile, which is essential for any future translational development. Future research should focus on conducting formal pharmacokinetic studies to determine key parameters and on developing analogues with a more selective pharmacodynamic profile to dissect the distinct contributions of ERRα inhibition and mitochondrial uncoupling to its overall biological activity.

References

Methodological & Application

Application Notes and Protocols for XCT-790 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XCT-790 is a chemical compound initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor α (ERRα), with an IC50 value of approximately 0.37 μM.[1] It has been extensively used as a tool to investigate the biological functions of ERRα, a key regulator of cellular energy homeostasis and mitochondrial biogenesis.[2][3] However, subsequent research has revealed a critical, ERRα-independent mechanism of action: XCT-790 is also a potent mitochondrial uncoupler.[2][3][4][5] This dual activity necessitates careful experimental design and data interpretation.

These application notes provide a comprehensive overview of the use of XCT-790 in cell culture experiments, including its mechanisms of action, detailed experimental protocols, and a summary of its effects on various cell lines.

Mechanisms of Action

XCT-790 exerts its biological effects through two primary mechanisms:

  • ERRα Inverse Agonism: XCT-790 binds to the ligand-binding domain of ERRα, disrupting its interaction with coactivators like PGC-1α and PGC-1β.[2][3] This inhibits the transcriptional activity of ERRα, leading to downstream effects on gene expression related to oxidative phosphorylation and mitochondrial biogenesis.[2][3]

  • Mitochondrial Uncoupling: Independent of its action on ERRα, XCT-790 acts as a proton ionophore, dissipating the proton gradient across the inner mitochondrial membrane.[2][3][5] This uncouples the electron transport chain from ATP synthesis, leading to a rapid decrease in cellular ATP levels and a concurrent increase in oxygen consumption.[2][3][5] The depletion of ATP activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy sensing.[2][3][5]

Signaling Pathways and Cellular Processes Affected by XCT-790

The dual mechanisms of XCT-790 lead to the modulation of several key signaling pathways and cellular processes.

Primary Signaling Pathways
  • AMPK Activation: Due to its mitochondrial uncoupling activity, XCT-790 rapidly depletes cellular ATP, leading to the robust activation of AMPK.[2][3][5]

  • MEK/ERK Pathway: In some cancer cell lines, XCT-790 has been shown to suppress the MEK/ERK signaling pathway.[6]

  • PI3K/Akt and NF-κB Signaling: XCT-790 can activate MAPK, PI3K/Akt, and NF-κB signaling pathways, in some cases in a ROS-dependent manner.[7]

  • Inhibition of Cancer Stem Cell-Related Pathways: XCT-790 has been observed to inhibit signaling pathways associated with cancer stem cells, including Sonic hedgehog, TGFβ-SMAD, STAT3, and Wnt.[8]

Cellular Processes
  • Inhibition of Cell Proliferation and Viability: XCT-790 inhibits the proliferation and reduces the viability of various cancer cell lines in a dose- and time-dependent manner.[1][7][9]

  • Induction of Apoptosis: XCT-790 can induce apoptosis, as evidenced by increased Annexin V staining and changes in mitochondrial membrane potential.[1][7][10]

  • Cell Cycle Arrest: The compound can cause cell cycle arrest, often at the G0/G1 or G2/M phases.[6][7][10]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of XCT-790 in various cell lines as reported in the literature.

Table 1: IC50 Values of XCT-790 in Different Cell Lines

Cell LineCancer TypeIC50 (48h)Reference
MDA-MB-231Triple-Negative Breast Cancer13.7 μM[7]
BT-549Triple-Negative Breast Cancer13.3 μM[7]
PaTu8988Pancreatic Cancer3.84 μM[9]
PANC1Pancreatic Cancer8.76 μM[9]
Mia PaCa-2Pancreatic Cancer3.98 μM[9]

Table 2: Effective Concentrations of XCT-790 for Specific Cellular Effects

Cell LineEffectConcentrationTreatment TimeReference
MNT1AMPK Activation0.4 - 10 μM1 - 4 hours[2]
MNT1ATP Depletion10 μM15 - 60 minutes[2]
MNT1Decreased Mitochondrial Membrane Potential10 - 40 μM30 minutes[2]
MDA-MB-231Induction of Apoptosis10 μM24 - 72 hours[7]
HepG2Reduction of ERRα protein levels10 μM24 - 48 hours[1]
H295RInhibition of Cell Proliferation10 μM48 - 96 hours[11]

Experimental Protocols

The following are detailed protocols for common cell culture experiments using XCT-790, synthesized from published research.

Protocol 1: General Cell Treatment with XCT-790

Materials:

  • XCT-790 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of XCT-790 (e.g., 10 mM) in DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the XCT-790 stock solution. Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of XCT-790 or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blotting, flow cytometry).

Protocol 2: Cell Viability Assay (CCK-8 or MTT)

Materials:

  • Cells treated with XCT-790 as described in Protocol 1 in a 96-well plate.

  • Cell Counting Kit-8 (CCK-8) or MTT reagent.

  • Microplate reader.

Procedure:

  • Following the treatment period with XCT-790, add 10 μL of CCK-8 solution to each well of the 96-well plate.[7][9]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • For MTT assays, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a specialized buffer) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis for Protein Expression

Materials:

  • Cells treated with XCT-790 as described in Protocol 1 in 6-well plates.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against proteins of interest (e.g., p-AMPK, total AMPK, p-ERK, total ERK, ERRα, cleaved PARP, p53, p21).[2][6][7]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Materials:

  • Cells treated with XCT-790 as described in Protocol 1.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Flow cytometer.

Procedure:

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.[10]

  • Analyze the stained cells by flow cytometry within 1 hour.

Protocol 5: Cell Cycle Analysis by Flow Cytometry (PI Staining)

Materials:

  • Cells treated with XCT-790 as described in Protocol 1.

  • Cold 70% ethanol.

  • PI staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[10]

  • Analyze the DNA content of the cells by flow cytometry.

Diagrams of Signaling Pathways and Experimental Workflows

XCT790_Mechanism_of_Action cluster_0 XCT-790 cluster_1 Mitochondrion cluster_2 Nucleus cluster_3 Cytosol XCT790 XCT-790 Mito Mitochondrial Inner Membrane XCT790->Mito Proton Ionophore ERRa ERRα XCT790->ERRa Inverse Agonist ATPSynthase ATP Synthase ATP ATP Mito->ATP Uncoupling ETC Electron Transport Chain ETC->ATPSynthase Proton Gradient ATPSynthase->ATP Synthesis TargetGenes Target Genes (e.g., for OXPHOS) ERRa->TargetGenes Transcription PGC1a PGC-1α PGC1a->ERRa Coactivator AMP AMP ATP->AMP Depletion leads to increased AMP:ATP ratio AMPK AMPK AMP->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK

Caption: Dual mechanism of action of XCT-790.

Experimental_Workflow_XCT790 cluster_analysis Downstream Analyses start Start: Cell Seeding treatment XCT-790 Treatment (Varying Concentrations and Times) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (CCK-8 / MTT) harvest->viability western Western Blot (Protein Expression/Phosphorylation) harvest->western apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) harvest->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry - PI) harvest->cellcycle end End: Data Analysis viability->end western->end apoptosis->end cellcycle->end

Caption: General experimental workflow for XCT-790 studies.

XCT790_Signaling_Impact cluster_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes XCT790 XCT-790 Mito_Uncoupling Mitochondrial Uncoupling XCT790->Mito_Uncoupling ERRa_Inhibition ERRα Inhibition XCT790->ERRa_Inhibition AMPK_Activation ↑ AMPK Activation Mito_Uncoupling->AMPK_Activation PI3K_Akt_Activation ↑ PI3K/Akt Mito_Uncoupling->PI3K_Akt_Activation NFkB_Activation ↑ NF-κB Mito_Uncoupling->NFkB_Activation MEK_ERK_Suppression ↓ MEK/ERK ERRa_Inhibition->MEK_ERK_Suppression CSC_pathways ↓ CSC Pathways (Wnt, STAT3, etc.) ERRa_Inhibition->CSC_pathways Prolif_Inhibition ↓ Proliferation AMPK_Activation->Prolif_Inhibition MEK_ERK_Suppression->Prolif_Inhibition Apoptosis_Induction ↑ Apoptosis PI3K_Akt_Activation->Apoptosis_Induction NFkB_Activation->Apoptosis_Induction CSC_pathways->Prolif_Inhibition CellCycle_Arrest Cell Cycle Arrest Prolif_Inhibition->CellCycle_Arrest Apoptosis_Induction->Prolif_Inhibition

Caption: Overview of signaling pathways affected by XCT-790.

References

In Vivo Application of XCT-790 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XCT-790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular energy homeostasis and mitochondrial biogenesis.[1][2] While initially developed as a specific inhibitor of ERRα, subsequent research has revealed a dual mechanism of action. XCT-790 also acts as a powerful mitochondrial uncoupler, leading to the rapid depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), independent of its effects on ERRα.[1][3] This multifaceted activity makes XCT-790 a valuable tool for investigating cellular metabolism and a potential therapeutic agent in various diseases, particularly cancer.

These application notes provide a comprehensive overview of the in vivo application of XCT-790 in mouse models, including detailed experimental protocols, a summary of quantitative data from preclinical studies, and a visualization of the key signaling pathways involved.

Data Presentation

The following tables summarize quantitative data from various in vivo studies using XCT-790 in mouse xenograft models.

Table 1: Tumor Growth Inhibition in Xenograft Mouse Models

Cancer TypeMouse StrainCell LineDosage and AdministrationTreatment DurationTumor Volume/Weight ReductionReference
Pancreatic CancerBALB/c nudePaTu89882.5 mg/kg, intraperitoneal (IP), 3 times/week4 weeksSignificantly reduced tumor size and weight compared to control.[1][1]
Triple-Negative Breast CancerNude miceMDA-MB-231Not specified35 daysTumor volume in the XCT-790 group (292 ± 87.1 mm³) was significantly smaller than the control group (941 ± 154 mm³).
Adrenocortical CarcinomaImmunocompromised miceH295R2.5 mg/kg21 daysSignificant reduction in tumor growth and mass.[4]
Endometrial CancerBALB/c miceNot specified4 mg/kg, intravenous (IV), every three days3 weeksSignificantly inhibited tumor growth.[2][2]

Table 2: Pharmacokinetic Parameters of an ERRα Antagonist (Compound A, structurally related to XCT-790)

DosageCmax (6 hours)AUC (0-48 hours)Plasma Concentration (at 24 hours)Mouse StrainReference
15 mg/kg0.13 µmol/L3.5 µmol × hours / L~20 ng/mLOvariectomized athymic nude[5]
30 mg/kg0.21 µmol/L4.1 µmol × hours / L~20 ng/mLOvariectomized athymic nude[5]

Experimental Protocols

Formulation of XCT-790 for In Vivo Administration

This protocol describes the preparation of XCT-790 for intraperitoneal (IP) injection in mice.

Materials:

  • XCT-790 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of XCT-790 in 100% DMSO. For example, a 10 mM stock solution.

    • Warm the vial gently at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.

  • Working Solution Preparation (for injection):

    • On the day of injection, dilute the XCT-790 stock solution with sterile PBS to the final desired concentration.

    • Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 10%) to avoid toxicity. One study mentions using a solution of 10 mM DMSO as the vehicle.[6] Another common approach is to prepare the final dilution in a vehicle such as DMSO in PBS.[6]

    • Example Calculation for a 2.5 mg/kg dose:

      • For a 20g mouse, the required dose is 0.05 mg.

      • If the final injection volume is 100 µL, the required concentration is 0.5 mg/mL.

      • Prepare the working solution accordingly by diluting the DMSO stock in sterile PBS.

  • Vehicle Control:

    • Prepare a vehicle control solution with the same final concentration of DMSO in PBS as the drug solution.

Administration of XCT-790 in a Xenograft Mouse Model

This protocol outlines the general procedure for administering XCT-790 to mice bearing subcutaneous tumors.

Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude, SCID) are typically used for xenograft studies.

  • Tumor cells (e.g., 2 x 10^6 PaTu8988 cells) are injected subcutaneously into the flank of the mice.[1]

Procedure:

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., ~200 mm³).

    • Monitor tumor volume regularly using calipers (Volume = 1/2 × length × width²).

  • Randomization:

    • Randomize mice into treatment and control groups.

  • Administration:

    • Administer XCT-790 or the vehicle control via intraperitoneal (IP) injection.

    • Dosage and frequency will vary depending on the study design (e.g., 2.5 mg/kg, 3 times a week).[1]

  • Monitoring:

    • Monitor the body weight of the mice regularly to assess for any signs of toxicity.

    • Continue to measure tumor volume throughout the treatment period.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Signaling Pathways and Mechanisms of Action

XCT-790 exerts its biological effects through two primary, interconnected mechanisms.

// Nodes XCT790 [label="XCT-790", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERRa [label="ERRα", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP Depletion", fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [label="AMPK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1 Inactivation", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Inhibition of\nCell Growth & Proliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of\nApoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK_ERK [label="MEK/ERK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; CancerStemCells [label="Cancer Stem Cell\nPathways\n(Wnt, STAT3, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(p38, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges XCT790 -> ERRa [label="Inhibits", dir=tee]; XCT790 -> Mitochondria [label="Uncouples", dir=tee]; Mitochondria -> ATP [dir=tee]; ATP -> AMPK; AMPK -> mTORC1 [dir=tee]; ERRa -> MEK_ERK [label="Regulates", style=dashed]; ERRa -> CancerStemCells [label="Regulates", style=dashed]; mTORC1 -> CellGrowth [dir=tee]; XCT790 -> MAPK; XCT790 -> PI3K_Akt; XCT790 -> NFkB; MAPK -> Apoptosis; PI3K_Akt -> CellGrowth [dir=tee, style=dashed]; NFkB -> CellGrowth [dir=tee, style=dashed]; CellGrowth -> Apoptosis [style=dashed, dir=none]; }

Caption: Dual mechanisms of XCT-790 action.

  • ERRα Inhibition: As an inverse agonist, XCT-790 binds to ERRα and disrupts its interaction with coactivators like PGC-1α.[1] This leads to the downregulation of ERRα target genes involved in mitochondrial biogenesis and function. In some cancer models, this inhibition has been shown to suppress the MEK/ERK signaling pathway and pathways related to cancer stem cells, such as Wnt and STAT3.

  • Mitochondrial Uncoupling: Independent of its effects on ERRα, XCT-790 acts as a potent mitochondrial uncoupler, likely functioning as a proton ionophore.[3] This dissipates the mitochondrial membrane potential, leading to a rapid decrease in cellular ATP levels.[2] The resulting increase in the AMP:ATP ratio robustly activates AMPK, a central regulator of cellular energy homeostasis.[2] AMPK activation, in turn, leads to the inactivation of the mTORC1 signaling pathway, a key promoter of cell growth and proliferation.[2]

Additionally, studies have shown that XCT-790 can activate other stress-responsive signaling pathways, including the MAPK (p38 and JNK), PI3K/Akt, and NF-κB pathways, which can contribute to its anti-cancer effects, including the induction of apoptosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of XCT-790 in a mouse xenograft model.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cell_culture [label="Tumor Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; implantation [label="Subcutaneous Implantation\nin Immunocompromised Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Tumor Growth Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; randomization [label="Randomization into\nTreatment & Control Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="XCT-790 / Vehicle Administration\n(e.g., IP injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Monitor Tumor Volume\n& Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="Study Endpoint", fillcolor="#F1F3F4", fontcolor="#202124"]; euthanasia [label="Euthanasia & Tumor Excision", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis\n(Tumor Weight, IHC, Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> implantation; implantation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> treatment [label="Repeat as per schedule", style=dashed]; monitoring -> endpoint; endpoint -> euthanasia; euthanasia -> analysis; analysis -> end; }

Caption: In vivo xenograft study workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XCT-790 is a potent and selective small molecule inhibitor widely recognized for its dual mechanism of action. Primarily, it functions as a selective inverse agonist for the Estrogen-Related Receptor alpha (ERRα), an orphan nuclear receptor that plays a crucial role in regulating cellular energy homeostasis and mitochondrial biogenesis.[1][2] XCT-790 exhibits an IC₅₀ value of approximately 0.37 μM for ERRα and is inactive against ERRγ and the classical estrogen receptors (ERα and ERβ).[1][2]

Furthermore, research has revealed a critical secondary, ERRα-independent function: XCT-790 acts as a potent mitochondrial uncoupler at nanomolar concentrations.[3][4] This activity, similar to proton ionophores like FCCP, disrupts the mitochondrial membrane potential, leading to a rapid depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of metabolic stress.[3][5] This dual activity necessitates careful consideration of experimental design and data interpretation, as observed cellular effects may be attributable to either ERRα inhibition, mitochondrial bioenergetic stress, or a combination of both.

These application notes provide recommended concentrations and detailed protocols for utilizing XCT-790 in various in vitro assays.

Data Presentation: Recommended XCT-790 Concentrations

The optimal concentration of XCT-790 is highly dependent on the cell type, assay duration, and the specific biological question being addressed. The following tables summarize concentrations reported in the literature for various key experiments.

Table 1: Cell Viability, Proliferation, and Apoptosis Assays

Cell Line(s)Assay TypeConcentration RangeIncubation TimeObserved EffectCitation(s)
MDA-MB-231, BT-549Proliferation (CCK-8)IC₅₀: 13.3 - 13.7 μM48 hoursConcentration-dependent inhibition of proliferation.[6][7]
MES-SA, MES-SA/DX5, HepG2Viability0 - 40 μM48 - 72 hoursDose-dependent reduction in cell viability.[1]
H295RProliferation (MTT)Up to 10 μM48 - 96 hoursDose- and time-dependent inhibition; 10 μM showed maximum effect.[8]
HepG2, R-HepG2Apoptosis10 μM48 hoursInduction of apoptosis.[1]
MDA-MB-231Apoptosis (FCM)10 μMTime-courseTime-dependent increase in apoptosis.[7]
HEC-1A, KLEColony FormationConcentration-dependentNot specifiedSuppression of colony formation.[9]

Table 2: Target Engagement and Signaling Pathway Analysis

Cell Line(s)Assay TypeConcentration RangeIncubation TimeTarget/Pathway AnalyzedCitation(s)
HEK293Luciferase ReporterIC₅₀: 0.37 μMNot specifiedERRα inverse agonism.[2]
HEK293Luciferase Reporter53 nM - 23 μM6 hoursERRα antagonist activity.[10]
HepG2, R-HepG2Western Blot10 μM24 - 48 hoursReduced ERRα protein levels.[1]
MDA-MB-231Western Blot5 μM1 min - 24 hoursActivation of MAPK, PI3K/Akt, NF-κB pathways.[6]
MNT1Western BlotAs low as 390 nM5 min - 1 hourAMPK pathway activation.[3]
MNT1ATP MeasurementLow micromolar20 minDepletion of cellular ATP.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by XCT-790.

XCT790_ERRa_Pathway XCT790 XCT-790 ERRa ERRα XCT790->ERRa Inhibits TargetGenes Target Gene Expression (Oxidative Phosphorylation, Mitochondrial Biogenesis) ERRa->TargetGenes Induces Coactivators Coactivators (e.g., PGC-1α) Coactivators->ERRa Binds & Activates Metabolism Energy Metabolism TargetGenes->Metabolism

Caption: XCT-790 as an inverse agonist of ERRα, disrupting coactivator binding.

XCT790_Mitochondrial_Pathway XCT790 XCT-790 (Proton Ionophore) Mito Mitochondrial Inner Membrane XCT790->Mito Disrupts ProtonGradient Proton Gradient (ΔΨm) XCT790->ProtonGradient Dissipates Mito->ProtonGradient Maintains ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP Cellular ATP ProtonGradient->ATP Production ↓ ATP_Synthase->ATP Produces AMPK AMPK ATP->AMPK Activates

Caption: ERRα-independent mitochondrial uncoupling effect of XCT-790.

XCT790_Downstream_Signaling XCT790 XCT-790 ROS ROS Generation XCT790->ROS MAPK MAPK (JNK, p38) XCT790->MAPK ROS-independent activation ROS->MAPK PI3K_Akt PI3K/Akt ROS->PI3K_Akt NFkB NF-κB ROS->NFkB Proliferation Cell Proliferation ↓ MAPK->Proliferation Apoptosis Apoptosis ↑ MAPK->Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis NFkB->Proliferation NFkB->Apoptosis

Caption: Downstream signaling pathways activated by XCT-790 treatment.[6]

Experimental Workflow Diagrams

Cell_Viability_Workflow Seed 1. Seed Cells in 96-well plate Treat 2. Treat with XCT-790 (Dose-response) Seed->Treat Incubate 3. Incubate (e.g., 24-72h) Treat->Incubate AddReagent 4. Add Viability Reagent (XTT, MTT, etc.) Incubate->AddReagent Incubate2 5. Incubate (e.g., 2-4h) AddReagent->Incubate2 Read 6. Measure Absorbance on Plate Reader Incubate2->Read

Caption: General workflow for a colorimetric cell viability assay.

Western_Blot_Workflow Treat 1. Treat Cells with XCT-790 Lyse 2. Lyse Cells & Quantify Protein Treat->Lyse Load 3. SDS-PAGE Separation Lyse->Load Transfer 4. Transfer to Membrane Load->Transfer Block 5. Block Membrane Transfer->Block Probe1 6. Incubate with Primary Antibody Block->Probe1 Probe2 7. Incubate with Secondary Antibody Probe1->Probe2 Detect 8. Detect Signal Probe2->Detect

Caption: Standard experimental workflow for Western Blotting analysis.

Experimental Protocols

Cell Viability / Proliferation Assay (XTT Method)

This protocol is adapted from standard XTT assay procedures and is suitable for determining the effect of XCT-790 on cell viability.[11][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • XCT-790 stock solution (e.g., 10 mM in DMSO)

  • XTT Cell Viability Assay Kit (contains XTT reagent and electron coupling solution)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 450 nm and 660 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only to serve as blanks. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: Prepare serial dilutions of XCT-790 in culture medium at 2x the final desired concentrations. A typical dose-response curve might range from low nanomolar to high micromolar (e.g., 1 nM to 40 µM).[1] Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest XCT-790 treatment. The final DMSO concentration should not exceed 0.4%.[13]

  • Cell Treatment: This step can be performed by either replacing the existing media with 100 µL of the 2x XCT-790 dilutions or by adding 100 µL of the 2x dilutions directly to the 100 µL of media already in the wells (final volume 200 µL).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[1]

  • XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT reagent and electron coupling solution. Prepare the XTT working solution according to the manufacturer's protocol (e.g., mix 1 mL of electron coupling reagent with 6 mL of XTT reagent).[12]

  • Reagent Addition: Add 70 µL of the prepared XTT working solution to each well, including blanks.[12]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent.[11]

  • Data Acquisition: Measure the absorbance of each well at 450 nm (formazan product) and 660 nm (background).

  • Analysis: Subtract the 660 nm absorbance from the 450 nm absorbance for each well. Normalize the data to the vehicle-treated control wells and plot the results to determine IC₅₀ values.

Western Blotting for Protein Expression and Phosphorylation

This protocol provides a general framework for analyzing changes in protein levels (e.g., ERRα) or the phosphorylation status of signaling proteins (e.g., p-AMPK, p-JNK) following XCT-790 treatment.[3][6][14]

Materials:

  • Cells of interest cultured in 6-well plates or 100 mm dishes

  • XCT-790 stock solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer and protein transfer system (e.g., semi-dry or wet)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-ERRα, anti-p-AMPK, anti-AMPK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat with the desired concentrations of XCT-790 (e.g., 390 nM for p-AMPK, 5-10 µM for other targets) for the appropriate duration (e.g., 5 minutes for rapid signaling, 24-48 hours for protein expression changes).[1][3]

  • Cell Lysis: Place the culture dish on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[14]

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Dilute an equal amount of protein (e.g., 20 µg) from each sample with 2x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[14]

  • Gel Electrophoresis: Load the prepared samples into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as in step 10.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities, normalizing to a loading control like GAPDH or β-actin.

ERRα Luciferase Reporter Assay

This protocol is designed to quantify the inverse agonist activity of XCT-790 on ERRα transcriptional activity. It is based on a system where cells are co-transfected with a reporter plasmid containing luciferase driven by an ERRα-responsive promoter.[10][13]

Materials:

  • HEK293 cells (or other suitable host cell line)

  • ERRα expression vector

  • Luciferase reporter vector with ERRα response elements

  • A control reporter vector (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • XCT-790 stock solution

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the ERRα expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector according to the transfection reagent manufacturer's protocol.

  • Incubation: Allow cells to recover and express the plasmids for ~24 hours post-transfection.

  • Compound Treatment: Prepare a serial dilution of XCT-790 in the appropriate medium. A suggested range for a dose-response curve is 5 nM to 25 µM.[13] Replace the medium in the wells with the medium containing the different XCT-790 concentrations or a vehicle control.

  • Final Incubation: Incubate the cells for an additional 6-24 hours to allow for changes in reporter gene expression.[10]

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.

  • Luminometry: Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity. Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the XCT-790 concentration. The resulting sigmoidal curve can be used to calculate the IC₅₀ value, which represents the concentration of XCT-790 required to inhibit 50% of ERRα's constitutive activity.[2]

References

Application Notes: Utilizing XCT-790 in Seahorse Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of XCT-790, a known inverse agonist of the Estrogen-Related Receptor α (ERRα), in metabolic studies utilizing the Agilent Seahorse XF Analyzer. While XCT-790 is a valuable tool for probing the role of ERRα in cellular metabolism, it is critical to recognize its potent off-target effects. This document outlines its dual mechanism of action, provides detailed protocols for its application in Seahorse assays, and offers guidance on data interpretation to avoid common pitfalls.

Introduction and Mechanism of Action

XCT-790 is a selective inverse agonist of the Estrogen-Related Receptor α (ERRα), a key regulator of cellular energy homeostasis, with a reported IC₅₀ of 0.37 μM.[1][2] ERRα, often co-activated by PGC-1α, plays a significant role in mitochondrial biogenesis and the transcriptional regulation of genes involved in oxidative phosphorylation.[3][4][5] XCT-790 functions by disrupting the interaction between ERRα and its coactivators.[3][4]

Crucial Consideration: Off-Target Mitochondrial Uncoupling

A significant body of research has demonstrated that XCT-790 is also a potent, fast-acting mitochondrial uncoupler, independent of its activity on ERRα.[3][6][7] This uncoupling effect occurs at nanomolar to low micromolar concentrations, often lower than those used to achieve ERRα inhibition.[3][4] Structurally similar to known chemical uncouplers like FCCP, XCT-790 acts as a proton ionophore, dissipating the mitochondrial proton gradient.[3][7] This action leads to a rapid increase in oxygen consumption rate (OCR), a depletion of cellular ATP, and subsequent activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[3][6][8]

This dual activity means that metabolic changes observed upon XCT-790 treatment in a Seahorse assay are a composite of both ERRα inhibition and direct mitochondrial uncoupling. Therefore, experimental design and data interpretation must account for this confounding off-target effect.

Signaling Pathways and Logical Relationships

To understand the data generated from Seahorse analysis with XCT-790, it is essential to visualize its dual mechanisms of action.

G cluster_0 On-Target Effect: ERRα Inhibition cluster_1 Off-Target Effect: Mitochondrial Uncoupling XCT790_1 XCT-790 ERRa ERRα / PGC-1α Complex XCT790_1->ERRa Inhibits XCT790_2 XCT-790 MitoBiogenesis Mitochondrial Biogenesis & Oxidative Phosphorylation Genes ERRa->MitoBiogenesis Activates Metabolism1 Altered Cellular Metabolism (Long-term effect) MitoBiogenesis->Metabolism1 ProtonGradient Proton Gradient (ΔΨm) XCT790_2->ProtonGradient Dissipates (acts as proton ionophore) Mito Mitochondrion ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives OCR Oxygen Consumption Rate (OCR) ProtonGradient->OCR Increases to compensate ATP ATP Production ATP_Synthase->ATP AMPK AMPK Activation ATP->AMPK Decreased levels lead to G cluster_prep Day 1: Cell Seeding cluster_assay_prep Day 2 (AM): Assay Preparation cluster_assay_run Day 2 (PM): Seahorse Assay cluster_analysis Post-Assay: Data Analysis seed_cells Seed cells in Seahorse XF plate at predetermined density hydrate Hydrate sensor cartridge in XF Calibrant at 37°C (non-CO2 incubator) prep_media Prepare XF Assay Medium (supplement with glucose, pyruvate, glutamine) and warm to 37°C hydrate->prep_media prep_compounds Prepare fresh stock solutions of Oligomycin, XCT-790, FCCP (control), and Rotenone/Antimycin A prep_media->prep_compounds wash_cells Wash cells with XF Assay Medium and incubate for 1 hr at 37°C (non-CO2 incubator) prep_compounds->wash_cells load_cartridge Load injection ports of sensor cartridge with compounds wash_cells->load_cartridge run_assay Run Seahorse XF Assay: Measure Basal OCR, then inject compounds sequentially load_cartridge->run_assay normalize Normalize data (e.g., to cell count or protein concentration) run_assay->normalize analyze Analyze kinetic data to calculate mitochondrial parameters normalize->analyze interpret Interpret results considering the dual action of XCT-790 analyze->interpret

References

XCT-790: A Potent Tool for Investigating Mitochondrial Uncoupling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

XCT-790 is a small molecule initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα) with an IC50 of 0.37 µM.[1][2] However, subsequent research has revealed a critical, off-target activity of XCT-790 as a powerful mitochondrial uncoupler, effective at nanomolar concentrations.[3][4] This uncoupling effect is independent of its action on ERRα.[3][5] This discovery has positioned XCT-790 as a valuable chemical tool for studying the physiological and pathological consequences of mitochondrial dysfunction.

These application notes provide a comprehensive overview of XCT-790's mechanism as a mitochondrial uncoupler and detailed protocols for its use in cell-based assays.

Mechanism of Action: Mitochondrial Uncoupling

XCT-790 functions as a proton ionophore, akin to the classical uncouplers FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) and CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[3][5][6] It disrupts the mitochondrial membrane potential (ΔΨm) by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase.[3][4] This uncoupling of the proton gradient from ATP synthesis leads to a cascade of cellular events:

  • Increased Oxygen Consumption: The electron transport chain (ETC) continues to consume oxygen in an attempt to re-establish the proton gradient, leading to a significant increase in the oxygen consumption rate (OCR).[3][5]

  • Decreased ATP Production: As protons re-enter the mitochondrial matrix without passing through ATP synthase, cellular ATP levels are rapidly depleted.[3][5][6]

  • Activation of AMPK: The drop in cellular ATP activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][5] This activation occurs at concentrations significantly lower than those required for ERRα inhibition.[3][6]

  • Increased Extracellular Acidification: The increased reliance on glycolysis to compensate for the lack of mitochondrial ATP production leads to an increase in lactate production and a higher extracellular acidification rate (ECAR).[3][5]

Some studies have also reported that XCT-790 treatment can lead to a decrease in mitochondrial mass and an increase in mitochondrial reactive oxygen species (ROS) production, which can, in turn, modulate signaling pathways such as p53 and Rb.[7][8]

Data Presentation

The following tables summarize the quantitative effects of XCT-790 on various cellular parameters as reported in the literature.

Table 1: Effect of XCT-790 on Cellular Signaling and Viability

ParameterCell Line(s)Concentration RangeIncubation TimeObserved EffectCitation(s)
ERRα Inhibition (IC50)GAL4-ERRα transfected cells0.37 µMNot Specified50% inhibition of ERRα activity[1][2]
AMPK ActivationMNT1, Melanoma cells, Immortalized human melanocytes, Human bronchial epithelial cellsAs low as 390 nMAs early as 5 minutesDose-dependent increase in AMPK phosphorylation[3][5]
Cell ViabilityMES-SA, MES-SA/DX5, HepG20-40 µM48 and 72 hoursDose-dependent reduction in cell viability[1]
ApoptosisHepG2, R-HepG210 µM48 hoursInduction of apoptosis[1]
ApoptosisMCF7, M231 mammospheres1-5 µM48 hoursIncreased percentage of early and late apoptotic cells[9]

Table 2: Effect of XCT-790 on Mitochondrial Function

ParameterCell Line(s)Concentration RangeIncubation TimeObserved EffectCitation(s)
Oxygen Consumption Rate (OCR)MNT1As low as 390 nMAs early as 8 minutesSubstantial, dose-dependent increase[3][5]
Oxygen Consumption Rate (OCR)MCF710 µM2 daysSignificant reduction[10]
Mitochondrial Membrane Potential (ΔΨm)MNT110, 25, 40 µM15 minutesDose-dependent decrease[3]
Mitochondrial Membrane Potential (ΔΨm)HepG2, R-HepG2Not SpecifiedShort-term vs. Long-termIncreased with short-term, decreased with long-term treatment[11]
ATP LevelsMNT1Not SpecifiedAs early as 20 minutesRapid depletion[3][5]
ATP LevelsMCF75-10 µM2 daysSignificant reduction[10]
Mitochondrial MassMNT110, 25, 40 µM15 minutesNo effect[3]
Mitochondrial MassHepG2, R-HepG2Not SpecifiedNot SpecifiedDose-dependent decrease[11]
Reactive Oxygen Species (ROS) ProductionA549Not SpecifiedNot SpecifiedEnhanced production[7][8]

Signaling Pathways and Experimental Workflows

XCT790_Mitochondrial_Uncoupling_Pathway XCT790 XCT-790 Mitochondrion Mitochondrion XCT790->Mitochondrion Proton Ionophore ProtonGradient Proton Gradient Dissipation Mitochondrion->ProtonGradient ATP_Synthase ATP Synthase Bypass ProtonGradient->ATP_Synthase OCR_Increase Increased Oxygen Consumption (OCR) ProtonGradient->OCR_Increase ATP_Depletion Cellular ATP Depletion ATP_Synthase->ATP_Depletion AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation ECAR_Increase Increased Glycolysis & ECAR ATP_Depletion->ECAR_Increase mTORC1_Inhibition mTORC1 Inhibition AMPK_Activation->mTORC1_Inhibition

ROS_Mediated_Pathway XCT790 XCT-790 Mitochondrial_Dysfunction Mitochondrial Dysfunction XCT790->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production p53_Rb_Modulation p53 and Rb Pathway Modulation ROS_Production->p53_Rb_Modulation Cell_Cycle_Arrest Cell Cycle Arrest p53_Rb_Modulation->Cell_Cycle_Arrest

Experimental_Workflow_Mitochondrial_Function cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assays cluster_downstream Downstream Analysis Cell_Culture Cell Seeding XCT790_Treatment XCT-790 Treatment (Dose and Time Course) Cell_Culture->XCT790_Treatment OCR_ECAR Oxygen Consumption (OCR) & Extracellular Acidification (ECAR) Measurement XCT790_Treatment->OCR_ECAR Membrane_Potential Mitochondrial Membrane Potential (ΔΨm) Assay XCT790_Treatment->Membrane_Potential ATP_Levels Cellular ATP Level Measurement XCT790_Treatment->ATP_Levels AMPK_Signaling Western Blot for AMPK Pathway Proteins XCT790_Treatment->AMPK_Signaling Cell_Viability Cell Viability/Apoptosis Assay XCT790_Treatment->Cell_Viability

Experimental Protocols

Note: These are general protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

This protocol is adapted for use with the Seahorse XF Extracellular Flux Analyzer.[12]

Materials:

  • Seahorse XF Analyzer (e.g., XF24 or XF96)

  • Seahorse XF Cell Culture Microplates

  • XCT-790 stock solution (in DMSO)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Cells of interest

  • Standard cell culture reagents[13]

  • Optional: Oligomycin, FCCP, Rotenone/Antimycin A for mitochondrial stress test

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium Preparation: The day of the assay, wash the cells with pre-warmed Seahorse XF Base Medium and then add the final volume of assay medium to each well.

  • Incubation: Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay to allow temperature and pH to equilibrate.

  • Compound Preparation: Prepare a stock solution of XCT-790 in DMSO. Further dilute the compound in the assay medium to the desired final concentrations.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Assay Protocol:

    • Load the cell plate into the Seahorse XF Analyzer.

    • Perform an initial measurement of basal OCR and ECAR.

    • Inject the desired concentrations of XCT-790 into the appropriate wells.

    • Monitor OCR and ECAR in real-time for the desired duration. For acute effects, measurements can be taken as early as 8 minutes post-injection.[3][5]

    • For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A after the XCT-790 injection to further probe mitochondrial function.[12]

  • Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye, such as MitoTracker CMXRos or TMRM, to measure changes in ΔΨm.[3][14][15]

Materials:

  • Cells of interest cultured on glass-bottom dishes or in multi-well plates

  • XCT-790 stock solution (in DMSO)

  • MitoTracker CMXRos or Tetramethylrhodamine, Methyl Ester (TMRM)

  • Fluorescence microscope or plate reader

  • Phosphate-buffered saline (PBS)

  • Standard cell culture medium[13]

Procedure:

  • Cell Culture: Seed cells and allow them to adhere.

  • XCT-790 Treatment: Treat the cells with the desired concentrations of XCT-790 for the specified duration (e.g., 15 minutes for acute effects).[3] Include a vehicle control (DMSO).

  • Dye Loading:

    • Remove the treatment medium and replace it with fresh medium containing the fluorescent dye (e.g., 20 nM TMRM or as recommended by the manufacturer).[15]

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells with warm PBS or culture medium to remove excess dye.

  • Imaging/Measurement:

    • Microscopy: Immediately image the cells using a fluorescence microscope with the appropriate filter sets.

    • Plate Reader: Measure the fluorescence intensity using a multi-well plate reader.

  • Data Analysis: Quantify the fluorescence intensity. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.

Protocol 3: Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify cellular ATP.

Materials:

  • Cells of interest cultured in multi-well plates

  • XCT-790 stock solution (in DMSO)

  • Commercially available ATP assay kit (luciferin/luciferase-based)

  • Luminometer or multi-mode plate reader

  • Standard cell culture reagents[13]

Procedure:

  • Cell Culture: Seed cells in an opaque-walled multi-well plate suitable for luminescence measurements.

  • XCT-790 Treatment: Treat the cells with various concentrations of XCT-790 for the desired time points (e.g., starting from 20 minutes for acute effects).[5]

  • Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release the cellular ATP.

  • Luciferase Reaction: Add the luciferase reagent to each well. This reagent contains luciferase and its substrate, D-luciferin.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Generate a standard curve with known ATP concentrations. Normalize the sample readings to cell number or protein concentration and determine the ATP concentration from the standard curve.

Conclusion

XCT-790 is a dual-function molecule that, in addition to its role as an ERRα inverse agonist, serves as a potent mitochondrial uncoupler. This uncoupling activity, which is independent of ERRα, makes it an invaluable tool for researchers studying mitochondrial biology, cellular metabolism, and the downstream consequences of energetic stress. When using XCT-790, it is crucial to consider both of its biological activities and to carefully design experiments with appropriate controls to dissect the specific effects of mitochondrial uncoupling versus ERRα inhibition. The protocols provided here offer a starting point for utilizing XCT-790 to explore the intricate role of mitochondria in health and disease.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and XCT-790 Treatment for the Study of Estrogen-Related Receptor Alpha (ERRα)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of two common methods for inhibiting Estrogen-Related Receptor Alpha (ERRα) function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with XCT-790. This document outlines the mechanisms of action, experimental protocols, and potential off-target effects associated with each approach, enabling researchers to make informed decisions for their experimental designs.

Introduction to ERRα Inhibition Strategies

Estrogen-Related Receptor Alpha (ERRα), a member of the orphan nuclear receptor family, is a key regulator of cellular metabolism, mitochondrial biogenesis, and energy homeostasis.[1][2][3] Its involvement in various physiological and pathological processes, including cancer, has made it an attractive therapeutic target.[2][4] Lentiviral shRNA knockdown and treatment with the inverse agonist XCT-790 are two prevalent techniques used to probe ERRα function. While both aim to reduce ERRα activity, they operate through distinct mechanisms and present different experimental considerations.

Lentiviral shRNA knockdown offers a genetic approach to silence ESRRA, the gene encoding ERRα, leading to a sustained reduction in ERRα protein levels.[5] This method is highly specific to the target mRNA sequence.

XCT-790 is a potent and selective small molecule inverse agonist of ERRα.[6] It binds to the receptor's ligand-binding domain, disrupting its interaction with coactivators and repressing its transcriptional activity.[7][8]

Comparison of Methodologies

FeatureLentiviral shRNA Knockdown of ERRαXCT-790 Treatment
Mechanism of Action Post-transcriptional gene silencing via RNA interference, leading to mRNA degradation and reduced protein expression.[5]Inverse agonist that binds to the ERRα ligand-binding domain, disrupting coactivator binding and inhibiting transcriptional activity.[7][8]
Specificity Highly specific to the target mRNA sequence, but potential for off-target effects due to partial sequence homology with other transcripts.[9][10]Selective for ERRα over ERRγ, ERα, and ERβ.[6] However, it exhibits significant off-target effects as a potent mitochondrial uncoupler.[7][8][11]
Mode of Delivery Transduction of cells with lentiviral particles carrying the shRNA construct.[12]Addition of the chemical compound to cell culture media or administration in in vivo models.[6][13]
Duration of Effect Stable and long-term knockdown in transduced cells and their progeny due to genomic integration.[5]Transient and reversible; duration depends on the compound's stability and clearance.
Dosage/Titer Determination Requires titration of viral particles (Multiplicity of Infection - MOI) to optimize knockdown efficiency and minimize cytotoxicity.[12]Requires dose-response experiments to determine the optimal concentration for ERRα inhibition while minimizing off-target toxicity.[14]
Potential Off-Target Effects Can induce an interferon response or saturate the endogenous miRNA machinery. Off-target gene silencing can occur through seed region homology.[9][10]Potent mitochondrial uncoupling, leading to ATP depletion and AMPK activation, independent of ERRα.[7][8][11] This can confound the interpretation of metabolic studies.

Signaling Pathways and Experimental Workflows

ERRα Signaling Pathway

ERR_alpha_signaling cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outputs Cellular Functions Growth Factors Growth Factors Signaling Cascades Signaling Cascades Growth Factors->Signaling Cascades Metabolic Stress Metabolic Stress Metabolic Stress->Signaling Cascades PGC1a PGC1a Signaling Cascades->PGC1a activates ERRa ERRα PGC1a->ERRa coactivates ERRE ERR Response Element (ERRE) ERRa->ERRE binds TargetGenes Target Gene Transcription ERRE->TargetGenes Mitochondrial Biogenesis Mitochondrial Biogenesis TargetGenes->Mitochondrial Biogenesis Fatty Acid Oxidation Fatty Acid Oxidation TargetGenes->Fatty Acid Oxidation Oxidative Phosphorylation Oxidative Phosphorylation TargetGenes->Oxidative Phosphorylation Cell Proliferation Cell Proliferation TargetGenes->Cell Proliferation

Caption: ERRα signaling pathway highlighting key coactivators and downstream cellular functions.

Experimental Workflow: Lentiviral shRNA Knockdown

shRNA_Workflow cluster_design 1. shRNA Design & Cloning cluster_production 2. Lentivirus Production cluster_transduction 3. Cell Transduction cluster_analysis 4. Analysis Design Design shRNA targeting ERRα Clone Clone into Lentiviral Vector Design->Clone Transfect Co-transfect HEK293T cells with packaging plasmids Clone->Transfect Harvest Harvest viral supernatant Transfect->Harvest Titer Titer lentivirus Harvest->Titer Transduce Transduce target cells with lentivirus Titer->Transduce Select Select for transduced cells (e.g., puromycin) Transduce->Select Validate Validate knockdown (qPCR, Western Blot) Select->Validate Phenotype Phenotypic Assays Validate->Phenotype

Caption: Workflow for ERRα knockdown using lentiviral shRNA.

Experimental Workflow: XCT-790 Treatment

XCT790_Workflow cluster_prep 1. Preparation cluster_treatment 2. Cell Treatment cluster_analysis 3. Analysis Dissolve Dissolve XCT-790 in DMSO Prepare Prepare working concentrations Dissolve->Prepare Treat Treat cells with XCT-790 and vehicle control Prepare->Treat Seed Seed cells Seed->Treat Target Assess ERRα target gene expression (qPCR) Treat->Target Mito Assess mitochondrial function (optional but recommended) Treat->Mito Phenotype Phenotypic Assays Target->Phenotype

Caption: Workflow for inhibiting ERRα using XCT-790.

Experimental Protocols

Lentiviral shRNA Knockdown of ERRα

This protocol provides a general framework. Specific details may need to be optimized for your cell type and lentiviral system.

Materials:

  • HEK293T cells

  • Lentiviral vector containing shRNA targeting ERRα (and a non-targeting control)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Target cells

  • Polybrene

  • Selection agent (e.g., puromycin)

  • Reagents for qPCR and Western blotting

Protocol:

  • Lentivirus Production:

    • Plate HEK293T cells to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the shRNA-containing lentiviral vector and the packaging plasmids using your preferred transfection reagent.

    • After 24 hours, replace the medium.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • (Optional but recommended) Concentrate the virus and determine the viral titer.

  • Transduction of Target Cells:

    • Plate target cells to be 50-60% confluent on the day of transduction.

    • Add the lentiviral supernatant to the cells at various MOIs in the presence of polybrene (e.g., 8 µg/mL).

    • Incubate for 24 hours, then replace the medium with fresh complete medium.

  • Selection and Validation:

    • After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) at a pre-determined concentration.

    • Culture the cells until a stable population of resistant cells is established.

    • Validate the knockdown of ERRα expression by qPCR (mRNA level) and Western blotting (protein level).

XCT-790 Treatment

Materials:

  • XCT-790 powder

  • DMSO

  • Target cells

  • Complete culture medium

  • Reagents for downstream assays (e.g., qPCR, cell viability assays)

Protocol:

  • Preparation of XCT-790 Stock Solution:

    • Dissolve XCT-790 in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C.

  • Cell Treatment:

    • Plate target cells and allow them to adhere overnight.

    • Prepare working concentrations of XCT-790 by diluting the stock solution in complete culture medium. Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest XCT-790 dose).

    • Remove the old medium from the cells and replace it with the medium containing XCT-790 or the vehicle control.

    • Incubate the cells for the desired duration (e.g., 8-24 hours).[7]

  • Analysis:

    • Perform downstream analyses such as qPCR to assess the expression of known ERRα target genes (e.g., PDK4, VEGFA), cell viability assays, or metabolic assays.

    • It is highly recommended to include control experiments to assess mitochondrial function (e.g., measuring mitochondrial membrane potential or oxygen consumption rates) to account for the off-target effects of XCT-790.[7][8]

Quantitative Data Summary

ParameterLentiviral shRNA KnockdownXCT-790 TreatmentReference
ERRα mRNA Knockdown Efficiency >70% reduction in Hep3B cellsNot directly applicable (acts on protein function)[15]
ERRα Protein Reduction Significant reduction in Hep3B cellsDose-dependent decrease in H295R and MCF-7 cells[14][15]
Effect on Cell Viability Decreased proliferation in Hep3B and HCCLM3 cellsDose-dependent reduction in viability of MES-SA, MES-SA/DX5, and HepG2 cells. IC50 of 0.37 µM for ERRα inhibition.[6][15]
Effect on Cell Invasion Significantly weakened in Hep3B and HCCLM3 cellsSynergistically inhibited migration and invasion of pancreatic cancer cells when combined with gemcitabine.[13][15]
Typical Concentration/Titer MOI of 5-101-20 µM for 8-24 hours for ERRα inhibition; nanomolar concentrations for mitochondrial uncoupling.[7][12]

Conclusion and Recommendations

The choice between lentiviral shRNA knockdown and XCT-790 treatment depends on the specific research question and experimental context.

  • Lentiviral shRNA knockdown is the preferred method for long-term studies and for investigating the specific consequences of reduced ERRα protein levels. It is crucial to validate the knockdown efficiency and consider potential off-target effects by using multiple shRNA sequences and appropriate controls.

  • XCT-790 is a valuable tool for acute inhibition of ERRα transcriptional activity and for pharmacological studies. However, researchers must be aware of its potent mitochondrial uncoupling effects, which can occur at concentrations lower than those typically used to inhibit ERRα.[7][11] It is essential to include control experiments to dissect the ERRα-dependent and -independent effects of XCT-790, particularly in studies focused on metabolism.

For a comprehensive understanding of ERRα function, a combination of both approaches can be powerful. For instance, one could rescue an shRNA-mediated phenotype with a constitutively active form of ERRα, or use XCT-790 to confirm the acute effects of ERRα inhibition in a knockdown model. Careful experimental design and a thorough understanding of the limitations of each technique are paramount for generating robust and interpretable data.

References

XCT-790 Treatment for Inducing Apoptosis in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of XCT-790, a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), for inducing apoptosis in cancer cells. This document includes a summary of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action

XCT-790 functions as an inverse agonist for ERRα, a key regulator of cellular energy metabolism and mitochondrial biogenesis. By inhibiting ERRα, XCT-790 disrupts mitochondrial function, leading to an increase in mitochondrial reactive oxygen species (ROS) production. This elevation in ROS modulates the p53 and Rb signaling pathways, ultimately resulting in cell cycle arrest and the induction of apoptosis.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of XCT-790 in various cancer cell lines.

Table 1: IC50 Values of XCT-790 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Reference
MDA-MB-231Triple-Negative Breast Cancer~548[2]
BT-549Triple-Negative Breast Cancer~548[2]
MCF-7Breast Cancer8.4372[3]
HepG2Hepatocellular CarcinomaNot explicitly stated, but effective at 10 µM48
A549Non-Small Cell Lung CancerNot explicitly stated, but effective at 10 µM48[1]
HEC-1AEndometrial CancerNot explicitly stated, but effective at 10 µMNot Specified
KLEEndometrial CancerNot explicitly stated, but effective at 10 µMNot Specified
PaTu8988Pancreatic CancerNot explicitly stated, but used in combination studies48[4]
PANC-1Pancreatic CancerNot explicitly stated, but used in combination studies48[4]
Mia PaCa-2Pancreatic CancerNot explicitly stated, but used in combination studies48[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of XCT-790-induced apoptosis and a general experimental workflow for its evaluation.

XCT790_Signaling_Pathway XCT790 XCT-790 ERRa ERRα XCT790->ERRa Inhibition Mitochondria Mitochondria ERRa->Mitochondria Regulation of Biogenesis & Function ROS ↑ ROS Mitochondria->ROS p53_Rb ↑ p53 & Rb Activation ROS->p53_Rb CellCycleArrest Cell Cycle Arrest p53_Rb->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow cluster_invitro In Vitro Experiments cluster_data Data Analysis CellCulture Cancer Cell Culture Treatment XCT-790 Treatment (Dose-Response & Time-Course) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (e.g., Caspase-3, PARP, p53) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Protein Expression Levels WesternBlot->ProteinExp

References

Application Notes and Protocols: Utilizing XCT-790 for the Investigation of Metabolic Reprogramming in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. A key regulator of cellular energy metabolism is the Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor that governs the expression of genes involved in mitochondrial biogenesis and oxidative phosphorylation (OXPHOS). XCT-790 is a potent and selective inverse agonist of ERRα, making it a valuable chemical probe to dissect the role of ERRα in tumor metabolism and to explore novel therapeutic strategies targeting metabolic vulnerabilities in cancer.[1] These application notes provide a comprehensive guide to using XCT-790 for studying metabolic reprogramming in tumor models, including detailed protocols and data interpretation guidelines.

Mechanism of Action of XCT-790

XCT-790 functions as an inverse agonist of ERRα, meaning it binds to the receptor and reduces its constitutive activity.[1] ERRα is often co-activated by the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[2][3] By inhibiting ERRα, XCT-790 disrupts the ERRα/PGC-1α transcriptional complex, leading to the downregulation of genes involved in:

  • Mitochondrial Biogenesis: The formation of new mitochondria.[2][4]

  • Oxidative Phosphorylation (OXPHOS): The primary pathway for ATP production in most normal cells.[3][4]

  • Tricarboxylic Acid (TCA) Cycle: A central metabolic hub that fuels OXPHOS.

  • Fatty Acid Oxidation: The breakdown of fatty acids to generate energy.

This inhibition of mitochondrial function forces a metabolic shift towards glycolysis for ATP production, a phenomenon known as the Warburg effect. However, it is crucial to note a significant off-target effect of XCT-790. At concentrations commonly used to inhibit ERRα, XCT-790 can act as a potent mitochondrial uncoupler, directly disrupting the mitochondrial membrane potential and ATP synthesis independent of its action on ERRα.[5][6] This dual mechanism must be considered when designing experiments and interpreting results.

Quantitative Data Summary

The following tables summarize the quantitative effects of XCT-790 observed in various cancer cell lines.

Table 1: In Vitro Efficacy of XCT-790 on Cancer Cell Viability

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
HepG2HepatocarcinomaNot specified, dose-dependent decrease48, 72[1]
MES-SAUterine SarcomaNot specified, dose-dependent decrease48, 72[1]
MES-SA/DX5Doxorubicin-resistant Uterine SarcomaNot specified, dose-dependent decrease48, 72[1]
MDA-MB-231Triple-Negative Breast Cancer13.748[7]
BT-549Triple-Negative Breast Cancer13.348[7]

Table 2: Effects of XCT-790 on Cellular Processes and Protein Expression

Cell LineCancer TypeXCT-790 Concentration (µM)EffectReference
HepG2, R-HepG2Hepatocarcinoma10Reduced protein levels of ERRα after 24 and 48 hours.[1]
HepG2, R-HepG2HepatocarcinomaDose-dependentDecreased mitochondrial mass.[3][4]
H295RAdrenocortical Carcinoma>1Lowered ATP levels, reduced contribution of OXPHOS, and increased ATP from glycolysis.[8]
MDA-MB-231, BT-549Triple-Negative Breast Cancer5Increased protein levels of p53 and p21.[7]
MNT1MelanomaAs low as 0.39Potent activation of AMP kinase (AMPK).[6]

Signaling Pathways and Experimental Workflows

XCT790_Mechanism_of_Action cluster_0 XCT-790 cluster_1 ERRα Signaling cluster_2 Mitochondrial Uncoupling (Off-target) cluster_3 Cellular Outcomes XCT790 XCT-790 ERRa ERRα XCT790->ERRa Inhibits Mito_Membrane Mitochondrial Membrane Potential XCT790->Mito_Membrane Decreases Mito_Biogenesis Mitochondrial Biogenesis ERRa->Mito_Biogenesis Promotes OXPHOS Oxidative Phosphorylation ERRa->OXPHOS Promotes PGC1a PGC-1α PGC1a->ERRa Co-activates Metabolic_Reprogramming Metabolic Reprogramming (Shift to Glycolysis) Mito_Biogenesis->Metabolic_Reprogramming OXPHOS->Metabolic_Reprogramming ATP_Synth ATP Synthesis Mito_Membrane->ATP_Synth Drives ATP_Synth->Metabolic_Reprogramming Cell_Death Cell Death Metabolic_Reprogramming->Cell_Death

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Metabolic Analysis cluster_2 Phase 3: Molecular Analysis Cell_Culture Tumor Cell Culture XCT790_Treatment XCT-790 Treatment (Dose-Response) Cell_Culture->XCT790_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) XCT790_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) XCT790_Treatment->Apoptosis_Assay Metabolic_Flux Metabolic Flux Analysis (e.g., Seahorse XF) XCT790_Treatment->Metabolic_Flux Western_Blot Western Blot (ERRα, p53, etc.) XCT790_Treatment->Western_Blot qPCR qRT-PCR (ERRα target genes) XCT790_Treatment->qPCR ATP_Measurement ATP Production Assay Metabolic_Flux->ATP_Measurement Mito_Potential Mitochondrial Membrane Potential Assay (e.g., TMRE, JC-1) Metabolic_Flux->Mito_Potential

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol determines the effect of XCT-790 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • XCT-790 (stock solution in DMSO)

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of XCT-790 in complete medium. A typical concentration range is 0-40 µM.[1] Include a DMSO-only vehicle control.

  • Remove the medium from the wells and add 100 µL of the XCT-790 dilutions or vehicle control.

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by XCT-790.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • XCT-790

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of XCT-790 (e.g., IC50 concentration) and a vehicle control for 48 hours.[9]

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI).[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Real-Time Metabolic Analysis (Seahorse XF Assay)

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

  • Cancer cell line of interest

  • Seahorse XF Cell Culture Microplates

  • XF Calibrant

  • XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • XCT-790

  • Seahorse XF Analyzer

  • Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Glycolysis stress test reagents (Glucose, Oligomycin, 2-DG)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • One hour prior to the assay, replace the culture medium with pre-warmed XF Base Medium and incubate in a non-CO2 incubator at 37°C.

  • Hydrate the sensor cartridge with XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Prepare the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A for mitochondrial stress test; Glucose, Oligomycin, 2-DG for glycolysis stress test) and XCT-790 in XF Base Medium.

  • Load the sensor cartridge with the prepared compounds.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the calibration and assay protocol.

  • Baseline OCR and ECAR are measured before the sequential injection of XCT-790 and the stress test compounds.

  • Analyze the data to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

Data Interpretation:

  • A decrease in OCR upon XCT-790 treatment suggests inhibition of mitochondrial respiration.

  • An increase in ECAR may indicate a compensatory shift to glycolysis.

  • Be mindful of the mitochondrial uncoupling effect of XCT-790, which can lead to a transient increase in OCR followed by a collapse, a hallmark of uncoupling rather than direct respiratory chain inhibition.

Conclusion

XCT-790 is a powerful tool for investigating the role of ERRα in the metabolic reprogramming of cancer cells. By inhibiting ERRα-mediated mitochondrial biogenesis and function, XCT-790 can induce a metabolic shift and promote cell death in various tumor models. However, researchers must be aware of its off-target mitochondrial uncoupling activity and design experiments accordingly to differentiate between ERRα-dependent and -independent effects. The protocols provided herein offer a starting point for utilizing XCT-790 to uncover novel metabolic vulnerabilities in cancer, potentially paving the way for new therapeutic interventions.

References

Application Notes and Protocols for XCT-790 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of XCT-790, a potent and selective inverse agonist of the Estrogen-Related Receptor α (ERRα). This document outlines detailed protocols for various administration routes, summarizes key quantitative data from animal studies, and illustrates the compound's relevant signaling pathways.

Introduction

XCT-790 is a widely used research tool for investigating the physiological and pathological roles of ERRα. However, it is crucial to recognize that XCT-790 also functions as a potent mitochondrial uncoupler, a mechanism that is independent of its action on ERRα.[1][2] This dual activity leads to the depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Therefore, careful consideration of these two distinct mechanisms of action is essential when interpreting experimental outcomes.

Data Presentation: In Vivo Studies Overview

The following table summarizes quantitative data from various animal studies that have utilized XCT-790. This information can serve as a guide for dose selection and study design.

Animal ModelAdministration RouteDosageFrequencyVehicleKey Findings
BALB/c nude mice (xenograft)Intraperitoneal (IP)2.5 mg/kg3 times a week for 4 weeksDMSOSynergistic anticancer effect with gemcitabine.[4]
BALB/c mice (xenograft)Intravenous (IV)4 mg/kgEvery 3 days for 3 weeksNot specifiedInhibited tumor growth and angiogenesis.[5]
Immunocompromised mice (xenograft)Not specified2.5 mg/kgDaily for 21 daysVehicleSignificant tumor growth reduction.
Animal model of spinal cord injuryIntraperitoneal (IP)0.48 mg/kgDaily for 4 weeks10 mM DMSOReduced expression of angiogenic factors.

Experimental Protocols

1. Preparation of XCT-790 for In Vivo Administration

XCT-790 is poorly soluble in aqueous solutions and requires a specific vehicle for in vivo delivery. Below are protocols for preparing a suspended solution for oral or intraperitoneal administration and a solution for intravenous administration.

a) Suspended Solution for Oral and Intraperitoneal (IP) Injection

This protocol yields a 1.67 mg/mL suspended solution.[5]

Materials:

  • XCT-790 powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a stock solution of XCT-790 in DMSO at a concentration of 16.7 mg/mL.

  • To prepare 1 mL of the final working solution, add 100 µL of the XCT-790 DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the solution vigorously to ensure a uniform suspension. It is recommended to prepare this solution fresh on the day of use.

b) Solution for Intravenous (IV) Injection

For intravenous administration, a clear, particle-free solution is essential. While a specific validated protocol for an IV solution of XCT-790 was not found in the search results, a common approach for poorly soluble compounds involves using a co-solvent system. The following is a general protocol that can be adapted and validated for XCT-790.

Materials:

  • XCT-790 powder

  • DMSO

  • PEG300 or Solutol HS 15

  • Sterile saline or 5% dextrose solution (D5W)

Procedure:

  • Dissolve XCT-790 in a minimal amount of DMSO to create a concentrated stock solution.

  • In a separate sterile tube, mix the co-solvent (e.g., PEG300) with the aqueous vehicle (saline or D5W) at a predetermined ratio (e.g., 10-40% co-solvent).

  • Slowly add the XCT-790/DMSO stock solution to the co-solvent/aqueous mixture while vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitates. If necessary, the solution can be filtered through a 0.22 µm sterile filter.

  • The final concentration of DMSO should be kept to a minimum, typically below 5-10% of the total injection volume, to avoid toxicity.

2. Stability and Storage

  • Powder: Store XCT-790 powder at -20°C for up to 3 years.

  • Stock Solutions in DMSO: For long-term storage, it is recommended to aliquot and store stock solutions at -80°C, where they are stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.[5]

3. Administration Routes

a) Intraperitoneal (IP) Injection

  • Restrain the animal appropriately. For mice, this can be done by scruffing the neck and securing the tail.

  • Tilt the animal's head downwards at a slight angle.

  • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid (urine or blood) is drawn back, then inject the prepared XCT-790 suspension.

  • Withdraw the needle and return the animal to its cage.

b) Intravenous (IV) Injection

  • Place the animal in a suitable restraint device. For mice, a tail vein injection is common.

  • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.

  • Slowly inject the prepared XCT-790 solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Signaling Pathways and Experimental Workflows

1. XCT-790 Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by XCT-790.

XCT790_Signaling cluster_XCT790 XCT-790 cluster_Mitochondria Mitochondria cluster_AMPK AMPK Pathway cluster_ERRa ERRα Pathway XCT790 XCT-790 Mito Mitochondrial Membrane XCT790->Mito Mitochondrial Uncoupling ERRa ERRα XCT790->ERRa Inverse Agonist ATP ATP Depletion Mito->ATP AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy Induction AMPK->Autophagy TargetGenes ERRα Target Genes (e.g., PDK2, PDK4) ERRa->TargetGenes PGC1a PGC-1α PGC1a->ERRa Metabolism Altered Cellular Metabolism TargetGenes->Metabolism experimental_workflow A Animal Model Selection (e.g., xenograft, genetic model) B Randomization into Treatment Groups A->B D Administration of XCT-790 (e.g., IP, IV) B->D C Preparation of XCT-790 Formulation C->D E Monitoring of Animal Health and Tumor Growth D->E F Endpoint Data Collection (e.g., tumor weight, tissue histology) E->F G Molecular Analysis (e.g., Western blot, qPCR) F->G H Data Analysis and Interpretation G->H

References

Solubilizing XCT-790 for In Vitro and In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of XCT-790, a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), for use in both in vitro and in vivo research settings. Adherence to these guidelines is crucial for ensuring experimental reproducibility and maximizing the compound's efficacy.

Data Presentation: Solubilization Parameters

The following tables summarize the key quantitative data for preparing XCT-790 solutions.

Table 1: XCT-790 Stock Solution for In Vitro Studies

ParameterValueNotes
Solvent Dimethyl sulfoxide (DMSO)High-purity, sterile-filtered DMSO is recommended.
Stock Concentration 10 mMPrepare fresh before use or store in aliquots.
Storage -20°C for up to 1 month; -80°C for up to 6 months[1]Avoid repeated freeze-thaw cycles.

Table 2: Working Solution Preparation for In Vitro Cell Culture

ParameterRecommended RangeCritical Consideration
Final XCT-790 Concentration 0.39 µM - 40 µM[2][3]Dependent on the cell type and experimental endpoint.
Final DMSO Concentration ≤ 0.5% (v/v)[4]To minimize solvent-induced cytotoxicity. A final concentration of ≤ 0.1% is ideal for sensitive cell lines.

Table 3: Formulation for In Vivo Administration (Suspension)

ComponentProportionPurpose
DMSO 10%Initial solubilization of XCT-790.
PEG300 40%Co-solvent and vehicle.
Tween-80 5%Surfactant to aid in suspension stability.
Saline (0.9% NaCl) 45%Final diluent to achieve desired volume and isotonicity.
Final XCT-790 Concentration 1.67 mg/mLFor oral or intraperitoneal administration.

Experimental Protocols

I. Protocol for Preparing XCT-790 Stock Solution for In Vitro Use

Materials:

  • XCT-790 powder

  • High-purity, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the XCT-790 powder and DMSO to reach room temperature.

  • Accurately weigh the desired amount of XCT-790 powder.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of XCT-790 in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate mg of XCT-790 (based on its molecular weight) in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].

II. Protocol for Preparing XCT-790 Working Solutions for In Vitro Cell-Based Assays

Materials:

  • 10 mM XCT-790 stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw a single-use aliquot of the 10 mM XCT-790 stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.

  • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v)[4]. For example, to achieve a 10 µM final concentration of XCT-790, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (resulting in a 0.1% DMSO concentration).

  • Always include a vehicle control group in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the experimental groups.

III. Protocol for Preparing XCT-790 Suspension for In Vivo Administration

This protocol yields a 1.67 mg/mL suspended solution suitable for oral or intraperitoneal injection[1].

Materials:

  • XCT-790 powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a 16.7 mg/mL stock solution of XCT-790 in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 16.7 mg/mL XCT-790 stock solution in DMSO to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Vortex the final suspension thoroughly before each administration to ensure a homogenous mixture.

Signaling Pathways and Experimental Workflows

XCT-790 Mechanism of Action

XCT-790 primarily functions as an inverse agonist of ERRα, a key regulator of cellular metabolism. However, it also exhibits a significant off-target effect as a mitochondrial uncoupler, leading to the depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK) in an ERRα-independent manner.[3][5]

XCT790_Mechanism cluster_ERRA ERRα-dependent Pathway cluster_Mito ERRα-independent Pathway XCT790 XCT-790 ERRA ERRα XCT790->ERRA Inhibition Mitochondria Mitochondria XCT790->Mitochondria Uncoupling PGC1a PGC-1α ERRA->PGC1a Co-activation Metabolic_Genes Metabolic Gene Transcription (e.g., OXPHOS, FAO) PGC1a->Metabolic_Genes ATP ATP Depletion Mitochondria->ATP AMPK AMPK Activation ATP->AMPK

Caption: Dual mechanism of XCT-790 action.

Upstream Regulation of ERRα Signaling

The transcriptional activity of ERRα is modulated by several key oncogenic signaling pathways, highlighting its importance in cancer biology.

ERRA_Upstream_Regulation HER2 HER2 ERRA ERRα Activity HER2->ERRA Phosphorylation IGF1R IGF-1R PI3K_Akt PI3K/Akt IGF1R->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR mTOR->ERRA Increases PGC-1α expression WNT WNT beta_catenin β-catenin WNT->beta_catenin beta_catenin->ERRA Co-activation

Caption: Key signaling pathways regulating ERRα activity.

Experimental Workflow: In Vitro Solubilization and Cell Treatment

The following diagram outlines the general workflow for preparing and using XCT-790 in cell culture experiments.

In_Vitro_Workflow start Start dissolve Dissolve XCT-790 in DMSO (10 mM Stock) start->dissolve aliquot Aliquot and Store (-20°C or -80°C) dissolve->aliquot thaw Thaw Single-Use Aliquot aliquot->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute treat Treat Cells (Final DMSO ≤ 0.5%) dilute->treat control Include Vehicle Control (DMSO only) dilute->control end Endpoint Assay treat->end control->end

References

Application Notes and Protocols for RT-qPCR Analysis of ERRα Target Genes Following XCT-790 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key regulator of cellular energy metabolism, mitochondrial biogenesis, and several signaling pathways implicated in cancer progression. Its constitutive activity, independent of a known natural ligand, makes it a compelling target for therapeutic intervention. XCT-790 is a potent and selective inverse agonist of ERRα, effectively inhibiting its transcriptional activity by disrupting the interaction with coactivators.[1][2] Consequently, XCT-790 is a valuable tool for elucidating the biological functions of ERRα and for investigating its potential as a therapeutic target.

These application notes provide a comprehensive guide for researchers utilizing Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to analyze the expression of ERRα target genes following treatment with XCT-790. The protocols and data presented herein are intended to facilitate the design and execution of robust and reproducible experiments.

Important Consideration: Off-Target Effects of XCT-790

It is crucial to note that XCT-790 has been reported to have off-target effects, most notably acting as a potent mitochondrial uncoupler at nanomolar concentrations, independent of its activity on ERRα.[1][3] This can lead to a rapid depletion of cellular ATP and activation of AMPK.[1][3] Researchers should be mindful of these effects when designing experiments and interpreting data, as changes in gene expression may be a consequence of cellular energy stress rather than direct ERRα inhibition. Typical concentrations of XCT-790 used in cell culture studies range from 1 to 20 µM for 8 to 48 hours.[1][2]

Data Presentation

Table 1: RT-qPCR Primers for Human ERRα Target Genes

This table provides a list of representative human ERRα target genes and their corresponding RT-qPCR primer sequences. These primers have been compiled from commercially available sources and literature. It is highly recommended that users validate primer efficiency and specificity for their specific experimental conditions.

Gene NameForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)
PDK4 GCT GTT CTC GAC TGG GAT GAGGCA TGA GAG GTC AGT TGG ATT G100-200
VEGFA AGG GCA GAA TCA TCA CGA AGTAGG GTC TCG ATT GGA TGG CA100-200
TFAM TCC AAG ACT CAT CCA GGC AAA GTCC AAT TCT CCT GCT TGT GAG G100-200
SOD2 GGC CAA GGG AGA TGT TAC AACGCT TGA TAG CCT CCA GCA ACT100-200
CPT1A TGG GAG GAG TGG GAG GAG ATCAC TGC TGG GCT TGA GAG AT100-200
ACADM AGAACCTGGAGCAGGCTCTGATGGATCTGGATCAGAACGTGCCA100-200
MCAD AGAACCTGGAGCAGGCTCTGATGGATCTGGATCAGAACGTGCCA100-200
GAPDH GAA GGT GAA GGT CGG AGT CGAA GAT GGT GAT GGG ATT TC100-200
ACTB CTA CGT CGC CCT GGA CTT CGA GCGAT GGA GCC GCC GAT CCA CAC GG100-200

PDK4, VEGFA, TFAM, SOD2, CPT1A, ACADM, and MCAD are known target genes of ERRα involved in metabolism and cellular stress responses. GAPDH and ACTB are commonly used housekeeping genes for normalization.

Table 2: Summary of Expected Gene Expression Changes after XCT-790 Treatment

This table summarizes the expected changes in the expression of ERRα target genes following treatment with XCT-790, based on its function as an inverse agonist. The actual fold change will vary depending on the cell type, treatment conditions, and duration.

Gene NameFunctionExpected Change with XCT-790
PDK4 Pyruvate Dehydrogenase Kinase 4Downregulation
VEGFA Vascular Endothelial Growth Factor ADownregulation
TFAM Mitochondrial Transcription Factor ADownregulation
SOD2 Superoxide Dismutase 2Downregulation
CPT1A Carnitine Palmitoyltransferase 1ADownregulation
ACADM Medium-Chain Acyl-CoA DehydrogenaseDownregulation
MCAD Medium-Chain Acyl-CoA DehydrogenaseDownregulation

Signaling Pathways and Experimental Workflow

ERR_alpha_signaling_pathway cluster_0 ERRα Signaling cluster_1 XCT-790 Inhibition cluster_2 Off-Target Effect ERRa ERRα DNA ERRα Response Element (ERRE) ERRa->DNA binds to PGC1a PGC-1α (Coactivator) PGC1a->ERRa binds Transcription Gene Transcription DNA->Transcription Target_Genes Target Genes (PDK4, VEGFA, etc.) Transcription->Target_Genes XCT790 XCT-790 XCT790->ERRa inhibits binding Mitochondrion Mitochondrion ATP_depletion ATP Depletion Mitochondrion->ATP_depletion XCT790_off XCT-790 XCT790_off->Mitochondrion uncouples

Caption: ERRα signaling pathway and XCT-790 inhibition.

experimental_workflow cluster_workflow RT-qPCR Experimental Workflow start Cell Culture treatment XCT-790 Treatment (e.g., 10 µM, 24h) start->treatment rna_extraction RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr RT-qPCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end Results data_analysis->end

Caption: Experimental workflow for RT-qPCR analysis.

Experimental Protocols

Cell Culture and XCT-790 Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • XCT-790 Preparation: Prepare a stock solution of XCT-790 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-20 µM). Prepare a vehicle control with the same concentration of DMSO.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing XCT-790 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 8, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

RNA Extraction
  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRIzol or a lysis buffer from an RNA extraction kit).

  • RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). This typically involves steps of homogenization, phase separation (for TRIzol), and column-based purification.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be assessed by agarose gel electrophoresis.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: Prepare the reverse transcription reaction mix according to the manufacturer's instructions of the chosen cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems). Typically, this involves combining the extracted RNA (e.g., 1 µg), random primers or oligo(dT) primers, dNTPs, reverse transcriptase, and reaction buffer.

  • Incubation: Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile. A typical program includes a priming step, a reverse transcription step, and an inactivation step.

  • Storage: The resulting cDNA can be stored at -20°C until use in RT-qPCR.

Real-Time Quantitative PCR (RT-qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, combine the synthesized cDNA, forward and reverse primers for the target and housekeeping genes, and a SYBR Green or TaqMan-based qPCR master mix. Include no-template controls (NTCs) for each primer set.

  • qPCR Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be included at the end of the run when using SYBR Green to verify the specificity of the amplified product.

  • Data Collection: The instrument will record the fluorescence intensity at each cycle, generating amplification plots.

Data Analysis
  • Determine Ct Values: The cycle threshold (Ct) value for each sample is determined by the qPCR instrument's software.

  • Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (vehicle-treated) samples: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Calculate Fold Change: The fold change in gene expression is calculated using the 2-ΔΔCt method: Fold Change = 2-ΔΔCt

Conclusion

The protocols and information provided in these application notes serve as a comprehensive resource for studying the effects of the ERRα inverse agonist XCT-790 on target gene expression. By following these guidelines and giving careful consideration to the potential off-target effects of XCT-790, researchers can obtain reliable and reproducible data to advance our understanding of ERRα biology and its role in health and disease.

References

Application Notes and Protocols for Western Blot Analysis of ERRα Following XCT-790 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of Estrogen-Related Receptor Alpha (ERRα) protein levels by Western blot following treatment with the selective inverse agonist, XCT-790.

Introduction

Estrogen-Related Receptor Alpha (ERRα), a member of the nuclear receptor superfamily, is a key regulator of cellular metabolism, including mitochondrial biogenesis and function.[1][2] XCT-790 is a potent and selective inverse agonist of ERRα.[3][4] It has been demonstrated that treatment of cells with XCT-790 can lead to a dose- and time-dependent reduction in ERRα protein levels, likely mediated by proteasomal degradation.[5][6] Therefore, Western blotting is a crucial technique to assess the efficacy of XCT-790 in downregulating its target protein.

It is important to note that XCT-790 has also been identified as a potent mitochondrial uncoupler, an effect that is independent of its activity on ERRα.[1][2][7] This off-target effect should be taken into consideration when interpreting broader cellular responses to XCT-790 treatment.

Data Presentation

The following tables provide a structured format for presenting quantitative data from the Western blot analysis.

Table 1: Experimental Conditions

ParameterDescription
Cell Linee.g., MCF-7, HepG2, H295R
XCT-790 Concentrationse.g., 0 µM (Vehicle), 1 µM, 5 µM, 10 µM, 20 µM
Treatment Duratione.g., 8 hours, 16 hours, 24 hours, 48 hours
Replicatese.g., n=3 independent experiments

Table 2: Densitometric Analysis of ERRα Protein Levels

Treatment GroupRelative ERRα Protein Level (Normalized to Loading Control)Standard Deviationp-value (vs. Vehicle)
Vehicle (0 µM)1.00
1 µM XCT-790
5 µM XCT-790
10 µM XCT-790
20 µM XCT-790

Experimental Protocols

This section details the methodology for the Western blot analysis of ERRα after XCT-790 treatment.

Materials and Reagents
  • Cell Line: A cell line known to express ERRα (e.g., MCF-7 breast cancer cells as a positive control).[5][8]

  • XCT-790: Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Anti-ERRα antibody (validated for Western blot).

    • Anti-GAPDH, anti-β-actin, or other suitable loading control antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, depending on the primary antibody host.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Appropriate percentage for resolving proteins in the 45-55 kDa range.

  • Transfer Membrane: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Wash Buffer: TBST.

  • Chemiluminescent Substrate: ECL or similar.

  • Imaging System: Chemiluminescence imager or X-ray film.

Procedure
  • Cell Culture and XCT-790 Treatment:

    • Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of XCT-790 (e.g., 1-20 µM) and a vehicle control (e.g., DMSO) for the specified duration (e.g., 8-48 hours).[1][3][5]

  • Protein Extraction:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[9]

    • Incubate the membrane with the primary anti-ERRα antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Follow the manufacturer's recommendation for antibody dilution).

    • Wash the membrane three times for 5-10 minutes each with wash buffer.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10-15 minutes each with wash buffer.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.

    • Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., GAPDH, β-actin) following the same immunoblotting procedure.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the ERRα band to the corresponding loading control band for each sample.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of XCT-790 and the experimental workflow.

XCT790_Mechanism XCT790 XCT-790 ERRa ERRα XCT790->ERRa Binds to LBD Mitochondria Mitochondria XCT790->Mitochondria Direct Effect (ERRα-independent) Coactivators Coactivators ERRa->Coactivators Dissociates Proteasome Proteasome ERRa->Proteasome Targets for Degradation Degradation Proteasome->Degradation Uncoupling Mitochondrial Uncoupling Mitochondria->Uncoupling

Caption: Mechanism of XCT-790 action on ERRα and mitochondria.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_plating Cell Plating treatment XCT-790 Treatment cell_plating->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-ERRα) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry imaging->densitometry normalization Normalization to Loading Control densitometry->normalization

Caption: Workflow for Western blot analysis of ERRα after XCT-790 treatment.

References

XCT-790 in Triple-Negative Breast Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Triple-negative breast cancer (TNBC) represents a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes TNBC difficult to treat with targeted therapies, often leading to a poorer prognosis compared to other breast cancer subtypes. The estrogen-related receptor alpha (ERRα), an orphan nuclear receptor, has emerged as a promising therapeutic target in TNBC due to its association with unfavorable clinical outcomes.[1][2] XCT-790 is a potent and selective inverse agonist of ERRα, making it a valuable tool for investigating the role of ERRα in TNBC and for preclinical assessment of a potential therapeutic strategy.[3]

These application notes provide a comprehensive overview of the use of XCT-790 in TNBC research, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of reported quantitative data.

Mechanism of Action

XCT-790 functions as an inverse agonist of ERRα, suppressing its transcriptional activity.[3] In TNBC cells, inhibition of ERRα by XCT-790 leads to a cascade of cellular events that collectively inhibit cancer progression. The primary mechanisms include:

  • Induction of ROS Generation: XCT-790 treatment increases the production of reactive oxygen species (ROS) in TNBC cells, primarily through the suppression of superoxide dismutase 1 and 2 (SOD1/2).[1] This elevation in ROS contributes to cellular stress and apoptosis.

  • ER Stress Induction: The compound triggers endoplasmic reticulum (ER) stress, evidenced by the increased expression of proteins such as ATF4/6, XBP-1, and CHOP.[1]

  • Apoptosis and Cell Cycle Arrest: XCT-790 induces mitochondrial-related apoptosis and causes cell cycle arrest, primarily at the G2/M phase in some TNBC cell lines.[1][4] This is accompanied by the upregulation of growth inhibition-related proteins like p53 and p21.[1]

  • Modulation of Signaling Pathways: The effects of XCT-790 are mediated through the complex interplay of multiple signaling pathways. These include the activation of ERK1/2, p38-MAPK, JNK, and Akt, as well as the NF-κB pathway.[1] Notably, there appear to be positive feedback loops between AKT/ROS and ERK/ROS.[1]

It is also important to note that XCT-790 can act as a mitochondrial uncoupler at nanomolar concentrations, independent of its effects on ERRα.[5][6] This can lead to a rapid decrease in ATP production and activation of AMPK.[5][6] Researchers should consider this dual activity when interpreting experimental results.

Data Summary

The following tables summarize the quantitative data from studies investigating the effects of XCT-790 on TNBC cells.

Table 1: In Vitro Efficacy of XCT-790 in TNBC Cell Lines

Cell LineAssayParameterValueReference
MDA-MB-231CCK-8IC50 (48h)13.7 µM[1]
BT-549CCK-8IC50 (48h)13.3 µM[1]

Table 2: In Vivo Efficacy of XCT-790 in a TNBC Xenograft Model

ModelTreatmentEndpointResultReference
MDA-MB-231 XenograftXCT-790Tumor Volume292 ± 87.1 mm³ (vs. 941 ± 154 mm³ in control)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be optimized for specific laboratory conditions.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the effect of XCT-790 on the viability of TNBC cells.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, BT-549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • XCT-790

  • DMSO (vehicle control)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed TNBC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of XCT-790 in complete growth medium. The final concentrations should typically range from 0 to 40 µM.[3] A vehicle control (DMSO) should be included at the same final concentration as in the highest XCT-790 treatment.

  • Remove the medium from the wells and add 100 µL of the prepared XCT-790 dilutions or vehicle control.

  • Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.[2]

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot Analysis

This protocol is for analyzing changes in protein expression in TNBC cells following treatment with XCT-790.

Materials:

  • TNBC cells

  • XCT-790

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against ERRα, p53, p21, Bcl-2, ATF4, CHOP, p-ERK, ERK, p-Akt, Akt, p-p38, p38, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed TNBC cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of XCT-790 (e.g., 5 µM) or vehicle control for the specified time (e.g., 24 or 48 hours).[2]

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis in TNBC cells treated with XCT-790.

Materials:

  • TNBC cells

  • XCT-790

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed TNBC cells in 6-well plates and treat with XCT-790 (e.g., 5 µM) for 48 hours.[4]

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 4: Cell Cycle Analysis

This protocol is for analyzing the effect of XCT-790 on the cell cycle distribution of TNBC cells.

Materials:

  • TNBC cells

  • XCT-790

  • 6-well plates

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed TNBC cells in 6-well plates and treat with XCT-790 (e.g., 5 µM) for the desired time. For cell synchronization experiments, a double thymidine block can be performed before XCT-790 treatment.[2]

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: In Vivo Xenograft Tumor Model

This protocol describes the establishment of a TNBC xenograft model to evaluate the in vivo efficacy of XCT-790.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • MDA-MB-231 cells

  • Matrigel (optional)

  • XCT-790

  • Vehicle solution (e.g., PBS, corn oil)

  • Calipers for tumor measurement

Procedure:

  • Harvest MDA-MB-231 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Subcutaneously inject 2-5 x 10⁶ cells into the mammary fat pad of each mouse.[7][8]

  • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer XCT-790 or vehicle control to the mice. The dosage and route of administration should be optimized. For example, XCT-790 has been administered by intravenous injection at 4 mg/kg every three days.[3]

  • Measure tumor dimensions with calipers every 3-4 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a predetermined period (e.g., 35 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).[1]

Visualizations

XCT790_Signaling_Pathway cluster_XCT790 XCT-790 cluster_CellularEffects Cellular Effects cluster_SignalingPathways Signaling Pathways XCT790 XCT-790 ERRa ERRα (Estrogen-Related Receptor α) XCT790->ERRa Inhibits ROS ↑ Reactive Oxygen Species (ROS) XCT790->ROS Induces ER_Stress ↑ ER Stress (ATF4/6, XBP-1, CHOP) ROS->ER_Stress MAPK ↑ p38-MAPK, ERK1/2, JNK ROS->MAPK PI3K_Akt ↑ Akt ROS->PI3K_Akt NFkB ↑ NF-κB ROS->NFkB Apoptosis ↑ Apoptosis (Mitochondrial Pathway) ER_Stress->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) MAPK->Apoptosis PI3K_Akt->Apoptosis NFkB->Apoptosis Experimental_Workflow_TNBC cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro TNBC Cell Lines (MDA-MB-231, BT-549) treat_XCT790 Treat with XCT-790 start_invitro->treat_XCT790 cell_viability Cell Viability Assay (CCK-8) treat_XCT790->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_XCT790->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) treat_XCT790->cell_cycle_analysis western_blot Western Blot Analysis treat_XCT790->western_blot start_invivo MDA-MB-231 Xenograft in Nude Mice treat_invivo Administer XCT-790 start_invivo->treat_invivo tumor_measurement Tumor Growth Measurement treat_invivo->tumor_measurement endpoint_analysis Endpoint Analysis (Tumor Weight, IHC) tumor_measurement->endpoint_analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting XCT-790 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with XCT-790, particularly when the anticipated phenotype is not observed in cells.

Troubleshooting Guide

Question: Why am I not observing the expected phenotype associated with Estrogen-Related Receptor Alpha (ERRα) inhibition after treating my cells with XCT-790?

Answer:

The primary reason for not observing the expected ERRα-specific phenotype is likely due to XCT-790's potent off-target effect as a mitochondrial uncoupler. This activity can mask or override the cellular consequences of ERRα inhibition. Here's a step-by-step guide to troubleshoot your experiment:

1. Re-evaluate the Expected Phenotype in Light of XCT-790's Dual Mechanism of Action:

XCT-790 has two distinct mechanisms of action:

  • On-target effect: It is an inverse agonist of ERRα, disrupting the interaction between ERRα and its coactivators, such as PGC-1α, thereby inhibiting the transcription of ERRα target genes.[1][2][3]

  • Off-target effect: It acts as a potent mitochondrial uncoupler, dissipating the mitochondrial membrane potential.[1][2][4][5][6] This leads to a rapid depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3][4] This off-target effect occurs at concentrations equal to or even lower than those required for ERRα inhibition and can be observed within minutes of treatment.[1][2]

Therefore, the observed cellular phenotype is likely a composite of both ERRα inhibition and mitochondrial uncoupling. The mitochondrial effect is often more pronounced and can lead to widespread changes in cellular metabolism and signaling that may not align with a pure ERRα inhibition phenotype.

Logical Relationship of XCT-790's Dual Effects

XCT790 XCT-790 ERRa ERRα XCT790->ERRa Inhibits Mitochondria Mitochondria XCT790->Mitochondria Uncouples TargetGenes ERRα Target Gene Transcription ERRa->TargetGenes Activates MitoPotential Mitochondrial Membrane Potential Mitochondria->MitoPotential Maintains Coactivators PGC-1α/β Coactivators Coactivators->TargetGenes Co-activates CellPhenotype Observed Cellular Phenotype TargetGenes->CellPhenotype ATP Cellular ATP MitoPotential->ATP Drives Synthesis AMPK AMPK Activation ATP->AMPK Inhibits (High Levels) AMPK->CellPhenotype

Caption: Dual mechanism of XCT-790 action.

2. Verify the Off-Target Effect in Your Cell System:

It is crucial to confirm that XCT-790 is inducing mitochondrial uncoupling in your specific cell line. This can be assessed by:

  • Western Blot for Phospho-AMPK (Thr172): A rapid increase in the phosphorylation of AMPK at Threonine 172 is a hallmark of ATP depletion and a reliable indicator of mitochondrial uncoupling by XCT-790.[1][2] This effect can be seen at concentrations as low as 390 nM and within 5 minutes of treatment.[1][2]

  • Oxygen Consumption Rate (OCR) Measurement: Using an extracellular flux analyzer, you can directly measure the OCR. A sharp increase in OCR that is insensitive to the ATP synthase inhibitor oligomycin is indicative of mitochondrial uncoupling.[1][2]

  • ATP Level Measurement: A direct measurement of cellular ATP levels will show a rapid decrease upon XCT-790 treatment.[1][2]

Experimental Workflow for Troubleshooting

start Start: XCT-790 not showing expected ERRα phenotype check_off_target Is the off-target mitochondrial uncoupling effect considered? start->check_off_target verify_effect Verify mitochondrial uncoupling: - Western for p-AMPK - Measure OCR - Measure ATP levels check_off_target->verify_effect No effect_present Is the uncoupling effect present? check_off_target->effect_present Yes verify_effect->effect_present deconvolute Design experiments to deconvolute the two effects: - Use lower XCT-790 concentrations - Use shorter time points - Employ ERRα knockdown/knockout effect_present->deconvolute Yes check_protocol Review experimental protocol: - Compound stability and solubility - Cell line characteristics - Assay validity effect_present->check_protocol No re_evaluate Re-evaluate phenotype considering both ERRα inhibition and mitochondrial stress deconvolute->re_evaluate end End: Interpretation of results re_evaluate->end check_protocol->end

Caption: Troubleshooting workflow for XCT-790 experiments.

3. Deconvolute the On-Target and Off-Target Effects:

To isolate the effects of ERRα inhibition from mitochondrial uncoupling, consider the following experimental approaches:

  • Titrate XCT-790 Concentration: Use a range of XCT-790 concentrations. The mitochondrial uncoupling effect is potent at nanomolar concentrations, while ERRα inhibition is typically observed in the sub-micromolar to micromolar range (IC50 ~0.37 µM).[7] However, complete separation of the two effects may not be possible.

  • Use Genetic Approaches: The most definitive way to study the specific role of ERRα is to use genetic tools such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout ERRα expression. This allows you to observe the phenotype of ERRα loss-of-function in the absence of the confounding mitochondrial effects of XCT-790. Studies have shown that siRNA-mediated ablation of ERRα does not mimic the potent and rapid effects of XCT-790 on AMPK activation and ATP depletion.[1][2]

  • Compare with other Mitochondrial Uncouplers: To understand the cellular response to mitochondrial stress independent of ERRα, compare the effects of XCT-790 with other known mitochondrial uncouplers like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).[2]

4. Review Your Experimental Protocol:

  • Compound Solubility and Stability: Ensure that XCT-790 is fully dissolved. It is soluble in DMSO.[8][9] Prepare fresh dilutions for each experiment.

  • Cell Line Specificity: The metabolic state and mitochondrial function can vary significantly between different cell lines. Some cell lines may be more sensitive to the mitochondrial uncoupling effects of XCT-790 than others.[1][2]

  • Assay Validity: Confirm that the assays you are using to measure your expected phenotype are working correctly with appropriate positive and negative controls.

Quantitative Data Summary

The following table summarizes the reported concentrations and effects of XCT-790 from various studies. Note that the observed effects are a combination of ERRα inhibition and mitochondrial uncoupling.

ConcentrationTreatment TimeCell Line(s)Observed EffectReference(s)
390 nM5 minutesMNT1AMPK pathway activation[1][2]
0.37 µM (IC50)Not specifiedNot specifiedInhibition of ERRα[7]
1-20 µM8-24 hoursVariousCommonly used range to study ERRα activity[1][2]
10 µM24 and 48 hoursHepG2, R-HepG2Reduced ERRα protein levels[7]
10 µM48 hoursHepG2, R-HepG2Induction of apoptosis[7]
0-40 µM48 and 72 hoursMES-SA, MES-SA/DX5, HepG2Dose-dependent reduction in cell viability[7]

Signaling Pathway

ERRα Signaling and XCT-790 Intervention

cluster_0 Upstream Signaling cluster_1 ERRα/PGC-1α Complex cluster_2 Downstream Effects PI3K_AKT PI3K/AKT mTOR mTOR PI3K_AKT->mTOR Induces expression PGC1a PGC-1α mTOR->PGC1a Induces expression HER2 HER2 ERRa ERRα HER2->ERRa Phosphorylates WNT WNT WNT->ERRa Enhances activity HIF1 HIF-1 HIF1->ERRa Interacts with PGC1a->ERRa Co-activates Mito_Biogenesis Mitochondrial Biogenesis ERRa->Mito_Biogenesis Ox_Phos Oxidative Phosphorylation ERRa->Ox_Phos FA_Oxidation Fatty Acid Oxidation ERRa->FA_Oxidation Angiogenesis Angiogenesis (VEGF) ERRa->Angiogenesis XCT790_ERRa XCT-790 (On-Target) XCT790_ERRa->ERRa Inhibits XCT790_Mito XCT-790 (Off-Target) Mitochondria Mitochondria XCT790_Mito->Mitochondria Uncouples ATP_depletion ATP Depletion Mitochondria->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation

Caption: ERRα signaling and points of XCT-790 intervention.

Key Experimental Protocols

1. Cell Viability Assay (MTT/XTT/WST-1 or equivalent)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • XCT-790 stock solution (in DMSO)

    • Vehicle control (DMSO)

    • Cell viability reagent (e.g., MTT, XTT, WST-1, or a commercial kit like CellTiter-Glo®[1])

    • Plate reader (absorbance or luminescence)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of XCT-790 in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of XCT-790 or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development (for absorbance-based assays) or signal generation (for luminescence-based assays).

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

2. Western Blot for Phospho-AMPK (Thr172) and Total AMPK

  • Materials:

    • Cells of interest

    • 6-well or 10 cm cell culture plates

    • Complete cell culture medium

    • XCT-790 stock solution (in DMSO)

    • Vehicle control (DMSO)

    • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Western blot transfer system

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

    • HRP-conjugated anti-rabbit secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with XCT-790 or vehicle control for the desired time points (e.g., 5 min, 15 min, 30 min, 1 hr).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-AMPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for total AMPK as a loading control.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of XCT-790? A1: The primary intended target of XCT-790 is the Estrogen-Related Receptor Alpha (ERRα), for which it acts as a selective inverse agonist.[7]

Q2: Are there any known off-target effects of XCT-790? A2: Yes, a significant off-target effect of XCT-790 is its potent activity as a mitochondrial uncoupler.[1][2][4][5][6] This effect is independent of ERRα and leads to rapid ATP depletion and AMPK activation.[1][2]

Q3: At what concentrations are the on-target and off-target effects observed? A3: The off-target mitochondrial uncoupling can be observed at concentrations as low as 390 nM.[1][2] The on-target inhibition of ERRα has a reported IC50 of approximately 0.37 µM.[7] Therefore, the concentration ranges for these two effects overlap significantly, making it difficult to separate them based on dose alone.

Q4: How quickly do the effects of XCT-790 appear? A4: The mitochondrial uncoupling effect and subsequent AMPK activation are very rapid, occurring within minutes of treatment.[1][2] The consequences of ERRα inhibition, which involve changes in gene transcription, are expected to occur over a longer timescale (hours to days).

Q5: How can I be sure that the phenotype I am observing is due to ERRα inhibition and not the off-target effect? A5: The most reliable method is to use a genetic approach, such as siRNA or CRISPR-mediated knockout of ERRα. If the phenotype is still observed after ERRα has been genetically removed, it is likely due to the off-target effects of XCT-790. Comparing the effects of XCT-790 to another mitochondrial uncoupler like FCCP can also help to distinguish between ERRα-specific and mitochondrial stress-related responses.

Q6: Is XCT-790 still a useful tool for studying ERRα? A6: While XCT-790 can still be used to study ERRα, it is crucial to be aware of its potent off-target effects and to design experiments that can account for or control for them. The interpretation of data from experiments using XCT-790 alone to infer ERRα function should be done with caution.[1][2] Combining its use with genetic approaches provides the most robust conclusions.

References

Technical Support Center: Optimizing XCT-790 Dosage to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing XCT-790, a potent Estrogen-Related Receptor Alpha (ERRα) inverse agonist. The primary focus is to offer strategies for optimizing dosage to minimize its known off-target effects, ensuring data integrity and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of XCT-790?

XCT-790 is a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor that plays a crucial role in regulating cellular energy metabolism.[1] It functions by binding to the ligand-binding domain of ERRα, which disrupts the interaction between ERRα and its coactivators, leading to the repression of target gene transcription.[1]

Q2: What are the known off-target effects of XCT-790?

The most significant off-target effect of XCT-790 is its potent activity as a mitochondrial uncoupler.[1][2] This effect is independent of its action on ERRα and occurs at nanomolar concentrations.[1] Mitochondrial uncoupling by XCT-790 dissipates the proton gradient across the inner mitochondrial membrane, leading to a rapid decrease in cellular ATP production and subsequent activation of AMP-activated protein kinase (AMPK).[1][2]

Q3: At what concentrations do the on-target and off-target effects of XCT-790 occur?

The on-target inverse agonism of ERRα by XCT-790 has a reported IC50 of approximately 0.37 µM (370 nM).[3] However, the off-target mitochondrial uncoupling, evidenced by AMPK activation, has been observed at concentrations as low as 390 nM.[1] This narrow window between on-target and off-target effects highlights the critical importance of careful dose selection and experimental validation.

Q4: How can I distinguish between the on-target (ERRα-mediated) and off-target (mitochondrial) effects of XCT-790 in my experiments?

To differentiate between on-target and off-target effects, it is essential to perform control experiments. The most definitive method is to use a cellular model where ERRα has been knocked down (e.g., using siRNA). If the observed effect of XCT-790 persists in ERRα-depleted cells, it is likely an off-target effect. Additionally, monitoring downstream markers of both pathways (e.g., expression of ERRα target genes versus activation of AMPK) can help dissect the underlying mechanism.

Q5: What are the best practices for selecting an optimal XCT-790 concentration for my experiments?

Start by performing a dose-response curve in your specific cell model. It is recommended to test a range of concentrations spanning from low nanomolar to low micromolar. For inhibiting ERRα while minimizing mitochondrial effects, it is advisable to use the lowest effective concentration that elicits the desired on-target response. It is crucial to concurrently measure markers of mitochondrial function (e.g., ATP levels, oxygen consumption) to identify the threshold for off-target effects in your system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high levels of cell death or cytotoxicity. The XCT-790 concentration is too high, leading to severe mitochondrial dysfunction and ATP depletion.Perform a dose-response experiment to determine the cytotoxic threshold in your cell line. Use concentrations at or below the IC50 for ERRα inhibition and monitor cell viability using assays like MTT or CellTiter-Glo.
Inconsistent or irreproducible results. Variability in cell density, treatment duration, or the presence of off-target effects.Standardize your experimental protocols, including cell seeding density and treatment times. Always include appropriate controls to monitor for off-target effects, such as measuring AMPK phosphorylation.
Observed effects do not correlate with ERRα target gene expression. The observed phenotype may be due to the off-target mitochondrial uncoupling activity of XCT-790.Perform an ERRα knockdown experiment. If the effect of XCT-790 is still present after ERRα silencing, the effect is not mediated by ERRα.
Difficulty in observing a clear window between on-target and off-target effects. The specific cell line may be particularly sensitive to mitochondrial uncoupling.Consider using alternative methods to inhibit ERRα, such as genetic approaches (siRNA, shRNA, CRISPR). If using XCT-790 is necessary, use a very narrow dose range and multiple assays to carefully dissect the effects.

Quantitative Data Summary

The following table summarizes the key concentrations for the on-target and off-target effects of XCT-790.

Parameter Concentration Effect Reference
On-Target IC50 (ERRα Inverse Agonism) ~ 0.37 µM (370 nM)Inhibition of ERRα transcriptional activity.[3]
Off-Target Effect (AMPK Activation) ≥ 390 nMActivation of AMPK due to ATP depletion from mitochondrial uncoupling.[1]
Commonly Used Concentration Range for ERRα Inhibition 1 - 20 µMThis range is likely to induce significant off-target mitochondrial effects.[1]

Key Experimental Protocols

To aid in the optimization of XCT-790 dosage and the differentiation of its on-target and off-target effects, detailed protocols for key experiments are provided below.

Cellular ATP Level Measurement

Principle: This protocol utilizes a luciferase-based assay to quantify cellular ATP levels. A decrease in ATP is a direct indicator of mitochondrial dysfunction.

Materials:

  • Cells of interest

  • 96-well white, clear-bottom tissue culture plates

  • XCT-790

  • ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treat cells with a range of XCT-790 concentrations (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for the desired duration.

  • Equilibrate the plate and the ATP reagent to room temperature.

  • Add the ATP reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Normalize the luminescence signal of treated cells to the vehicle control to determine the relative ATP levels.

Oxygen Consumption Rate (OCR) Assay

Principle: This protocol measures the rate of oxygen consumption in live cells using an extracellular flux analyzer (e.g., Seahorse XF Analyzer). An increase in basal OCR followed by a decrease at higher concentrations can be indicative of mitochondrial uncoupling.

Materials:

  • Cells of interest

  • Seahorse XF cell culture microplates

  • XCT-790

  • Seahorse XF analyzer and reagents (including calibration solution, assay medium, oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF microplate and allow them to adhere.

  • One hour prior to the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.

  • Prepare a stock solution of XCT-790 in the assay medium.

  • Load the Seahorse XF sensor cartridge with the compounds for injection (oligomycin, FCCP, rotenone/antimycin A, and XCT-790 or vehicle).

  • Calibrate the Seahorse XF analyzer.

  • Load the cell plate into the analyzer and begin the assay.

  • Measure the basal OCR.

  • Inject XCT-790 or vehicle and measure the change in OCR.

  • Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial respiration.

  • Analyze the data to determine the effect of XCT-790 on basal and maximal respiration.

Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers that fluoresce green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • Cells of interest

  • 96-well black, clear-bottom tissue culture plates

  • XCT-790

  • JC-1 dye

  • FCCP (as a positive control for depolarization)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with a range of XCT-790 concentrations and controls (vehicle, FCCP) for the desired time.

  • Remove the treatment medium and wash the cells with pre-warmed buffer (e.g., PBS).

  • Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C, protected from light.

  • Wash the cells to remove the staining solution.

  • Add assay buffer to the wells.

  • Measure the fluorescence intensity at both red (excitation ~585 nm, emission ~590 nm for aggregates) and green (excitation ~514 nm, emission ~529 nm for monomers) wavelengths using a fluorescence plate reader.

  • Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial depolarization.

ERRα Knockdown using siRNA

Principle: This protocol describes the transient knockdown of ERRα expression using small interfering RNA (siRNA) to validate whether the effects of XCT-790 are on-target.

Materials:

  • Cells of interest

  • ERRα-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

  • Reagents for Western blotting or qPCR to validate knockdown

Procedure:

  • Day 1: Cell Seeding: Seed cells in 6-well plates so they reach 60-80% confluency at the time of transfection.

  • Day 2: Transfection:

    • For each well, dilute siRNA (e.g., 20-80 pmol) in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

  • Day 3-4: Post-transfection:

    • Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.

    • After the incubation period, treat the cells with XCT-790 or vehicle and perform your downstream assays.

  • Validation of Knockdown:

    • Harvest a parallel set of transfected cells to validate the knockdown efficiency of ERRα at the protein level (Western blot) or mRNA level (qPCR).

    • For qPCR, use validated primers for human ERRα (e.g., Forward: 5'-CCACTATGGTGTGGCATCCTGT-3', Reverse: 5'-GGTGATCTCACACTCGTTGGAG-3') and a housekeeping gene for normalization.[4]

Visualizations

The following diagrams illustrate key concepts related to XCT-790's mechanism of action and the experimental workflows to dissect its effects.

XCT790_Mechanism_of_Action cluster_on_target On-Target Effect (ERRα Inverse Agonism) cluster_off_target Off-Target Effect (Mitochondrial Uncoupling) XCT790_on XCT-790 ERRa ERRα XCT790_on->ERRa Binds to LBD Coactivator Coactivator ERRa->Coactivator Interaction Blocked TargetGenes Target Gene Transcription ERRa->TargetGenes Repression Metabolism Metabolic Regulation TargetGenes->Metabolism Altered XCT790_off XCT-790 Mitochondrion Mitochondrion XCT790_off->Mitochondrion Acts on Inner Membrane ProtonGradient Proton Gradient Mitochondrion->ProtonGradient Dissipates ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Uncoupled ATP ATP Production ATP_Synthase->ATP Reduced AMPK AMPK Activation ATP->AMPK Leads to

Caption: Dual mechanisms of action of XCT-790.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Concurrent Assays cluster_validation Validation Start Start with Cell Culture Model DoseResponse Perform XCT-790 Dose-Response (e.g., 10 nM - 10 µM) Start->DoseResponse OnTargetAssay Measure ERRα Target Gene Expression (qPCR) DoseResponse->OnTargetAssay OffTargetAssay1 Measure Cellular ATP Levels DoseResponse->OffTargetAssay1 OffTargetAssay2 Measure Oxygen Consumption Rate (OCR) DoseResponse->OffTargetAssay2 OffTargetAssay3 Measure Mitochondrial Membrane Potential (ΔΨm) DoseResponse->OffTargetAssay3 Analysis Analyze Data to Differentiate On-Target vs. Off-Target Effects OnTargetAssay->Analysis OffTargetAssay1->Analysis OffTargetAssay2->Analysis OffTargetAssay3->Analysis Knockdown Perform ERRα Knockdown (siRNA) RepeatAssays Repeat Key Assays with XCT-790 Treatment Knockdown->RepeatAssays RepeatAssays->Analysis

Caption: Workflow to dissect on- and off-target effects.

Troubleshooting_Logic Start Unexpected Experimental Outcome CheckConcentration Is XCT-790 Concentration in the High nM to µM Range? Start->CheckConcentration HighConc High Probability of Off-Target Effects CheckConcentration->HighConc Yes LowConc Off-Target Effects Still Possible CheckConcentration->LowConc No PerformControls Perform Control Experiments HighConc->PerformControls LowConc->PerformControls ATP_Assay Measure ATP Levels PerformControls->ATP_Assay OCR_Assay Measure OCR PerformControls->OCR_Assay Knockdown ERRα Knockdown PerformControls->Knockdown Interpret Interpret Results to Identify Cause ATP_Assay->Interpret OCR_Assay->Interpret Knockdown->Interpret

References

XCT-790 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with XCT-790 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my XCT-790 not dissolving in my aqueous buffer or cell culture medium?

A1: XCT-790 is a highly hydrophobic molecule and is practically insoluble in water and ethanol.[1] Direct dissolution in aqueous solutions will result in precipitation. It is crucial to first dissolve XCT-790 in an appropriate organic solvent to create a concentrated stock solution.

Q2: What is the recommended solvent for dissolving XCT-790?

A2: The recommended solvent for XCT-790 is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is critical to use fresh, high-purity, anhydrous (moisture-free) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][3]

Q3: I'm still seeing precipitation when I dilute my DMSO stock solution into my aqueous medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. This is often due to the final concentration of the compound exceeding its solubility limit in the aqueous medium, even with a small percentage of DMSO. Please refer to the detailed experimental protocols and troubleshooting guide below for strategies to minimize precipitation.

Q4: Are there any other known issues or off-target effects of XCT-790 I should be aware of?

A4: Yes, beyond its function as a selective ERRα inverse agonist, XCT-790 has been identified as a potent mitochondrial uncoupler, acting as a proton ionophore.[6][7][8] This effect is independent of its action on ERRα and can lead to a rapid depletion of cellular ATP and activation of AMPK.[6][7] Researchers should be aware of this off-target effect when interpreting experimental results.

Data Presentation: XCT-790 Solubility

The following table summarizes the reported solubility of XCT-790 in various solvents. Note that solubility can vary between batches and is dependent on the purity and handling of both the compound and the solvent.

SolventReported SolubilitySource(s)
DMSOSoluble to 10 mM with gentle warming
DMSO16.67 mg/mL (ultrasonic)[2]
DMSO≥10 mg/mL[4]
DMSO8 mg/mL[1]
DMSO3 mg/mL[5]
DMF12 mg/mL[5]
DMF:PBS (pH 7.2) (1:30)0.03 mg/mL[5]
WaterInsoluble[1]
EthanolInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated XCT-790 Stock Solution in DMSO

  • Materials:

    • XCT-790 powder

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath or heating block (optional)

  • Procedure:

    • Equilibrate the XCT-790 vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of XCT-790 powder in a sterile tube.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly for several minutes to aid dissolution.

    • If necessary, gentle warming (e.g., in a 37°C water bath) can be applied to facilitate dissolution. Some suppliers also recommend ultrasonication.[2][3]

    • Ensure the compound is fully dissolved before proceeding. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.[3]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell Culture Experiments

  • Objective: To minimize precipitation when introducing XCT-790 into an aqueous environment.

  • Procedure:

    • Thaw a single-use aliquot of the XCT-790 DMSO stock solution at room temperature.

    • Warm the cell culture medium or aqueous buffer to 37°C.

    • Perform serial dilutions of the DMSO stock in pre-warmed medium. It is critical to add the DMSO stock to the aqueous medium and not the other way around.

    • When adding the DMSO stock to the medium, vortex or gently pipette the medium continuously to ensure rapid and even distribution of the compound. This helps to avoid localized high concentrations that can lead to precipitation.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells. If precipitation is observed, refer to the troubleshooting guide below.

Mandatory Visualization

Below is a troubleshooting workflow for addressing XCT-790 insolubility issues.

G cluster_0 start Start: XCT-790 Precipitation in Aqueous Solution check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Prepare fresh stock solution with anhydrous DMSO. Use gentle warming or sonication. check_stock->remake_stock No check_dilution Did precipitation occur during dilution into aqueous medium? check_stock->check_dilution Yes remake_stock->check_stock optimize_dilution Optimize dilution protocol: - Pre-warm aqueous medium to 37°C. - Add DMSO stock to medium while vortexing. - Perform serial dilutions. check_dilution->optimize_dilution Yes success Solution is clear. Proceed with experiment. check_dilution->success No lower_concentration Is the final concentration too high? optimize_dilution->lower_concentration use_lower_conc Use a lower final concentration of XCT-790. lower_concentration->use_lower_conc Yes consider_carrier Consider using a carrier protein (e.g., BSA) in the medium. lower_concentration->consider_carrier No use_lower_conc->success end Issue Persists: Contact Technical Support use_lower_conc->end consider_carrier->success consider_carrier->end

Caption: Troubleshooting workflow for XCT-790 insolubility.

References

Technical Support Center: XCT-790 and Mitochondrial Uncoupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the mitochondrial uncoupling effect of XCT-790, a known ERRα inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of XCT-790?

A1: The primary and most significant off-target effect of XCT-790 is potent mitochondrial uncoupling.[1][2][3][4][5] This means it disrupts the mitochondrial membrane potential, leading to an uncoupling of oxygen consumption from ATP production.[4][6]

Q2: How does XCT-790 cause mitochondrial uncoupling?

A2: XCT-790 is believed to act as a proton ionophore, directly transporting protons across the inner mitochondrial membrane.[1][2][3] This action is similar to classical uncoupling agents like FCCP and CCCP.[1][2][3]

Q3: At what concentrations does the mitochondrial uncoupling effect of XCT-790 occur?

A3: The mitochondrial uncoupling effect of XCT-790 is observed at nanomolar concentrations, which is more than 25-fold lower than the concentrations typically used to inhibit its intended target, Estrogen-Related Receptor α (ERRα).[1][2][3]

Q4: Is the mitochondrial uncoupling effect of XCT-790 dependent on ERRα?

A4: No, the mitochondrial uncoupling effect of XCT-790 is completely independent of ERRα expression and activity.[1][2][3][7]

Q5: What are the downstream cellular consequences of XCT-790-induced mitochondrial uncoupling?

A5: The uncoupling of mitochondria by XCT-790 leads to a rapid depletion of cellular ATP, a decrease in mitochondrial membrane potential, and a subsequent activation of AMP-activated protein kinase (AMPK).[1][2][3][4] It can also lead to an increase in mitochondrial reactive oxygen species (ROS) production.[8]

Troubleshooting Guides

Issue: My experimental results with XCT-790 are difficult to interpret. How can I distinguish between ERRα inhibition and mitochondrial uncoupling effects?

Solution:

It is crucial to design experiments with appropriate controls to differentiate the on-target (ERRα inhibition) from the off-target (mitochondrial uncoupling) effects of XCT-790. We recommend a multi-pronged approach:

  • Genetic Knockdown of ERRα: The most definitive control is to use siRNA or shRNA to knock down ERRα expression. If the phenotype observed with XCT-790 is recapitulated by ERRα knockdown, it is likely an on-target effect. If the knockdown does not produce the same effect, the XCT-790 phenotype is likely due to its off-target mitochondrial uncoupling.[1]

  • Use of a Classical Uncoupler: Employ a well-characterized mitochondrial uncoupler, such as FCCP, as a positive control for the off-target effects. If FCCP treatment mimics the effects of XCT-790, it strongly suggests that the observed phenotype is a result of mitochondrial uncoupling.[1][3]

  • Careful Dose-Response Analysis: Conduct a thorough dose-response study for XCT-790, measuring endpoints for both ERRα activity (e.g., target gene expression) and mitochondrial function (e.g., oxygen consumption, ATP levels). While the uncoupling effect occurs at lower concentrations, this analysis may help identify if a narrow window for ERRα-specific effects exists.

Issue: I am observing significant changes in cellular metabolism and signaling pathways that may not be related to ERRα.

Solution:

The potent mitochondrial uncoupling activity of XCT-790 can have widespread effects on cellular metabolism and signaling.

  • Monitor Cellular Energy Status: Measure cellular ATP levels and the AMP/ATP ratio. A rapid decrease in ATP and an increase in the AMP/ATP ratio are hallmark signs of mitochondrial uncoupling.

  • Assess Mitochondrial Function: Directly measure key mitochondrial parameters such as the mitochondrial membrane potential (e.g., using TMRM or JC-1 dyes) and the oxygen consumption rate (OCR) using techniques like Seahorse XF analysis.

  • Evaluate Downstream Signaling: Be aware that the activation of energy-sensing pathways, particularly AMPK, is a direct consequence of XCT-790's uncoupling activity.[1][2][3] When studying signaling pathways, consider that any observed effects may be secondary to this energy stress.

Experimental Protocols

Protocol 1: Control Experiment Using siRNA to Validate On-Target Effects

Objective: To determine if the observed effect of XCT-790 is mediated by its inhibition of ERRα.

Methodology:

  • Cell Culture: Plate cells at an appropriate density for transfection.

  • Transfection: Transfect one group of cells with siRNA targeting ERRα and a control group with a non-targeting scramble siRNA.

  • Incubation: Allow cells to grow for 48-72 hours post-transfection to ensure sufficient knockdown of ERRα.

  • Treatment: Treat the siRNA-transfected cells and a parallel set of non-transfected cells with XCT-790 at the desired concentration and for the desired duration. Include a vehicle control for all conditions.

  • Endpoint Analysis: Perform your experimental endpoint measurement (e.g., cell viability assay, gene expression analysis, etc.) on all groups.

  • Data Interpretation:

    • If the effect of XCT-790 is similar to the effect of the ERRα siRNA (compared to the scramble siRNA control), the effect is likely on-target.

    • If the ERRα siRNA has no effect, while XCT-790 does, the effect of XCT-790 is likely off-target.

Protocol 2: Control Experiment Using FCCP to Identify Off-Target Uncoupling Effects

Objective: To determine if the observed effect of XCT-790 is due to its mitochondrial uncoupling activity.

Methodology:

  • Cell Culture: Plate cells at the desired density.

  • Treatment: Treat cells with XCT-790 at various concentrations. In parallel, treat a separate set of cells with the classical mitochondrial uncoupler FCCP at a range of concentrations (e.g., 1-10 µM). Include a vehicle control.

  • Endpoint Analysis: Measure the same experimental endpoints for both XCT-790 and FCCP-treated cells. This could include assays for cell viability, signaling pathway activation, or metabolic changes.

  • Data Interpretation: If XCT-790 and FCCP produce a similar phenotypic response and dose-response curve, it is highly probable that the observed effect of XCT-790 is due to its mitochondrial uncoupling properties.

Data Presentation

Table 1: Concentration-Dependent Effects of XCT-790

Concentration RangePrimary EffectKey Cellular ReadoutsReference
Nanomolar (e.g., < 1 µM) Mitochondrial UncouplingIncreased Oxygen Consumption Rate (OCR), Decreased Mitochondrial Membrane Potential, Decreased Cellular ATP, AMPK Activation[1][2][3]
Micromolar (e.g., 1-20 µM) ERRα Inhibition & Mitochondrial UncouplingInhibition of ERRα target gene expression, confounded by severe mitochondrial dysfunction[1]

Visualizations

XCT790_Mechanism cluster_XCT790 XCT-790 cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects XCT790 XCT-790 Mito_Membrane Inner Mitochondrial Membrane XCT790->Mito_Membrane Acts as Proton Ionophore ERRa_Inhibition ERRα Inhibition XCT790->ERRa_Inhibition On-Target Effect (Higher Concentrations) Proton_Gradient Proton Gradient (ΔΨm) Mito_Membrane->Proton_Gradient Dissipates Gradient ETC Electron Transport Chain ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP Synthesis ATP_Depletion ATP Depletion Proton_Gradient->ATP_Depletion Reduced Driving Force AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation

Caption: Mechanism of XCT-790's on- and off-target effects.

Experimental_Workflow cluster_Experiment Experimental Design cluster_Controls Essential Controls cluster_Interpretation Data Interpretation Start Start Experiment XCT790_Treatment Treat with XCT-790 Start->XCT790_Treatment siRNA ERRα siRNA Knockdown Start->siRNA Parallel Experiment FCCP FCCP Treatment (Positive Control for Uncoupling) Start->FCCP Parallel Experiment Endpoint Measure Phenotype XCT790_Treatment->Endpoint On_Target On-Target Effect (ERRα-dependent) Endpoint->On_Target If phenotype is mimicked by ERRα siRNA Off_Target Off-Target Effect (Mitochondrial Uncoupling) Endpoint->Off_Target If phenotype is mimicked by FCCP siRNA->Endpoint FCCP->Endpoint

Caption: Workflow for dissecting XCT-790's effects.

References

XCT-790 Technical Support Center: Troubleshooting Cytotoxicity and Cell Line-Specific Responses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using XCT-790, a potent inverse agonist of the Estrogen-Related Receptor Alpha (ERRα). The following resources address common questions and troubleshooting scenarios related to its cytotoxicity and observed cell line-specific responses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of XCT-790?

XCT-790 is a potent and selective inverse agonist for ERRα with an IC50 value of 0.37 μM.[1][2] It functions by disrupting the interaction between ERRα and its coactivators.[3][4] However, it is crucial to note that XCT-790 also acts as a potent mitochondrial uncoupler, a mechanism that is independent of its activity on ERRα.[3][4][5][6] This off-target effect leads to a rapid depletion of cellular ATP and activation of AMP-activated protein kinase (AMPK).[3][4][5][7]

Q2: Why am I observing cytotoxicity in my cell line at concentrations lower than those reported to inhibit ERRα?

The mitochondrial uncoupling effect of XCT-790 occurs at nanomolar concentrations, which can be more than 25-fold lower than the concentrations typically used to inhibit ERRα signaling.[3][4][5][7] This means that at lower concentrations, the observed cytotoxicity is likely due to mitochondrial dysfunction rather than direct ERRα inhibition. This can lead to a rapid decrease in cellular ATP levels and subsequent activation of energy-sensing pathways like AMPK, ultimately inducing cell death.[3][4][7]

Q3: Is the cytotoxic effect of XCT-790 consistent across all cell lines?

No, the cytotoxic response to XCT-790 can be highly cell line-specific. For instance, studies have shown that melanoma and melanocyte cell lines are significantly more sensitive to XCT-790 than colorectal cancer cell lines, with a tenfold difference in effective doses observed.[3][4] This differential sensitivity may be related to the cells' metabolic phenotype, reliance on mitochondrial respiration, or the expression levels of ERRα and other metabolic regulators.

Q4: My experimental results are inconsistent. What could be the cause?

Inconsistent results when using XCT-790 can stem from its dual mechanism of action. It is critical to carefully consider the concentration and exposure time in your experiments. Short-term exposure at low concentrations may primarily reflect the effects of mitochondrial uncoupling, while longer-term exposure at higher concentrations will involve both mitochondrial and ERRα-related effects.[3][4] Ensure consistent cell culture conditions, as metabolic states can influence sensitivity to XCT-790.

Q5: How does XCT-790 induce cell death?

XCT-790 has been shown to induce apoptosis in various cancer cell lines.[1][8][9] The proposed mechanism involves the generation of reactive oxygen species (ROS) due to mitochondrial dysfunction.[8][10][11] This increase in ROS can lead to the activation of caspase cascades (caspase-3/7, 8, and 9) and subsequent programmed cell death.[8][10] In some cell lines, XCT-790 has also been observed to cause cell cycle arrest.[9][12]

Troubleshooting Guides

Problem: Unexpectedly High Cytotoxicity at Low Concentrations

Possible Cause: The observed toxicity is likely due to the potent mitochondrial uncoupling activity of XCT-790, which occurs at concentrations lower than those needed for effective ERRα inhibition.[3][4][5][7]

Troubleshooting Steps:

  • Confirm the Off-Target Effect:

    • Measure cellular ATP levels following a short exposure to XCT-790. A rapid decrease is indicative of mitochondrial uncoupling.[3][4][7]

    • Assess the phosphorylation status of AMPK and its substrates (e.g., ACC). A rapid increase in phosphorylation points towards an energy-deprived state caused by mitochondrial dysfunction.[3][4]

    • Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. An initial sharp increase in OCR that is insensitive to oligomycin is a hallmark of mitochondrial uncoupling.[3][4]

  • Adjust Experimental Design:

    • To study ERRα-specific effects, consider using genetic approaches such as siRNA-mediated knockdown of ERRα as a control to distinguish from the off-target mitochondrial effects.[3][4]

    • Carefully titrate XCT-790 concentrations to identify a window where ERRα inhibition might be achievable with minimal mitochondrial toxicity, if possible. However, be aware that these effects are often intertwined.[3][4]

Problem: High Variability in Cytotoxicity Between Different Cell Lines

Possible Cause: Cell lines exhibit differential metabolic dependencies. Cells that are more reliant on oxidative phosphorylation may be more sensitive to the mitochondrial uncoupling effects of XCT-790.

Troubleshooting Steps:

  • Characterize Metabolic Phenotype:

    • Perform a Seahorse XF Cell Mito Stress Test to determine the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cell lines. This will provide insight into their relative reliance on mitochondrial respiration versus glycolysis.

  • Correlate with Sensitivity:

    • Compare the IC50 values of XCT-790 across your panel of cell lines with their metabolic profiles. A correlation between high OCR and high sensitivity to XCT-790 would support the hypothesis of mitochondrial vulnerability.

  • Consider ERRα Expression:

    • Analyze the expression levels of ERRα in your cell lines via qPCR or Western blot. While the primary cytotoxic driver at low concentrations is mitochondrial, ERRα levels may influence the cellular response at higher concentrations or longer time points.

Data Presentation

Table 1: Summary of XCT-790 IC50 Values in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CV-1Monkey Kidney Fibroblast0.37[1]
HEK293Human Embryonic Kidney0.37[1]
MES-SAUterine SarcomaDose-dependent reduction in viability (0-40 µM)[1]
MES-SA/DX5Doxorubicin-resistant Uterine SarcomaDose-dependent reduction in viability (0-40 µM)[1]
HepG2Hepatocellular CarcinomaDose-dependent reduction in viability (0-40 µM)[1]
R-HepG2Doxorubicin-resistant Hepatocellular CarcinomaDose-dependent reduction in viability[8]
H295RAdrenocortical CarcinomaInhibition of proliferation[13][14]
A549Non-small Cell Lung CancerGrowth arrest[11]
MCF7Breast CancerApoptosis induction (1-5 µM)[9]
MDA-MB-231Triple-Negative Breast CancerInhibition of proliferation[12][15]
BT-549Triple-Negative Breast CancerInhibition of proliferation[12]
PaTu8988Pancreatic CancerSynergistic cytotoxicity with gemcitabine[16]
PANC-1Pancreatic CancerSynergistic cytotoxicity with gemcitabine[16]
Mia PaCa-2Pancreatic CancerSynergistic cytotoxicity with gemcitabine[16]

Experimental Protocols

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of XCT-790 (e.g., 0.1 to 50 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentrations of XCT-790 for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Drug Preparation: Prepare a utility plate with the compounds to be injected: XCT-790, oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time.

  • Data Interpretation: A sharp increase in OCR after XCT-790 injection that is not further stimulated by FCCP and is insensitive to oligomycin indicates mitochondrial uncoupling.

Mandatory Visualizations

XCT790_Signaling_Pathway cluster_0 XCT-790 Dual Mechanism cluster_1 ERRα Inhibition cluster_2 Mitochondrial Uncoupling (Off-Target) XCT790 XCT-790 ERRa ERRα XCT790->ERRa inhibits Mitochondria Mitochondria XCT790->Mitochondria uncouples GeneExpression Target Gene Expression ERRa->GeneExpression binds to Coactivators Coactivators (e.g., PGC-1α) Coactivators->GeneExpression activates CellGrowth Cell Growth & Metabolism GeneExpression->CellGrowth ProtonGradient Proton Gradient Dissipation Mitochondria->ProtonGradient ATP ATP Depletion ProtonGradient->ATP ROS ROS Production ProtonGradient->ROS AMPK AMPK Activation ATP->AMPK Apoptosis Apoptosis AMPK->Apoptosis ROS->Apoptosis

Caption: Dual mechanism of XCT-790 action.

Experimental_Workflow_Cytotoxicity cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with XCT-790 (Dose-Response) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt harvest_cells Harvest & Wash Cells incubate->harvest_cells solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 stain_annexin Stain with Annexin V/PI harvest_cells->stain_annexin flow_cytometry Analyze by Flow Cytometry stain_annexin->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Caption: Workflow for assessing XCT-790 cytotoxicity.

Troubleshooting_Logic start High Cytotoxicity at Low XCT-790 Concentration? measure_atp Measure Cellular ATP Levels start->measure_atp Yes atp_decreased Rapid ATP Decrease? measure_atp->atp_decreased measure_ampk Assess AMPK Phosphorylation atp_decreased->measure_ampk Yes conclusion_other Conclusion: Other mechanisms may be involved. atp_decreased->conclusion_other No ampk_increased Increased p-AMPK? measure_ampk->ampk_increased seahorse_assay Perform Seahorse Mito Stress Test ampk_increased->seahorse_assay Yes ampk_increased->conclusion_other No ocr_increased Sharp OCR Increase? seahorse_assay->ocr_increased conclusion_uncoupling Conclusion: Cytotoxicity is likely due to Mitochondrial Uncoupling. ocr_increased->conclusion_uncoupling Yes ocr_increased->conclusion_other No

Caption: Troubleshooting unexpected XCT-790 cytotoxicity.

References

Interpreting Seahorse Data with XCT-790 Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using XCT-790 in Seahorse XF assays. The dual mechanism of action of XCT-790 as both an Estrogen-Related Receptor α (ERRα) inverse agonist and a potent mitochondrial uncoupler necessitates careful experimental design and data interpretation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of XCT-790?

A1: XCT-790 is a well-established inverse agonist for the Estrogen-Related Receptor α (ERRα), a key regulator of cellular metabolism.[4][5] It functions by disrupting the interaction between ERRα and its coactivators.[1][3] However, it is also a potent mitochondrial uncoupler, acting as a proton ionophore to dissipate the mitochondrial membrane potential.[1][2][3] This uncoupling effect is independent of its activity on ERRα and occurs at nanomolar concentrations.[1][2]

Q2: How does XCT-790 affect Seahorse assay results?

A2: The dual functionality of XCT-790 can lead to complex and sometimes contradictory results in Seahorse assays.

  • As a mitochondrial uncoupler: XCT-790 can cause a rapid increase in the oxygen consumption rate (OCR) as the mitochondria attempt to compensate for the dissipated proton gradient. This is accompanied by a decrease in ATP production and an activation of AMP-activated protein kinase (AMPK) due to cellular energy depletion.[1][2][3] This effect is similar to the known mitochondrial uncoupler, FCCP.

  • As an ERRα inverse agonist: By inhibiting ERRα, XCT-790 can, over longer treatment periods (hours to days), lead to a decrease in the expression of genes involved in mitochondrial biogenesis and function.[6] This can result in a reduction in basal and maximal respiration, as well as a decrease in mitochondrial mass.[6][7]

Q3: My Seahorse data shows a sharp increase in OCR immediately after XCT-790 injection. Is this expected?

A3: Yes, an acute increase in OCR is a hallmark of mitochondrial uncoupling.[1] XCT-790 acts as a proton ionophore, causing a leak of protons across the inner mitochondrial membrane. The electron transport chain then works at a maximal rate to try and restore the proton gradient, leading to a surge in oxygen consumption that is not coupled to ATP synthesis.

Q4: After prolonged treatment with XCT-790, I observe a decrease in both basal and maximal respiration. Why is this?

A4: This is likely due to the ERRα inverse agonist activity of XCT-790.[6] By inhibiting ERRα, which is a key regulator of mitochondrial biogenesis and oxidative phosphorylation genes, long-term exposure to XCT-790 can lead to a reduction in the overall mitochondrial content and functional capacity of the cells.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high basal OCR after short-term XCT-790 treatment. The concentration of XCT-790 used is causing significant mitochondrial uncoupling.Perform a dose-response experiment to determine the concentration at which the uncoupling effect is minimized while still achieving ERRα inhibition. Consider using a lower concentration for a longer duration to primarily observe the effects of ERRα inhibition.
Low OCR and poor response to mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) after long-term XCT-790 treatment. Prolonged inhibition of ERRα by XCT-790 may have led to a significant decrease in mitochondrial mass and function.Confirm mitochondrial content through methods such as MitoTracker staining or Western blotting for mitochondrial proteins. Normalize Seahorse data to cell number or protein concentration to account for potential differences in cell proliferation or viability.[8]
ECAR (Extracellular Acidification Rate) is significantly altered. The shift in cellular metabolism due to mitochondrial uncoupling and/or ERRα inhibition can affect glycolytic flux. A rapid increase in ECAR can be seen as cells try to compensate for the loss of mitochondrial ATP production by upregulating glycolysis.Measure lactate production to confirm changes in glycolysis. Interpret OCR and ECAR data together on an energy map to understand the metabolic phenotype of the cells.
High variability between replicate wells treated with XCT-790. Uneven cell seeding or inconsistent drug delivery.Ensure a homogenous single-cell suspension before seeding. Optimize cell seeding density for your specific cell type.[9] For manual drug addition, ensure consistent and gentle mixing.
No significant effect of XCT-790 on OCR or ECAR. The cell line used may not be sensitive to ERRα inhibition, or the concentration of XCT-790 is too low. The uncoupling effect may also be minimal at very low concentrations.Verify ERRα expression in your cell line. Perform a dose-response curve to identify the optimal working concentration of XCT-790 for your specific cell type and experimental goals.

Experimental Protocols

Seahorse XF Cell Mito Stress Test with Acute XCT-790 Treatment

This protocol is designed to assess the immediate effects of XCT-790 on mitochondrial respiration, primarily its uncoupling activity.

Materials:

  • Seahorse XF Cell Culture Microplates[10]

  • XF Calibrant[11]

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • XCT-790 stock solution (in DMSO)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A[12]

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with XF Calibrant in a non-CO2 37°C incubator overnight.

  • Assay Medium Preparation: The next day, wash the cells with pre-warmed Seahorse XF Base Medium and then add the final volume of assay medium to each well.

  • Incubation: Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.

  • Drug Loading: Load the injector ports of the hydrated sensor cartridge with XCT-790, Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Seahorse Assay: Place the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate and initiate the assay.

  • Data Acquisition: The assay protocol will consist of baseline measurements, followed by sequential injections of XCT-790, Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR and ECAR measurements between each injection.

Data Interpretation for Acute Treatment
Parameter Expected Change with XCT-790 (Uncoupling Effect)
Basal Respiration Increase
ATP Production Decrease
Proton Leak Increase
Maximal Respiration No change or slight increase (as it's already uncoupled)
Spare Respiratory Capacity Decrease (as basal respiration is already elevated)

Signaling Pathway and Experimental Workflow Diagrams

XCT790_Dual_Action cluster_direct Direct Mitochondrial Effect cluster_nuclear Nuclear Receptor Effect XCT790 XCT-790 ProtonGradient Proton Gradient (ΔΨm) XCT790->ProtonGradient Dissipates (Proton Ionophore) ERRa ERRα XCT790->ERRa Inverse Agonist Mitochondrion Mitochondrial Inner Membrane ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Reduced driving force ETC Electron Transport Chain (ETC) ETC->ProtonGradient Pumps H+ O2_Consumption O2 Consumption (OCR) ETC->O2_Consumption Increases ATP ATP ATP_Synthase->ATP Synthesis ERRa_PGC1a ERRα/PGC-1α Complex ERRa->ERRa_PGC1a PGC1a PGC-1α PGC1a->ERRa_PGC1a Mito_Genes Mitochondrial Biogenesis & Oxidative Phosphorylation Genes ERRa_PGC1a->Mito_Genes Upregulates Mitochondrial_Function Mitochondrial Function & Mass Mito_Genes->Mitochondrial_Function Promotes

Caption: Dual mechanism of action of XCT-790.

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in XF Plate Hydrate_Cartridge Hydrate Sensor Cartridge Prepare_Medium Prepare Assay Medium & Wash Cells Incubate Incubate Cells (non-CO2) Prepare_Medium->Incubate Load_Drugs Load Drugs into Sensor Cartridge Incubate->Load_Drugs Calibrate Calibrate Sensor Cartridge Load_Drugs->Calibrate Run_Assay Run Seahorse Assay Calibrate->Run_Assay Analyze_Data Analyze OCR & ECAR Data Run_Assay->Analyze_Data Normalize Normalize Data (Cell Count/Protein) Analyze_Data->Normalize Interpret Interpret Results in Context of XCT-790's Dual Action Normalize->Interpret

Caption: Seahorse XF assay workflow for XCT-790 treatment.

References

Off-target protein binding of XCT-790 in proteomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using XCT-790. The information addresses specific issues that may be encountered during experiments related to its off-target protein binding.

Frequently Asked Questions (FAQs)

Q1: What is the primary and well-documented off-target effect of XCT-790?

A1: The primary and most significant off-target effect of XCT-790 is the uncoupling of the mitochondrial electron transport chain.[1][2][3][4] This action is independent of its intended target, the Estrogen-Related Receptor α (ERRα).[1][3][5] XCT-790 acts as a potent, fast-acting mitochondrial uncoupler, likely functioning as a proton ionophore, similar to chemical uncouplers like FCCP and CCCP.[2][3][4]

Q2: At what concentrations does the off-target mitochondrial uncoupling effect of XCT-790 occur?

A2: The mitochondrial uncoupling effect of XCT-790 occurs at nanomolar concentrations, which is more than 25-fold below the typical concentrations used to inhibit ERRα activity (usually 1–20 μM).[1][3][5] This means that even at low doses, XCT-790 can significantly impact cellular energy metabolism.

Q3: What are the downstream consequences of XCT-790's mitochondrial uncoupling activity?

A3: The uncoupling of the mitochondrial electron transport chain leads to a rapid depletion of cellular ATP.[1][3][5] This decrease in the ATP pool results in the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][3][5]

Q4: Is the activation of AMPK by XCT-790 dependent on its primary target, ERRα?

A4: No, the activation of AMPK by XCT-790 is completely independent of ERRα.[1][5] Studies have shown that depletion of ERRα does not prevent or rescue the effects of XCT-790 on mitochondrial respiration and AMPK activation.[1]

Q5: Besides its off-target effects on mitochondria, what is the on-target activity and selectivity of XCT-790?

A5: XCT-790 is a potent and selective inverse agonist for the Estrogen-Related Receptor α (ERRα) with an IC50 value of 0.37 μM. It is reported to be inactive against ERRγ and the estrogen receptors ERα and ERβ.

Troubleshooting Guide

Q1: I am using XCT-790 to inhibit ERRα, but I am observing unexpected changes in cellular metabolism and signaling pathways unrelated to ERRα. What could be the cause?

A1: The most likely cause is the potent off-target effect of XCT-790 as a mitochondrial uncoupler.[1][3][4] This can lead to a rapid decrease in cellular ATP levels and the subsequent activation of AMPK.[1][3][5] AMPK is a master regulator of metabolism and can influence a wide range of downstream signaling pathways. Therefore, it is crucial to consider that the observed effects might be a consequence of this off-target activity, especially if you are using XCT-790 at concentrations in the high nanomolar to micromolar range.

Q2: My cells are showing signs of metabolic stress, such as increased glycolysis, even at low concentrations of XCT-790. Is this expected?

A2: Yes, this is an expected consequence of XCT-790's off-target mitochondrial uncoupling activity. By disrupting mitochondrial ATP production, cells will attempt to compensate by upregulating alternative energy-producing pathways, such as glycolysis. This can be observed as an increase in the extracellular acidification rate (ECAR).

Q3: How can I differentiate between the on-target (ERRα inhibition) and off-target (mitochondrial uncoupling) effects of XCT-790 in my experiments?

A3: To dissect the on-target versus off-target effects, you can perform several control experiments:

  • Use a structurally unrelated ERRα inhibitor: If available, a different class of ERRα inhibitor that does not possess mitochondrial uncoupling activity can be used to confirm if the observed phenotype is specific to ERRα inhibition.

  • ERRα knockdown or knockout: Using siRNA or CRISPR-Cas9 to reduce or eliminate ERRα expression can help determine if the effect of XCT-790 is dependent on its primary target.[1] If the phenotype persists in the absence of ERRα, it is likely an off-target effect.

  • Use a known mitochondrial uncoupler: Treat your cells with a well-characterized mitochondrial uncoupler, such as FCCP, to see if it phenocopies the effects of XCT-790.[2][3]

  • Rescue experiment with ATP supplementation: In some cases, it may be possible to partially rescue the off-target effects by providing an alternative energy source to the cells.

Q4: I want to identify other potential off-target proteins of XCT-790 in my specific cell model. What experimental approaches can I use?

A4: Several proteomics-based approaches can be employed to identify the off-target binding partners of small molecules like XCT-790. A common and effective method is affinity purification followed by mass spectrometry (AP-MS). This involves immobilizing XCT-790 or a derivative onto a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. Other methods include drug affinity responsive target stability (DARTS) and photoaffinity labeling.[6][7][8]

Quantitative Data Summary

Table 1: On-Target vs. Off-Target Activity of XCT-790

ParameterTarget/EffectValueCell Line/System
IC50 ERRα Inverse Agonism0.37 μMCV-1 cells
Effective Concentration AMPK ActivationAs low as 390 nMMNT1 cells
Effective Concentration ATP DepletionDose-dependent from ~0.4 μMMNT1 cells

Table 2: Dose-Dependent Activation of AMPK by XCT-790

XCT-790 ConcentrationPhospho-AMPKα (Thr172) Level (Fold Change vs. Control)
0.39 μMNoticeable Increase
1.56 μMSignificant Increase
6.25 μMStrong Increase
25 μMMaximum Increase
Data is qualitative based on immunoblotting results from the literature and illustrates a dose-dependent trend.[5]

Experimental Protocols

Protocol: Identification of XCT-790 Off-Target Proteins using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a generalized workflow for identifying proteins that bind to XCT-790.

1. Preparation of Affinity Resin:

  • Synthesize a derivative of XCT-790 with a linker arm suitable for immobilization (e.g., an amine or carboxyl group) without significantly affecting its bioactivity.

  • Covalently couple the XCT-790 derivative to an activated solid support (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.

  • Prepare a control resin with the linker arm alone or an inactive analog of XCT-790 to identify non-specific binders.

2. Cell Lysis and Protein Extraction:

  • Culture the cells of interest to a sufficient density.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors) to maintain protein integrity and interactions.

  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble proteome.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Affinity Pulldown:

  • Pre-clear the cell lysate by incubating it with the control resin for 1-2 hours at 4°C to minimize non-specific binding to the beads.

  • Incubate the pre-cleared lysate with the XCT-790-coupled resin and the control resin in parallel overnight at 4°C with gentle rotation.

  • Wash the resins extensively with lysis buffer to remove unbound proteins. The number and stringency of washes should be optimized.

4. Elution of Bound Proteins:

  • Elute the bound proteins from the resin. This can be achieved through several methods:

    • Competitive Elution: Incubate the resin with a high concentration of free XCT-790.

    • Non-specific Elution: Use a buffer with low pH (e.g., glycine-HCl, pH 2.5) or high salt concentration.

    • Denaturing Elution: Use a buffer containing SDS (e.g., Laemmli sample buffer).

5. Protein Identification by Mass Spectrometry:

  • Concentrate and separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest or the entire gel lane for in-gel digestion with trypsin.

  • Alternatively, perform in-solution digestion of the eluted proteins.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest) and compare the results from the XCT-790 resin to the control resin to identify specific binding partners.

Visualizations

Off_Target_Pathway XCT790 XCT-790 Mitochondrion Mitochondrion XCT790->Mitochondrion Enters H_gradient Proton Gradient (ΔΨm) XCT790->H_gradient Dissipates (Uncoupling) ETC Electron Transport Chain (ETC) Mitochondrion->ETC ETC->H_gradient Maintains ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP H_gradient->ATP Production Decreases ATP_Synthase->ATP Produces AMPK AMPK ATP->AMPK Downstream Downstream Metabolic Effects AMPK->Downstream Activates (Low ATP)

Caption: Off-target signaling pathway of XCT-790.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Experiment 2. Experiment cluster_Analysis 3. Analysis XCT790_derivative XCT-790 Derivative Synthesis Resin Affinity Resin (XCT-790-coupled beads) XCT790_derivative->Resin Pulldown Affinity Pulldown Resin->Pulldown Control_Resin Control Resin (Beads only or inactive analog) Control_Resin->Pulldown Cell_Lysate Cell Lysate Preparation Cell_Lysate->Pulldown Wash Washing Steps Pulldown->Wash Elution Elution of Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel or In-solution Digestion (Trypsin) SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Identification LC_MS->Data_Analysis Off_Targets Identified Off-Target Proteins Data_Analysis->Off_Targets

Caption: Experimental workflow for off-target identification.

References

XCT-790 degradation and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of XCT-790, with a focus on its degradation and stability in cell culture media.

Frequently Asked Questions (FAQs)

What is XCT-790 and its primary mechanism of action?

XCT-790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα)[1][2][3]. It binds to the ligand-binding domain of ERRα, disrupting its interaction with coactivators like PGC-1α and inhibiting its constitutive activity[4][5]. This leads to the suppression of ERRα target genes[5]. The IC50 value for ERRα inhibition is approximately 0.37 µM[2][3].

What are the known off-target effects of XCT-790?

A critical off-target effect of XCT-790 is its function as a potent mitochondrial uncoupler, independent of its activity on ERRα[1][4][6]. This uncoupling of the mitochondrial electron transport chain leads to a rapid depletion of cellular ATP, which in turn activates AMP-activated protein kinase (AMPK)[4][6][7]. This can occur at nanomolar concentrations, which are significantly lower than the concentrations typically used to inhibit ERRα[4][7].

How should I store and handle XCT-790?

Proper storage is crucial to maintain the integrity of XCT-790. Commercially available XCT-790 is a crystalline solid and should be stored at -20°C for long-term stability (up to 4 years)[5][8]. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2][3]. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[3].

What is the stability of XCT-790 in cell culture media?

While specific degradation kinetics in various cell culture media are not extensively published, the chemical nature of XCT-790 and its known off-target effects at low concentrations suggest that its stability in solution at 37°C in a complex aqueous environment like cell culture media may be limited. The rapid, ERRα-independent effects observed within minutes of treatment suggest the compound is active upon addition, but for longer-term experiments (e.g., over 24 hours), the possibility of degradation should be considered. Researchers should empirically determine the stability in their specific media and experimental conditions.

What are the recommended working concentrations for XCT-790?

The working concentration of XCT-790 depends on the intended application. For ERRα inhibition, concentrations in the range of 1-20 µM are commonly used for 8-24 hour treatments[4][7]. However, it is important to be aware of the mitochondrial uncoupling effects that can occur at concentrations as low as 390 nM[4][7]. For studies where the mitochondrial effects are to be avoided, it is crucial to use the lowest effective concentration for ERRα inhibition and include appropriate controls.

How do I prepare XCT-790 stock solutions?

XCT-790 is soluble in DMSO and DMF[5]. For a stock solution in DMSO, a concentration of 3 mg/mL has been reported[5]. Another source suggests a solubility of 8 mg/mL in fresh, non-moisture-absorbing DMSO[3]. It is insoluble in water[3]. When preparing working dilutions in aqueous media, ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your cell type and does not exceed a non-toxic level (typically <0.5%).

Troubleshooting Guide

Issue: I am observing rapid, widespread changes in cellular metabolism and signaling that are inconsistent with ERRα inhibition alone.

Possible Cause: You are likely observing the off-target effects of XCT-790 as a mitochondrial uncoupler. This leads to a rapid decrease in cellular ATP and subsequent activation of AMPK, which can have pleiotropic effects on cellular signaling[4][7].

Solution:

  • Dose-Response Experiment: Perform a dose-response experiment to determine the lowest concentration of XCT-790 that effectively inhibits ERRα in your system.

  • Time-Course Experiment: The mitochondrial uncoupling effects can be observed within minutes[4]. Consider shorter treatment times if feasible for your experimental goals.

  • Control Experiments:

    • Include a positive control for mitochondrial uncoupling, such as FCCP, to compare the observed phenotype[4].

    • Use siRNA-mediated knockdown of ERRα to confirm that the observed effects are independent of ERRα[4].

  • Monitor ATP Levels and AMPK Activation: Directly measure cellular ATP levels and the phosphorylation status of AMPK and its downstream targets (e.g., ACC) to assess the extent of off-target effects[4].

Issue: I am not seeing the expected inhibitory effect of XCT-790 on my cells.

Possible Cause 1: Degradation of XCT-790

Solution:

  • Freshly Prepare Working Solutions: Prepare working dilutions of XCT-790 from a fresh aliquot of your stock solution immediately before each experiment.

  • Assess Stability: If you suspect degradation is a significant issue in long-term experiments, consider a stability study using HPLC or LC-MS/MS to quantify the concentration of XCT-790 in your cell culture media over time.

  • Replenish Media: For long-term incubations, consider replenishing the media with freshly prepared XCT-790 at regular intervals.

Possible Cause 2: Poor Solubility

Solution:

  • Ensure Complete Dissolution of Stock: Make sure your XCT-790 is fully dissolved in the DMSO stock solution.

  • Avoid Precipitation in Media: When diluting the stock solution into your aqueous cell culture media, vortex or mix thoroughly to prevent precipitation. Visually inspect the media for any signs of precipitation.

  • Use Fresh DMSO: Use high-quality, anhydrous DMSO to prepare your stock solutions, as moisture can reduce solubility[3].

Possible Cause 3: Cell Line Specificity

Solution:

  • Confirm ERRα Expression: Verify the expression level of ERRα in your cell line, as cells with low or no expression will be less responsive to XCT-790's on-target effects.

  • Consider Off-Target Sensitivity: Different cell lines can have varying sensitivity to the mitochondrial uncoupling effects of XCT-790[4].

Quantitative Data Summary

Table 1: Properties of XCT-790

PropertyValueReference
IUPAC Name (2E)-3-(4-{[2,4-Bis(trifluoromethyl)phenyl]methoxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide[1]
Molecular Formula C23H13F9N4O3S[1][5]
Molar Mass 596.42 g/mol [1][5]
IC50 for ERRα ~300-500 nM[5][9][10]

Table 2: Recommended Storage Conditions

FormatStorage TemperatureDurationReference
Crystalline Solid -20°C≥ 4 years[5]
Stock Solution in DMSO -80°C6 months[2][3]
Stock Solution in DMSO -20°C1 month[2][3]

Table 3: Summary of XCT-790 Cellular Effects

EffectMechanismConcentration RangeReference
ERRα Inhibition Inverse agonist, disrupts ERRα/coactivator binding1-20 µM (commonly used)[4][7]
Mitochondrial Uncoupling Proton ionophore-like activityAs low as 390 nM[4][7]
ATP Depletion Consequence of mitochondrial uncouplingNanomolar to low micromolar[4][7]
AMPK Activation Secondary to ATP depletionNanomolar to low micromolar[4][6][7]
Induction of Apoptosis ERRα-dependent and independent mechanismsMicromolar[2][11]
Cell Cycle Arrest G2/M or G1/S, depending on cell typeMicromolar[10][11]

Experimental Protocols

Protocol: General Method for Assessing Small Molecule Stability in Cell Culture Media

This protocol provides a general workflow to determine the stability of a compound like XCT-790 in a specific cell culture medium.

  • Preparation of Standard Solutions:

    • Prepare a high-concentration stock solution of XCT-790 in a suitable solvent (e.g., 10 mM in DMSO).

    • Create a series of calibration standards by diluting the stock solution in the cell culture medium of interest to cover the expected concentration range of your experiment.

  • Incubation:

    • Spike a known concentration of XCT-790 into your cell culture medium in a sterile container.

    • Incubate the medium under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.

  • Sample Preparation:

    • For each time point, precipitate proteins from the media sample. A common method is to add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the dissolved XCT-790, to a clean tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for analysis.

  • Analytical Method (HPLC or LC-MS/MS):

    • Develop an analytical method to separate and quantify XCT-790. This will typically involve:

      • Column: A C18 reverse-phase column is a common choice.

      • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

      • Detection: UV detection at an appropriate wavelength (e.g., 253 or 370 nm for XCT-790) or, for higher sensitivity and specificity, mass spectrometry.

    • Inject the prepared samples and calibration standards into the analytical system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Determine the concentration of XCT-790 in your experimental samples at each time point by interpolating their peak areas from the calibration curve.

    • Plot the concentration of XCT-790 as a function of time to determine its degradation profile and calculate its half-life in the cell culture medium under your experimental conditions.

Visualizations

G cluster_0 ERRα Signaling Pathway PGC1a PGC-1α ERRa ERRα PGC1a->ERRa co-activates ERE Estrogen-Related Response Element (ERE) ERRa->ERE binds to TargetGenes Target Gene Transcription (e.g., energy metabolism, mitochondrial biogenesis) ERE->TargetGenes activates XCT790 XCT-790 XCT790->ERRa inhibits binding to co-activators

Caption: On-target effect of XCT-790 on the ERRα signaling pathway.

G cluster_1 XCT-790 Off-Target Effects XCT790 XCT-790 Mitochondria Mitochondria XCT790->Mitochondria uncouples ETC Electron Transport Chain ATP ATP Synthesis ETC->ATP inhibits AMPK AMPK Activation ATP->AMPK decreased ATP/AMP ratio CellularEffects Pleiotropic Cellular Effects (e.g., mTORC1 inhibition) AMPK->CellularEffects leads to

Caption: Off-target effects of XCT-790 as a mitochondrial uncoupler.

G cluster_2 Troubleshooting Workflow UnexpectedResults Unexpected Experimental Results with XCT-790 CheckOffTarget Are the effects rapid and metabolically widespread? UnexpectedResults->CheckOffTarget CheckOnTarget Is there a lack of expected ERRα inhibition? UnexpectedResults->CheckOnTarget MitoUncoupling Likely Mitochondrial Uncoupling CheckOffTarget->MitoUncoupling Yes Degradation Potential Degradation or Solubility Issue CheckOnTarget->Degradation Yes SolutionMito 1. Lower XCT-790 concentration. 2. Use ERRα siRNA as a control. 3. Measure ATP levels and AMPK activation. MitoUncoupling->SolutionMito SolutionDegradation 1. Use fresh working solutions. 2. Replenish media for long experiments. 3. Confirm solubility in media. Degradation->SolutionDegradation

Caption: A logical workflow for troubleshooting unexpected XCT-790 results.

References

XCT-790 Technical Support Center: Navigating the Confounding Effects on Cellular ATP Levels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing XCT-790. While XCT-790 is widely used as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), with an IC₅₀ of approximately 0.37 μM, it possesses a significant off-target effect that can confound experimental results.[1] A primary and critical confounding activity of XCT-790 is its function as a powerful mitochondrial uncoupler, which occurs independently of its effects on ERRα and leads to a rapid depletion of cellular ATP.[2][3][4] This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you interpret your data accurately.

Frequently Asked Questions (FAQs)

Q1: Why do my cells show signs of severe energy stress, like AMPK activation, even at low nanomolar concentrations of XCT-790?

A: This is a well-documented, ERRα-independent off-target effect. XCT-790 is a potent mitochondrial uncoupler, an activity that manifests at concentrations more than 25-fold lower than those typically used to inhibit ERRα.[2][5] This uncoupling action rapidly depletes cellular ATP, which increases the AMP:ATP ratio and triggers the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[2][4][6] This effect can be observed within minutes of exposure to XCT-790 at concentrations as low as 390 nM.[5]

Q2: I've observed a rapid and significant drop in cellular ATP levels after XCT-790 treatment. What is the precise mechanism behind this?

A: The drop in ATP is a direct consequence of XCT-790's ability to uncouple mitochondrial respiration. It acts as a proton ionophore, similar in function to classic uncouplers like FCCP and CCCP.[2][4][5] XCT-790 inserts into the inner mitochondrial membrane and dissipates the proton gradient that is essential for ATP synthase to produce ATP.[3] The electron transport chain continues to consume oxygen, but the energy is released as heat instead of being used for ATP synthesis, leading to a swift depletion of the cell's primary energy source.[2][4]

cluster_mito Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_High High [H+] ETC->Protons_High Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates XCT790 XCT-790 Protons_High->ATP_Synthase H+ Flow Protons_Low Low [H+] XCT790->Protons_Low Dissipates H+ Gradient

Caption: Mechanism of XCT-790 as a mitochondrial uncoupler.

Q3: My Seahorse XF Analyzer data shows a sharp increase in both the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR) immediately after injecting XCT-790. How should I interpret this?

A: This is the classic signature of a mitochondrial uncoupler.

  • Increased OCR: The spike in oxygen consumption is due to the electron transport chain working at its maximum rate in an attempt to maintain the proton gradient that XCT-790 is continuously dissipating.[2][5] Since respiration is no longer coupled to ATP production, the normal feedback inhibition is lost.

  • Increased ECAR: The rise in the extracellular acidification rate reflects a compensatory shift to glycolysis to generate ATP.[2][5] With oxidative phosphorylation compromised, the cell rapidly increases glucose metabolism, leading to a higher rate of lactate fermentation and extrusion, which acidifies the surrounding medium.

Q4: How can I design my experiments to distinguish the intended on-target effects (ERRα inhibition) from the off-target mitochondrial uncoupling?
  • Use Positive Controls: Run parallel experiments using a well-characterized mitochondrial uncoupler like FCCP. If XCT-790 and FCCP produce the same phenotype, the effect is likely due to mitochondrial uncoupling.[2][5]

  • Genetic Knockdown: Use siRNA or shRNA to specifically deplete ERRα. This is the most reliable way to determine the true biological consequences of losing ERRα function.[2][5] If the phenotype from ERRα knockdown does not match the phenotype from XCT-790 treatment, your observed effect is likely off-target.

  • Dose-Response Analysis: Perform careful dose-response curves. The mitochondrial uncoupling effects of XCT-790 occur at nanomolar concentrations, while ERRα inhibition is often studied at higher micromolar concentrations.[2] However, be aware that these concentration ranges can overlap, making this method insufficient on its own.

  • Time-Course Analysis: The uncoupling effect and subsequent ATP drop are very rapid, occurring within minutes.[5] Some transcriptional effects of ERRα inhibition may occur over a longer timescale (hours).[2]

cluster_exp Parallel Experimental Arms start Goal: Validate Source of Observed Cellular Phenotype exp1 1. Treat Cells with XCT-790 start->exp1 exp2 2. Treat Cells with FCCP (Uncoupling Control) start->exp2 exp3 3. Transfect Cells with ERRα siRNA start->exp3 measure Measure Phenotype (e.g., ATP Levels, Gene Expression, OCR/ECAR) exp1->measure exp2->measure exp3->measure analysis Compare Results: Does Phenotype from (1) match (2) or (3)? measure->analysis conclusion1 Conclusion: Phenotype is likely an OFF-TARGET effect of mitochondrial uncoupling. analysis->conclusion1 Matches FCCP (2) conclusion2 Conclusion: Phenotype is likely an ON-TARGET effect of ERRα inhibition. analysis->conclusion2 Matches siRNA (3)

Caption: Workflow to deconvolve XCT-790's on- and off-target effects.

Data Summary Tables

Table 1: Summary of XCT-790's Confounding Bioenergetic Effects

ParameterObserved Effect with XCT-790Typical Concentration RangeTypical Onset Time
Cellular ATP Levels Rapid and potent depletion[2][4][5]≥ 390 nM< 20 minutes[5]
AMPK Activation Strong, dose-dependent activation[2][6]≥ 390 nM< 5 minutes[5]
Oxygen Consumption (OCR) Substantial and rapid increase[2][5]Nanomolar to low micromolar< 8 minutes[2][5]
Mitochondrial Membrane Potential Dose-dependent decrease[2][4]Nanomolar to low micromolarMinutes
Extracellular Acidification (ECAR) Concomitant increase with OCR[2][5]Nanomolar to low micromolarMinutes

Table 2: Interpreting Seahorse XF Analyzer Data with XCT-790 vs. Standard Inhibitors

Injected CompoundExpected Change in OCRExpected Change in ECARRationale
Oligomycin DecreaseIncreaseInhibits ATP synthase, revealing ATP-linked respiration and forcing cells to rely on glycolysis.
FCCP IncreaseIncreaseUncouples respiration, causing maximal OCR and a compensatory increase in glycolysis.
XCT-790 Increase (Maximal) [2][5]Increase [2][5]Acts as a potent uncoupler, mimicking the effects of FCCP.
Rotenone/Antimycin A DecreaseDecrease (after initial stability)Inhibit Complex I/III, shutting down mitochondrial respiration.

Experimental Protocols

Protocol 1: Measurement of Cellular ATP Levels using a Luciferase-Based Assay

This protocol is adapted from standard bioluminescent ATP assay methodologies.[7]

Objective: To quantify the rapid changes in intracellular ATP concentration following XCT-790 treatment.

Materials:

  • Cells of interest plated in an opaque-walled 96-well plate suitable for luminescence readings.

  • XCT-790 stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Phosphate-Buffered Saline (PBS).

  • A commercial bioluminescent ATP assay kit (e.g., from Promega, Roche, or Thermo Fisher Scientific), containing a cell lysis reagent and a luciferase/luciferin substrate solution.[8]

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Seed cells at an appropriate density in an opaque-walled 96-well plate and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of XCT-790 and a vehicle control in your cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of XCT-790 or vehicle.

  • Incubation: Incubate the plate for the desired time points (e.g., 15 min, 30 min, 1h, 4h). Given the rapid action of XCT-790, short time points are critical.[5]

  • Assay Equilibration: Allow the plate and the ATP assay reagents to equilibrate to room temperature for at least 30 minutes before use.

  • Cell Lysis and ATP Measurement:

    • Add the volume of the kit's combined lysis/substrate reagent to each well as specified by the manufacturer. This single-step reagent lyses the cells to release ATP and initiates the luciferase reaction.

    • Place the plate on a shaker for 2 minutes to ensure complete lysis and mixing.

    • Allow the plate to incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.[7]

  • Data Normalization (Optional but Recommended): To account for differences in cell number, perform a parallel cell viability assay (e.g., Crystal Violet or a fluorescence-based live-cell stain) on a duplicate plate treated in the same manner. Normalize the luminescence signal (RLU) to the viability measurement.

Protocol 2: Deconvoluting Effects with Extracellular Flux Analysis

Objective: To differentiate between mitochondrial uncoupling and other metabolic effects using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer and corresponding cell culture microplates.

  • Cells of interest.

  • Seahorse XF Assay Medium.

  • Compound stocks: XCT-790, Oligomycin, FCCP, Rotenone/Antimycin A.

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, remove the growth medium from the cells.

    • Gently wash the cells with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Compound Loading: Load the hydrated sensor cartridge with the compounds for injection. To test the uncoupling effect of XCT-790, a modified protocol is recommended:

    • Port A: XCT-790 (at the desired concentration)

    • Port B: Oligomycin (to confirm that respiration is already uncoupled from ATP synthesis)

    • Port C: FCCP (to confirm that XCT-790 has already induced maximal respiration)

    • Port D: Rotenone & Antimycin A (to shut down respiration and confirm the signal is mitochondrial)

  • Assay Execution: Place the cell plate into the Seahorse XF Analyzer and run the assay.

  • Data Interpretation:

    • XCT-790 Injection: Expect a sharp increase in OCR, characteristic of uncoupling.[2]

    • Oligomycin Injection: Expect little to no change in OCR. Because XCT-790 has already uncoupled respiration, inhibiting ATP synthase will not further affect the oxygen consumption rate. This is a key indicator of uncoupling.[2][5]

    • FCCP Injection: Expect little to no further increase in OCR, as XCT-790 may have already stimulated the maximal respiratory rate.[2][5]

    • Rotenone/Antimycin A Injection: Expect a collapse of OCR, confirming the oxygen consumption was mitochondrial.[2][5]

References

How to minimize XCT-790 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using XCT-790 in long-term studies. The primary focus is to address and mitigate the known toxicities of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of XCT-790's toxicity in long-term cell culture?

A1: The primary toxicity of XCT-790 stems from its potent off-target effect as a mitochondrial uncoupler.[1][2][3][4][5] This action is independent of its intended function as an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).[1][2][4][5] Mitochondrial uncoupling disrupts the mitochondrial membrane potential, leading to a rapid depletion of cellular ATP.[1][2][4][5] This energy deprivation is a major contributor to the cytotoxicity observed in long-term studies.

Q2: At what concentrations does XCT-790 typically induce mitochondrial toxicity?

A2: XCT-790 induces mitochondrial uncoupling and subsequent ATP depletion at nanomolar to low micromolar concentrations, often significantly lower than the concentrations used to inhibit ERRα.[1][4] AMPK activation, a direct consequence of ATP depletion, has been observed at concentrations as low as 390 nM.[1][4] The IC50 for its effect as an ERRα inverse agonist is approximately 0.37 µM.

Q3: How can I minimize XCT-790 toxicity in my long-term experiments?

A3: To minimize toxicity, it is crucial to:

  • Use the lowest effective concentration: Determine the minimal concentration of XCT-790 required to achieve the desired effect on ERRα in your specific cell line, while minimizing off-target mitochondrial effects.

  • Careful dose-response studies: Conduct thorough dose-response and time-course experiments to identify a therapeutic window where ERRα inhibition is achieved with minimal cytotoxicity.

  • Monitor mitochondrial health: Regularly assess mitochondrial function using assays for mitochondrial membrane potential, ATP levels, and oxygen consumption rate.

  • Consider the metabolic state of your cells: Cells that are highly reliant on oxidative phosphorylation may be more susceptible to XCT-790 toxicity.

  • Explore alternative inhibitors: If toxicity remains a significant issue, consider exploring other, more specific ERRα inhibitors if available.

Q4: What are the key signaling pathways affected by XCT-790-induced toxicity?

A4: The primary signaling pathway affected is the AMP-activated protein kinase (AMPK) pathway.[1][4] The depletion of cellular ATP leads to an increase in the AMP/ATP ratio, which allosterically activates AMPK. Activated AMPK is a master regulator of cellular metabolism and works to restore energy homeostasis by promoting catabolic processes and inhibiting anabolic processes.

Troubleshooting Guides

Issue 1: High levels of cell death in long-term cultures treated with XCT-790.

Potential Cause: Mitochondrial toxicity due to the uncoupling effect of XCT-790.

Troubleshooting Steps:

  • Verify the concentration of XCT-790: Ensure that the working concentration is accurate.

  • Perform a dose-response curve: Determine the IC50 value for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT assay).

  • Assess mitochondrial health:

    • Measure mitochondrial membrane potential using a fluorescent probe like JC-1. A decrease in the red/green fluorescence ratio indicates depolarization.

    • Quantify cellular ATP levels using a luciferase-based assay. A significant drop in ATP levels is indicative of mitochondrial dysfunction.

  • Lower the concentration: If possible, reduce the concentration of XCT-790 to a level that maintains the desired experimental effect with less toxicity.

  • Reduce treatment duration: If the experimental design allows, consider shorter exposure times to the compound.

Issue 2: Unexpected changes in cellular metabolism, unrelated to ERRα inhibition.

Potential Cause: Activation of the AMPK pathway due to ATP depletion caused by XCT-790.

Troubleshooting Steps:

  • Measure cellular ATP levels: Confirm that XCT-790 treatment is causing a decrease in ATP.

  • Assess AMPK activation: Perform a western blot to detect the phosphorylation of AMPKα at Threonine 172 and its downstream target, ACC, at Serine 79.

  • Measure metabolic flux: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). XCT-790 will cause an initial increase in OCR as the mitochondria work harder to maintain the proton gradient, followed by a decline as they become dysfunctional. ECAR may increase as cells shift to glycolysis to compensate for the loss of oxidative phosphorylation.

  • Interpret data with caution: When analyzing results, consider that observed metabolic changes may be a consequence of AMPK activation rather than a direct effect of ERRα inhibition.

Quantitative Data Summary

Table 1: XCT-790 Concentration and Observed Effects

ParameterCell LineConcentrationObserved Effect
ERRα Inhibition (IC50)-0.37 µM50% inhibition of ERRα activity
AMPK ActivationMNT1 cellsAs low as 390 nMPhosphorylation of AMPK
ATP DepletionMNT1 cellsOccurs within 20 minutes of exposureSignificant decrease in cellular ATP
Mitochondrial UncouplingVariousNanomolar to low micromolarIncreased oxygen consumption, decreased membrane potential
Cytotoxicity (IC50)H295R cells~10 µM (time-dependent)50% reduction in cell viability

Note: IC50 values can vary significantly between different cell lines.[6][7][8] It is essential to determine the IC50 for your specific cell line.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[9][10][11]

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a range of XCT-790 concentrations for the desired duration. Include untreated control wells.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This protocol is based on standard JC-1 assay kits.[12][13][14][15]

Materials:

  • JC-1 dye

  • Cell culture plates or flow cytometry tubes

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Culture cells to the desired confluence.

  • Treat cells with XCT-790 for the specified time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Incubate the cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.

  • Wash the cells with PBS or assay buffer.

  • Analyze the fluorescence. Red fluorescence (J-aggregates, ~590 nm emission) indicates healthy, polarized mitochondria. Green fluorescence (JC-1 monomers, ~529 nm emission) indicates depolarized mitochondria.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio signifies mitochondrial depolarization.

Cellular ATP Level Measurement (Luciferase-Based Assay)

This protocol is a general guideline for commercially available ATP assay kits.[16][17][18][19]

Materials:

  • Luciferase-based ATP assay kit (containing luciferase, luciferin, and lysis buffer)

  • Luminometer

Procedure:

  • Plate and treat cells with XCT-790 as required for your experiment.

  • Lyse the cells according to the kit manufacturer's instructions to release ATP.

  • Add the luciferase/luciferin reagent to the cell lysate.

  • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Generate a standard curve with known ATP concentrations to quantify the ATP in your samples.

Measurement of OCR and ECAR (Seahorse XF Analyzer)

This protocol provides a general workflow for using the Agilent Seahorse XF Analyzer.[20][21][22][23][24]

Materials:

  • Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)

  • Seahorse XF assay medium

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

  • Replace the growth medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.

  • Load the sensor cartridge with the compounds to be injected during the assay (e.g., XCT-790, oligomycin, FCCP, rotenone/antimycin A).

  • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the assay protocol.

  • The instrument will measure OCR and ECAR in real-time, before and after the injection of the compounds.

  • Analyze the data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

XCT790_Toxicity_Pathway XCT790 XCT-790 Mitochondria Mitochondria XCT790->Mitochondria Mitochondrial Uncoupling ATP ATP Mitochondria->ATP Decreased Production Cell_Stress Cellular Stress & Reduced Viability Mitochondria->Cell_Stress Energy Crisis AMP AMP ATP->AMP Increased Ratio AMPK AMPK AMP->AMPK Activation AMPK->Cell_Stress Metabolic Shift Experimental_Workflow cluster_Phase1 Initial Screening cluster_Phase2 Mechanism of Toxicity cluster_Phase3 Long-Term Study Design Dose_Response 1. Dose-Response Curve (MTT Assay) Determine_IC50 2. Determine Cytotoxic IC50 Dose_Response->Determine_IC50 Mito_Potential 3. Mitochondrial Potential (JC-1 Assay) Determine_IC50->Mito_Potential ATP_Levels 4. ATP Levels (Luciferase Assay) Mito_Potential->ATP_Levels OCR_ECAR 5. Metabolic Flux (Seahorse Assay) ATP_Levels->OCR_ECAR Select_Concentration 6. Select Optimal Concentration (Below toxic threshold) OCR_ECAR->Select_Concentration Long_Term_Experiment 7. Conduct Long-Term Study Select_Concentration->Long_Term_Experiment Monitor_Viability 8. Monitor Viability Periodically Long_Term_Experiment->Monitor_Viability

References

Technical Support Center: Validating ERRα Target Gene Repression by XCT-790

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of Estrogen-related receptor alpha (ERRα) target gene repression by the inverse agonist XCT-790.

Frequently Asked Questions (FAQs)

Q1: What is XCT-790 and what is its primary mechanism of action on ERRα?

XCT-790 is a potent and selective inverse agonist of the Estrogen-Related Receptor alpha (ERRα).[1] Its primary on-target mechanism of action involves binding to the ligand-binding domain of ERRα, which disrupts the interaction between ERRα and its coactivators, such as PGC-1α. This disruption leads to the repression of ERRα-mediated gene transcription.[2]

Q2: What are the known off-target effects of XCT-790?

A critical consideration when using XCT-790 is its significant off-target effect as a potent mitochondrial uncoupler.[2][3] This activity is independent of ERRα and occurs at nanomolar concentrations, often much lower than those required for effective ERRα inhibition.[2][4] The mitochondrial uncoupling leads to a rapid decrease in cellular ATP levels and a subsequent activation of AMP-activated protein kinase (AMPK).[2]

Q3: At what concentrations should I use XCT-790?

The optimal concentration of XCT-790 is highly dependent on the experimental goals and cell type.

  • For ERRα inhibition: Concentrations in the low micromolar range (e.g., 1-10 µM) are typically used.[2]

  • For mitochondrial uncoupling: Effects can be observed at much lower, nanomolar concentrations (as low as 390 nM).[2]

It is crucial to perform a dose-response curve for your specific cell line and endpoints to determine the optimal concentration for ERRα target gene repression while being mindful of the confounding mitochondrial effects.

Q4: How long should I treat my cells with XCT-790?

Treatment times can vary from a few hours to 48 hours or longer, depending on the specific ERRα target gene and the desired outcome. Short-term treatments (e.g., 4-8 hours) may be sufficient to observe changes in gene expression, while longer treatments may be necessary to observe downstream phenotypic effects. However, prolonged exposure, especially at higher concentrations, will exacerbate the off-target mitochondrial effects.

Troubleshooting Guide

A major challenge in using XCT-790 is distinguishing its on-target effects (ERRα inhibition) from its off-target effects (mitochondrial uncoupling). This guide provides strategies to deconvolve these effects.

Issue 1: Observed cellular effects may be due to mitochondrial uncoupling rather than ERRα inhibition.

Symptoms:

  • Rapid decrease in cellular ATP levels.

  • Activation of AMPK (phosphorylation of AMPK and its substrates like ACC).

  • Increased oxygen consumption rate (OCR).

  • Decreased mitochondrial membrane potential.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve for XCT-790, measuring both ERRα target gene expression (e.g., via qPCR) and markers of mitochondrial dysfunction (e.g., ATP levels, p-AMPK levels). The mitochondrial effects often occur at lower concentrations than ERRα target gene repression.[2]

  • Time-Course Experiment: Analyze the kinetics of the response. Mitochondrial uncoupling effects, such as AMPK activation, can be observed within minutes of XCT-790 treatment, while transcriptional changes may take longer.[2]

  • Genetic Knockdown of ERRα: Use siRNA or shRNA to deplete ERRα in your cells. If the observed phenotype persists in ERRα-depleted cells upon XCT-790 treatment, it is likely an off-target effect.[2]

  • Use of a Positive Control for Mitochondrial Uncoupling: Compare the effects of XCT-790 to a known mitochondrial uncoupler, such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone). Similarities in the cellular response will point towards an off-target effect of XCT-790.

  • Rescue Experiment: If XCT-790 is indeed acting through ERRα, overexpression of a constitutively active form of ERRα or a downstream target might rescue the phenotype.

Issue 2: Inconsistent or no repression of known ERRα target genes.

Symptoms:

  • qPCR results show no significant change or high variability in the expression of genes like PDK4, MCAD, or other known ERRα targets after XCT-790 treatment.

Troubleshooting Steps:

  • Confirm ERRα Expression: Ensure that your cell line expresses ERRα at a sufficient level. You can verify this by Western blot or qPCR.

  • Optimize XCT-790 Concentration and Treatment Time: As mentioned, these parameters are cell-type specific. A full dose-response and time-course experiment is recommended.

  • Check Primer Efficiency for qPCR: Validate your qPCR primers for efficiency and specificity for your target genes.

  • Assess Cell Health: High concentrations of XCT-790 can be cytotoxic due to severe ATP depletion. Ensure that the observed changes are not due to widespread cell death. Monitor cell viability using assays like MTT or trypan blue exclusion.

  • Consider the Cellular Context: The transcriptional activity of ERRα can be influenced by the presence of co-activators like PGC-1α. The levels of these co-activators in your cell line may impact the efficacy of XCT-790.

Data Presentation

Table 1: Effects of XCT-790 on Cellular Processes

ParameterEffect of XCT-790Typical Concentration RangeOn-Target (ERRα) or Off-Target?Citation(s)
ERRα Target Gene ExpressionRepression1-10 µMOn-Target[2]
Cellular ATP LevelsRapid Depletion≥ 390 nMOff-Target[2]
AMPK ActivationPotent Activation≥ 390 nMOff-Target[2]
Mitochondrial Membrane PotentialDecreaseNanomolar to low MicromolarOff-Target[2]
Oxygen Consumption Rate (OCR)IncreaseNanomolar to low MicromolarOff-Target[2]

Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for ERRα Target Gene Expression

This protocol outlines the steps to quantify the repression of ERRα target genes following XCT-790 treatment.

1. Cell Culture and Treatment: a. Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. b. Treat cells with the desired concentrations of XCT-790 or vehicle control (e.g., DMSO) for the specified duration.

2. RNA Extraction: a. Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. b. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.

3. cDNA Synthesis: a. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

4. qPCR Reaction: a. Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SYBR Green PCR Master Mix, Applied Biosystems). b. A typical reaction setup per well is:

  • SYBR Green Master Mix (2X): 10 µL
  • Forward Primer (10 µM): 0.5 µL
  • Reverse Primer (10 µM): 0.5 µL
  • cDNA template (diluted): 2 µL
  • Nuclease-free water: 7 µL c. Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

5. Data Analysis: a. Use the comparative Cq (ΔΔCq) method to determine the relative gene expression. b. Normalize the Cq value of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). c. Calculate the fold change in gene expression in XCT-790-treated samples relative to the vehicle-treated control.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for ERRα

This protocol is for verifying the direct binding of ERRα to the promoter regions of its target genes and assessing the displacement by XCT-790.

1. Cell Culture and Cross-linking: a. Grow cells to ~80-90% confluency. b. Treat with XCT-790 or vehicle for the desired time. c. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking. d. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

2. Cell Lysis and Chromatin Shearing: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells and isolate the nuclei. c. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp. Verify the fragment size on an agarose gel.

3. Immunoprecipitation: a. Pre-clear the chromatin with protein A/G magnetic beads. b. Incubate the pre-cleared chromatin overnight at 4°C with an anti-ERRα antibody or a negative control IgG. c. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution: a. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. b. Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification: a. Reverse the cross-links by incubating at 65°C overnight with NaCl. b. Treat with RNase A and Proteinase K. c. Purify the DNA using a PCR purification kit.

6. qPCR Analysis: a. Use the purified DNA as a template for qPCR with primers designed to amplify the promoter region of the ERRα target gene containing the ERRα binding site. b. Analyze the enrichment of the target promoter region in the ERRα IP sample relative to the IgG control.

Visualizations

Signaling Pathways and Experimental Workflows

ERR_alpha_signaling_pathway cluster_upstream Upstream Regulation cluster_core ERRα Transcriptional Complex cluster_downstream Downstream Effects cluster_inhibitor Inhibition by XCT-790 PGC1a PGC-1α ERRa ERRα PGC1a->ERRa Co-activates ERRE Estrogen-Related Response Element (ERRE) ERRa->ERRE Binds to TargetGenes Target Gene Transcription (e.g., PDK4, MCAD) ERRE->TargetGenes Promotes MitoBiogenesis Mitochondrial Biogenesis TargetGenes->MitoBiogenesis OxPhos Oxidative Phosphorylation TargetGenes->OxPhos XCT790 XCT-790 XCT790->ERRa Inhibits (Inverse Agonist)

Caption: ERRα signaling pathway and its inhibition by XCT-790.

experimental_workflow cluster_treatment Cell Treatment cluster_validation Validation Methods start Plate Cells treatment Treat with XCT-790 or Vehicle start->treatment qPCR qPCR for Target Genes treatment->qPCR Harvest Cells ChIP ChIP-qPCR for ERRα Binding treatment->ChIP Harvest Cells WB Western Blot for p-AMPK, ERRα treatment->WB Harvest Cells ATP_assay ATP Assay treatment->ATP_assay Harvest Cells

Caption: Experimental workflow for validating XCT-790 effects.

logical_relationship cluster_on_target On-Target Effects cluster_off_target Off-Target Effects XCT790 XCT-790 Treatment ERRa_inhibition ERRα Inhibition XCT790->ERRa_inhibition Mito_uncoupling Mitochondrial Uncoupling XCT790->Mito_uncoupling Target_gene_repression Target Gene Repression ERRa_inhibition->Target_gene_repression ATP_depletion ATP Depletion Mito_uncoupling->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation

Caption: Differentiating on-target vs. off-target effects of XCT-790.

References

XCT-790 Technical Support Center: Navigating Batch-to-Batch Variability and Ensuring Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for users of XCT-790, a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα). Due to the potential for batch-to-batch variability and its known off-target effects, robust quality control and a thorough understanding of its mechanism of action are critical for reproducible and reliable experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and recommended protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of XCT-790?

A1: XCT-790 is primarily known as a potent and selective inverse agonist for the Estrogen-Related Receptor Alpha (ERRα), with a reported IC50 value of approximately 0.37 μM.[1] It functions by binding to the ligand-binding domain of ERRα, disrupting its interaction with coactivators like PGC-1α, and thereby inhibiting its constitutive transcriptional activity.[2][3][4][5]

Q2: Are there any known off-target effects of XCT-790?

A2: Yes, a critical off-target effect of XCT-790 is its function as a potent mitochondrial uncoupler, independent of its activity on ERRα.[2][6][7][8][9] This can lead to a rapid depletion of cellular ATP, activation of AMP-activated protein kinase (AMPK), and increased oxygen consumption.[2][6][8][9] This off-target activity occurs at nanomolar concentrations, which is significantly lower than the concentrations typically used to inhibit ERRα.[2][8]

Q3: My experimental results with a new batch of XCT-790 are different from my previous experiments. What could be the cause?

A3: Discrepancies between batches of XCT-790 can arise from variability in purity, isomeric composition, or the presence of contaminants. These differences can affect both the on-target (ERRα inhibition) and off-target (mitochondrial uncoupling) activities of the compound. It is crucial to perform in-house quality control on each new batch to ensure consistency.

Q4: How should I store and handle XCT-790 to ensure its stability?

A4: For long-term storage, XCT-790 should be stored as a solid at -20°C, where it is stable for at least four years.[4] Stock solutions are typically prepared in DMSO. For short-term storage, stock solutions can be kept at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high cytotoxicity at low concentrations. The observed effect may be due to the mitochondrial uncoupling activity of XCT-790 rather than ERRα inhibition.[2][6][7][8][9]1. Perform a dose-response experiment to determine if the cytotoxicity aligns with the nanomolar concentrations known to cause mitochondrial uncoupling. 2. Use a positive control for mitochondrial uncoupling (e.g., FCCP) to compare phenotypes. 3. Measure cellular ATP levels and AMPK activation to confirm mitochondrial dysfunction.[2][8]
Inconsistent results between experimental replicates. This could be due to poor solubility of XCT-790 in aqueous media, leading to precipitation and inaccurate concentrations.1. Ensure complete dissolution of the compound in the stock solvent (e.g., DMSO) before preparing working solutions. Gentle warming may aid dissolution.[5] 2. Visually inspect the final culture medium for any signs of precipitation. 3. Consider using a vehicle control with the same final concentration of the solvent in all experiments.
Lack of expected phenotype related to ERRα inhibition. 1. The batch of XCT-790 may have lower than expected purity or activity. 2. The concentration used may be insufficient to achieve significant ERRα inhibition. 3. The experimental model may not be sensitive to ERRα inhibition.1. Perform a quality control check on the new batch (see recommended QC protocol below). 2. Conduct a dose-response experiment to confirm the IC50 for ERRα inhibition in your specific cell line. 3. Confirm ERRα expression in your experimental model.
Results are not reproducible with a new batch of XCT-790. Significant batch-to-batch variability in the compound's purity or composition.1. Always qualify a new batch of XCT-790 before use in critical experiments. 2. Compare the new batch to a previously validated "gold standard" batch if available. 3. Contact the supplier for a certificate of analysis and inquire about their quality control procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for XCT-790 based on available literature. Note that batch-to-batch variability can lead to deviations from these values.

Parameter Reported Value Reference
ERRα Inverse Agonist IC50 ~300-500 nM[4][10]
Molar Mass 596.42 g/mol [4][5][7]
Molecular Formula C23H13F9N4O3S[4][5][7]
Solubility in DMSO Up to 10 mM (with gentle warming)[5]
Solubility in DMF 12 mg/mL[4]
Storage (Solid) -20°C (≥ 4 years)[4]
Storage (Stock Solution) -20°C (1 month), -80°C (6 months)[1]

Recommended Experimental Protocols for Quality Control

Given the potential for batch-to-batch variability, it is highly recommended that researchers perform in-house validation of each new lot of XCT-790.

Purity and Identity Verification (Analytical Chemistry)
  • Methodology:

    • High-Performance Liquid Chromatography (HPLC):

      • Use a C18 reverse-phase column.

      • Employ a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) as the mobile phase.

      • Monitor the elution profile using a UV detector at 253 nm and 370 nm.[4]

      • Assess the purity by integrating the peak area of XCT-790 relative to the total peak area. A purity of ≥98% is generally recommended.[4][5]

    • Mass Spectrometry (MS):

      • Couple the HPLC to a mass spectrometer to confirm the identity of the main peak.

      • Verify that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of XCT-790 (596.42 g/mol ).

Functional Activity Verification (Cell-Based Assays)
  • Methodology for On-Target Activity (ERRα Inverse Agonism):

    • Cell Line: Use a cell line with known constitutive ERRα activity (e.g., certain cancer cell lines).

    • Treatment: Treat the cells with a dose range of the new batch of XCT-790 (e.g., 0.1 µM to 10 µM).

    • Readout: Measure the expression of a known ERRα target gene (e.g., via qPCR) or use a reporter gene assay driven by an ERRα-responsive promoter.

    • Analysis: Determine the IC50 value for the inhibition of ERRα activity and compare it to previously validated batches or literature values.

  • Methodology for Off-Target Activity (Mitochondrial Uncoupling):

    • Cell Line: Any metabolically active cell line can be used.

    • Treatment: Treat the cells with a low concentration range of XCT-790 (e.g., 100 nM to 1 µM).

    • Readout:

      • Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer or similar instrument to measure changes in OCR. A rapid increase in OCR following treatment is indicative of mitochondrial uncoupling.[2]

      • Cellular ATP Levels: Measure total cellular ATP using a luciferase-based assay. A rapid decrease in ATP levels is expected.[2][8]

    • Analysis: Compare the dose-response of the new batch to a positive control like FCCP and previously validated batches of XCT-790.

Visualizations

Signaling Pathways of XCT-790

XCT790_Signaling cluster_on_target On-Target Effect (ERRα Inverse Agonism) cluster_off_target Off-Target Effect (Mitochondrial Uncoupling) XCT790_on XCT-790 ERRa ERRα XCT790_on->ERRa Inhibits Transcription ↓ Transcriptional Activity XCT790_on->Transcription ERRa_target ERRα Target Genes ERRa->ERRa_target Activates PGC1a PGC-1α PGC1a->ERRa Coactivates XCT790_off XCT-790 Mitochondria Mitochondria XCT790_off->Mitochondria Uncouples ATP ↓ ATP Production Mitochondria->ATP OCR ↑ Oxygen Consumption Mitochondria->OCR AMPK ↑ AMPK Activation ATP->AMPK

Caption: Dual mechanisms of action of XCT-790.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow decision decision action action start Unexpected Experimental Result check_concentration Is the effect seen at low (nM) concentrations? start->check_concentration off_target Potential off-target effect (mitochondrial uncoupling) check_concentration->off_target Yes on_target Potential on-target effect or other issue check_concentration->on_target No check_reproducibility Is the result reproducible with the same batch? off_target->check_reproducibility on_target->check_reproducibility solubility_issue Check for solubility/precipitation issues check_reproducibility->solubility_issue No batch_variability Potential batch-to-batch variability check_reproducibility->batch_variability Yes (with new batch) qualify_batch Perform QC on new batch (Purity, On/Off-Target Activity) batch_variability->qualify_batch contact_supplier Contact supplier for Certificate of Analysis qualify_batch->contact_supplier

Caption: Troubleshooting unexpected results with XCT-790.

General Workflow for Qualifying a New Batch of XCT-790

QC_Workflow process process decision decision pass pass fail fail start Receive New Batch of XCT-790 analytical_qc Analytical QC: HPLC-MS for Purity & Identity start->analytical_qc purity_check Purity ≥ 98% and Correct Mass? analytical_qc->purity_check functional_qc Functional QC: 1. ERRα Inverse Agonism Assay 2. Mitochondrial Uncoupling Assay purity_check->functional_qc Yes batch_failed Batch Fails QC - Do Not Use purity_check->batch_failed No ic50_check IC50 consistent with previous batches/literature? functional_qc->ic50_check batch_passed Batch Qualified for Use ic50_check->batch_passed Yes ic50_check->batch_failed No

Caption: Recommended workflow for quality control of new XCT-790 batches.

References

XCT-790 Technical Support Center: Troubleshooting In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing challenges with the in vivo efficacy of XCT-790, a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).

Introduction to XCT-790

XCT-790 is a widely used chemical probe to study the biological functions of ERRα, a key regulator of cellular metabolism and mitochondrial biogenesis.[1][2] It acts as an inverse agonist, disrupting the interaction between ERRα and its coactivators like PGC-1α.[2][3] While effective in many in vitro settings, its translation to in vivo models can be challenging. A primary confounding factor is its potent off-target effect as a mitochondrial uncoupler at nanomolar concentrations, which is independent of its action on ERRα.[1][4][5] This can lead to rapid depletion of cellular ATP and activation of AMP-activated protein kinase (AMPK), complicating the interpretation of experimental outcomes.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of XCT-790?

A1: XCT-790 is a potent and selective inverse agonist of Estrogen-Related Receptor Alpha (ERRα) with an IC50 of approximately 0.37 μM.[3][6] It functions by binding to the ligand-binding domain of ERRα, which disrupts the interaction with coactivators, thereby inhibiting its transcriptional activity.[2][3]

Q2: My in vivo results with XCT-790 are inconsistent or show unexpected toxicity. What could be the cause?

A2: A major reason for inconsistent in vivo results or toxicity is XCT-790's potent off-target effect as a mitochondrial uncoupler.[1][2][4] This effect occurs at concentrations significantly lower than those typically used to inhibit ERRα and can lead to cellular ATP depletion and activation of AMPK, independent of ERRα activity.[1][2][5] This can mask the on-target effects or cause general cellular stress. Lethality in animals has been reported, necessitating careful dose selection and monitoring.[7]

Q3: How can I differentiate between the on-target (ERRα inhibition) and off-target (mitochondrial uncoupling) effects of XCT-790 in my experiments?

A3: To dissect the two effects, it is crucial to include control experiments. One approach is to use a cell line where ERRα has been knocked down or knocked out. If the observed effect of XCT-790 persists in the absence of ERRα, it is likely due to the off-target mitochondrial uncoupling.[1] Additionally, monitoring the phosphorylation of AMPK can serve as a marker for the off-target effect, as XCT-790 has been shown to activate AMPK secondary to ATP depletion.[1][2]

Q4: What are some reported effective in vivo doses and administration routes for XCT-790?

A4: Successful in vivo studies have been reported using various cancer models. For instance, in a xenograft model of endometrial cancer, 4 mg/kg of XCT-790 was administered via intravenous injection every three days for three weeks, which significantly inhibited tumor growth.[6] In a pancreatic cancer xenograft model, 2.5 mg/kg of XCT-790 was administered via intraperitoneal injection three times a week for four weeks.[8]

Q5: Are there any known issues with the solubility or stability of XCT-790 for in vivo use?

A5: While the provided literature does not detail specific formulation issues for XCT-790, compounds of this nature often have poor aqueous solubility, which can impact their bioavailability and efficacy in vivo.[9] It is recommended to consult the manufacturer's instructions for appropriate solvents and formulation protocols. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month.[6]

Troubleshooting Guide for Poor In Vivo Efficacy

This guide provides a systematic approach to troubleshoot and address common issues encountered when using XCT-790 in animal models.

Step 1: Confirm On-Target vs. Off-Target Effects

The most critical step is to determine if the observed in vivo effect (or lack thereof) is due to ERRα inhibition or mitochondrial uncoupling.

Experimental Workflow for Deconvolution of XCT-790 Effects

cluster_in_vitro In Vitro Validation cluster_interpretation Data Interpretation in_vitro_start Treat Wild-Type (WT) and ERRα Knockout/Knockdown (KO/KD) cells with XCT-790 measure_phenotype Measure Phenotypic Endpoint (e.g., Cell Viability, Gene Expression) in_vitro_start->measure_phenotype measure_ampk Measure p-AMPK/AMPK Ratio (Western Blot) in_vitro_start->measure_ampk phenotype_wt_only Phenotype observed only in WT cells? measure_phenotype->phenotype_wt_only ampk_activated Is p-AMPK elevated in both cell lines? measure_ampk->ampk_activated phenotype_wt_only->ampk_activated Yes off_target_conclusion Effect is likely Off-Target (Mitochondrial Uncoupling) phenotype_wt_only->off_target_conclusion No on_target_conclusion Effect is likely On-Target (ERRα-dependent) ampk_activated->on_target_conclusion No mixed_effect_conclusion Both On- and Off-Target Effects are present ampk_activated->mixed_effect_conclusion Yes XCT790 XCT-790 ERRa ERRα XCT790->ERRa binds & inhibits ERRa_PGC1a_complex ERRα/PGC-1α Complex ERRa->ERRa_PGC1a_complex PGC1a PGC-1α (Coactivator) PGC1a->ERRa_PGC1a_complex Target_Genes Target Gene Expression (e.g., VEGF, Metabolic Genes) ERRa_PGC1a_complex->Target_Genes activates Biological_Effect Biological Effect (e.g., Reduced Proliferation, Angiogenesis) Target_Genes->Biological_Effect XCT790 XCT-790 (at low nM concentrations) Mitochondria Mitochondrial Inner Membrane XCT790->Mitochondria acts as proton ionophore Proton_Gradient Proton Gradient Dissipation Mitochondria->Proton_Gradient ATP_Depletion ↓ Cellular ATP Proton_Gradient->ATP_Depletion AMPK_Activation ↑ p-AMPK ATP_Depletion->AMPK_Activation Downstream_Effects Downstream Metabolic Effects (independent of ERRα) AMPK_Activation->Downstream_Effects

References

Technical Support Center: Overcoming XCT-790 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to XCT-790 in cancer cell lines. The information provided is based on the known mechanisms of action of XCT-790 and established principles of drug resistance in cancer, as direct studies on acquired resistance to XCT-790 are not extensively documented in the current literature.

Troubleshooting Guide: Investigating Reduced Sensitivity to XCT-790

This guide provides a systematic approach to identifying and potentially overcoming decreased responsiveness of cancer cell lines to XCT-790.

Observed Issue Potential Cause Suggested Action
Reduced Cell Death at Previously Effective XCT-790 Concentrations 1. Upregulation of antioxidant pathways. 2. Altered mitochondrial dynamics or function. 3. Increased drug efflux. 4. Changes in ERRα expression or downstream signaling.1. Assess cellular reactive oxygen species (ROS) levels and the expression of antioxidant proteins (e.g., NRF2, SOD2, Catalase). 2. Evaluate mitochondrial membrane potential and mass. 3. Investigate the expression of ABC transporters (e.g., P-glycoprotein). 4. Quantify ERRα protein levels and the expression of known ERRα target genes.
Unexpectedly High Cell Viability in Proliferation Assays 1. Shift in cellular metabolism to compensate for mitochondrial uncoupling. 2. Activation of pro-survival signaling pathways.1. Measure lactate production and glucose uptake to assess glycolytic activity. 2. Perform western blot analysis for key survival pathway proteins (e.g., p-Akt, Bcl-2).
Inconsistent Results Between Experiments 1. Variability in cell culture conditions. 2. Degradation of XCT-790 stock solution.1. Ensure consistent cell passage number, seeding density, and media composition. 2. Prepare fresh XCT-790 stock solutions and store them appropriately.

Frequently Asked Questions (FAQs)

Understanding XCT-790 and Its Mechanisms

Q1: What is the primary mechanism of action of XCT-790?

A1: XCT-790 has a dual mechanism of action. It is known as a potent and selective inverse agonist of the Estrogen-Related Receptor α (ERRα), a nuclear receptor involved in cellular energy metabolism.[1] Additionally, XCT-790 acts as a mitochondrial uncoupler, disrupting the mitochondrial membrane potential and leading to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS).[1][2] This latter effect is independent of its action on ERRα.

Q2: What are the expected downstream effects of XCT-790 treatment in sensitive cancer cells?

A2: In sensitive cancer cell lines, XCT-790 treatment is expected to lead to:

  • Inhibition of ERRα-mediated transcription.

  • Decreased mitochondrial membrane potential.

  • Increased cellular ROS levels.

  • Activation of AMP-activated protein kinase (AMPK) due to decreased ATP.[1][2]

  • Induction of apoptosis and cell cycle arrest.[3][4][5]

Troubleshooting XCT-790 Insensitivity

Q3: My cancer cell line appears to be less sensitive to XCT-790 than expected. What are the potential mechanisms of resistance?

A3: While specific acquired resistance to XCT-790 is not well-documented, based on its mechanisms of action, potential resistance could arise from:

  • Upregulation of Antioxidant Defenses: Cells may increase their capacity to neutralize ROS through pathways like the NRF2-antioxidant response element (ARE) pathway.

  • Altered Mitochondrial Homeostasis: Changes in mitochondrial biogenesis, dynamics (fission/fusion), or the expression of uncoupling proteins (UCPs) could compensate for the effects of XCT-790.

  • Metabolic Reprogramming: Cancer cells might enhance glycolysis to maintain ATP levels when mitochondrial respiration is compromised.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could pump XCT-790 out of the cell.

  • Modulation of the ERRα Pathway: While less likely to be the sole driver of resistance due to the mitochondrial uncoupling effect, alterations in ERRα expression or its downstream targets could play a role.

Q4: How can I experimentally investigate if my cells have developed resistance to the ROS-inducing effects of XCT-790?

A4: You can perform the following experiments:

  • ROS Measurement: Use fluorescent probes like DCFDA to quantify intracellular ROS levels with and without XCT-790 treatment in your suspected resistant line and a sensitive control line.

  • Western Blot for Antioxidant Proteins: Analyze the protein expression levels of key antioxidant enzymes such as SOD2, catalase, and NRF2.

  • Glutathione (GSH) Assay: Measure the levels of the antioxidant glutathione.

Q5: What strategies can I employ to overcome potential XCT-790 resistance?

A5: Consider the following approaches:

  • Combination Therapy: Synergistic effects have been observed when combining XCT-790 with other chemotherapeutic agents. For example, XCT-790 has been shown to enhance the efficacy of gemcitabine in pancreatic cancer and paclitaxel in ovarian and chemoresistant cancer cells.[3][4][5][6][7][8][9][10]

  • Inhibition of Antioxidant Pathways: If you observe an upregulation of antioxidant responses, consider using inhibitors of pathways like the NRF2 pathway.

  • Targeting Metabolic Vulnerabilities: If cells show increased glycolysis, inhibitors of key glycolytic enzymes could be a potential strategy.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT)

This protocol is for determining the cytotoxic effect of XCT-790 on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of XCT-790 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the XCT-790 dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[11]

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[12][13][14] Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate overnight at 37°C.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot for ERRα and p-AMPK

This protocol is for assessing the effect of XCT-790 on the protein levels of ERRα and the activation of AMPK.

  • Cell Lysis: Plate cells and treat with the desired concentrations of XCT-790 for the specified time (e.g., 1-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ERRα, phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][15]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Calculate the ratio of p-AMPK to total AMPK to assess AMPK activation.

Protocol 3: siRNA-mediated Knockdown of ERRα

This protocol is for specifically reducing the expression of ERRα to study its role in XCT-790 response.

  • Cell Seeding: Seed cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.

  • Transfection:

    • Dilute ERRα-targeting siRNA and a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO₂.

  • Validation of Knockdown: After the incubation period, harvest the cells and validate the knockdown efficiency by:

    • Western Blot: Perform a western blot for ERRα protein as described in Protocol 2.

    • qRT-PCR: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR using primers for the ERRα gene (ESRRA) and a housekeeping gene.

  • Functional Assay: Once knockdown is confirmed, treat the cells with XCT-790 and perform functional assays (e.g., cell viability) to assess the impact of ERRα depletion on the drug response.

Visualizations

Signaling Pathways

XCT790_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_nucleus Nucleus Mito Mitochondrial Membrane ATP ATP Production Mito->ATP Coupling ROS ROS Production Mito->ROS Leakage AMPK AMPK ATP->AMPK Inhibition Apoptosis Apoptosis ROS->Apoptosis Induction ERRa ERRα DNA ERRα Target Genes (e.g., Metabolic Genes) ERRa->DNA Transcription AMPK->Apoptosis Modulation XCT790 XCT-790 XCT790->Mito Uncoupling XCT790->ERRa Inverse Agonism

Caption: Dual mechanism of action of XCT-790.

Resistance_Mechanisms cluster_cell XCT-790 Resistant Cancer Cell Mito_uncoupling Mitochondrial Uncoupling ROS_production ROS Production Mito_uncoupling->ROS_production Glycolysis Enhanced Glycolysis Mito_uncoupling->Glycolysis Compensatory ATP Production Antioxidants Upregulated Antioxidant Pathways (e.g., NRF2) ROS_production->Antioxidants Neutralization Drug_efflux Increased Drug Efflux Pumps XCT790_in XCT-790 (intracellular) XCT790_in->Mito_uncoupling XCT790_in->Drug_efflux Expulsion XCT790_out XCT-790 (extracellular) XCT790_out->XCT790_in

Caption: Potential mechanisms of resistance to XCT-790.

Experimental Workflow

Troubleshooting_Workflow start Reduced XCT-790 Sensitivity Observed step1 Step 1: Confirm Resistance (Dose-response & Time-course assays) start->step1 step2 Step 2: Investigate ROS-related Resistance (ROS levels, Western for NRF2, SOD2) step1->step2 step3 Step 3: Assess Metabolic Adaptation (Lactate & Glucose assays, p-Akt Western) step2->step3 step4 Step 4: Evaluate Drug Efflux (Western for ABC transporters) step3->step4 action1 Action: Overcome with Combination Therapy (e.g., + Gemcitabine or Paclitaxel) step4->action1

Caption: Workflow for troubleshooting XCT-790 insensitivity.

References

Technical Support Center: Differentiating ERRα-Dependent vs. Independent Effects of XCT-790

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERRα inverse agonist, XCT-790. The primary focus is to help users design and interpret experiments to distinguish the on-target, ERRα-dependent effects from the well-documented, off-target effects of XCT-790 as a mitochondrial uncoupler.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant metabolic shift in my cells after treatment with XCT-790. Is this solely due to ERRα inhibition?

A1: Not necessarily. XCT-790 is a potent mitochondrial uncoupler, an effect that is independent of its action on ERRα.[1][2][3] This off-target effect can lead to a rapid depletion of cellular ATP, an increase in oxygen consumption, and subsequent activation of AMP-activated protein kinase (AMPK).[1][4] These effects can occur at nanomolar concentrations, which are often lower than or within the range of concentrations used to inhibit ERRα.[1][4] Therefore, it is crucial to perform control experiments to determine the contribution of mitochondrial uncoupling to your observed phenotype.

Q2: What are the typical concentrations for ERRα inhibition versus mitochondrial uncoupling by XCT-790?

A2: The reported IC50 for XCT-790 as an ERRα inverse agonist is approximately 0.37 µM.[5][6] However, its mitochondrial uncoupling effects, such as AMPK activation, can be observed at concentrations as low as 390 nM.[1] It is important to note that the effective concentration can vary between cell lines. A dose-response experiment is highly recommended to determine the optimal concentration for ERRα inhibition with minimal off-target effects in your specific cell model.

Q3: How can I experimentally distinguish between ERRα-dependent and independent effects of XCT-790?

A3: The most direct way is to use a genetic approach to eliminate ERRα and observe if the effect of XCT-790 persists. Here are the key recommended strategies:

  • ERRα Knockdown: Use siRNA or shRNA to specifically knockdown the expression of ERRα.[1] If the effect of XCT-790 is still observed in the ERRα-knockdown cells, it is likely an ERRα-independent, off-target effect.

  • ERRα Knockout: For long-term studies, generating an ERRα knockout cell line using CRISPR/Cas9 technology provides a more stable system to investigate off-target effects.

Q4: What are the key downstream markers to monitor for on-target and off-target effects?

A4:

  • For ERRα-dependent effects (On-target): Monitor the expression of known ERRα target genes. ERRα is a key regulator of genes involved in mitochondrial biogenesis and oxidative phosphorylation.[1]

  • For ERRα-independent effects (Off-target):

    • AMPK Activation: Measure the phosphorylation of AMPK at Threonine 172 and its downstream substrate, ACC, by Western blot.[9][10]

    • Cellular ATP Levels: A rapid decrease in cellular ATP is a hallmark of mitochondrial uncoupling.[1] This can be measured using commercially available luciferase-based ATP assays.[11][12]

    • Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).[1][2][13] A sharp increase in OCR that is insensitive to the ATP synthase inhibitor oligomycin is indicative of uncoupling.[1]

Data Presentation

Table 1: Reported Potency of XCT-790

EffectTargetReported PotencyReference
Inverse AgonismERRαIC50: 0.37 µM[5][6]
Mitochondrial UncouplingMitochondriaEffective Concentration: as low as 390 nM[1]

Table 2: Summary of Experimental Approaches and Expected Outcomes

Experimental ApproachExpected Outcome if Effect is ERRα-DependentExpected Outcome if Effect is ERRα-Independent (Off-target)
ERRα Knockdown/Knockout The effect of XCT-790 is abolished or significantly reduced.The effect of XCT-790 persists.
Rescue Experiment Re-expression of ERRα restores the effect of XCT-790.Re-expression of ERRα has no impact on the effect of XCT-790.
Treatment with a structurally different ERRα inhibitor A similar biological effect is observed.The biological effect is not observed.

Experimental Protocols

1. ERRα Knockdown using siRNA

  • Objective: To transiently reduce the expression of ERRα to assess if the effects of XCT-790 are dependent on its presence.

  • Methodology:

    • siRNA Selection: Use a pool of 3-5 validated siRNAs targeting different sequences of the ERRα mRNA to minimize off-target effects.[14][15] A non-targeting scrambled siRNA should be used as a negative control.[15]

    • Transfection: Transfect cells with the ERRα siRNA pool or scrambled control siRNA using a suitable transfection reagent according to the manufacturer's protocol. The optimal siRNA concentration and transfection time should be determined for each cell line.

    • Verification of Knockdown: After 48-72 hours, harvest a subset of the cells to verify the knockdown efficiency of ERRα at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.[16]

    • XCT-790 Treatment: Treat the remaining ERRα-knockdown and control cells with XCT-790 at the desired concentrations and for the appropriate duration.

    • Analysis: Analyze the endpoint of interest (e.g., cell viability, gene expression, metabolic changes) and compare the effects of XCT-790 in the presence and absence of ERRα.

2. Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

  • Objective: To assess the mitochondrial uncoupling effect of XCT-790 by measuring cellular oxygen consumption.

  • Methodology:

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for one hour.[17]

    • Mito Stress Test: Use the Seahorse XF Cell Mito Stress Test kit.[2][13] This involves sequential injections of:

      • XCT-790 or Vehicle: To measure the immediate effect on basal respiration.

      • Oligomycin: An ATP synthase inhibitor. A lack of decrease in OCR after oligomycin injection in XCT-790 treated cells indicates uncoupling.

      • FCCP: A known mitochondrial uncoupler, used as a positive control and to determine the maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Data Analysis: Analyze the OCR and ECAR data to determine basal respiration, ATP-linked respiration, maximal respiration, and proton leak. A significant increase in basal OCR that is not coupled to ATP production is indicative of mitochondrial uncoupling.[1]

3. Assessment of AMPK Activation by Western Blot

  • Objective: To measure the activation of the energy sensor AMPK as a downstream indicator of ATP depletion caused by mitochondrial uncoupling.

  • Methodology:

    • Cell Treatment: Treat cells with varying concentrations of XCT-790 or a vehicle control for a short duration (e.g., 5-60 minutes).

    • Protein Extraction: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Western Blotting:

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.[10][18] Antibodies against phospho-ACC (Ser79) and total ACC can also be used as a downstream marker of AMPK activity.

      • Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

      • Incubate with the corresponding HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK activation.

Mandatory Visualizations

ERR_alpha_Signaling_Pathway cluster_0 ERRα-Dependent Pathway (On-Target) cluster_1 XCT-790 Action ERRa ERRα DNA Estrogen-Related Response Element (ERRE) ERRa->DNA PGC1a PGC-1α (Coactivator) PGC1a->ERRa activates Target_Genes Target Gene Transcription (e.g., Mitochondrial Biogenesis, Oxidative Phosphorylation) DNA->Target_Genes Biological_Effect_On Biological Effect (ERRα-Mediated) Target_Genes->Biological_Effect_On XCT790 XCT-790 XCT790->ERRa Inhibits caption ERRα Signaling Pathway and XCT-790 On-Target Action

Caption: ERRα signaling and the inhibitory action of XCT-790.

XCT790_Off_Target_Pathway XCT790 XCT-790 Mitochondrion Mitochondrion XCT790->Mitochondrion Acts on Proton_Gradient Dissipation of Proton Gradient Mitochondrion->Proton_Gradient Causes ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Uncouples from ATP Cellular ATP Depletion ATP_Synthase->ATP Leads to AMP_ratio Increased AMP:ATP Ratio ATP->AMP_ratio AMPK AMPK Activation (p-AMPK) AMP_ratio->AMPK Biological_Effect_Off Biological Effect (Metabolic Stress Response) AMPK->Biological_Effect_Off caption XCT-790 ERRα-Independent Off-Target Pathway

Caption: Off-target mitochondrial uncoupling by XCT-790.

Experimental_Workflow Start Start: Observe a Biological Effect with XCT-790 Knockdown Perform ERRα Knockdown (siRNA) Start->Knockdown Treat Treat with XCT-790 Knockdown->Treat Assess Assess Biological Effect Treat->Assess Compare Compare Effect in Control vs. Knockdown Cells Assess->Compare Dependent Conclusion: Effect is ERRα-Dependent (On-Target) Compare->Dependent Effect is Abolished Independent Conclusion: Effect is ERRα-Independent (Off-Target) Compare->Independent Effect Persists Metabolic_Assays Perform Metabolic Assays: - Seahorse XF Analysis - Cellular ATP Measurement - p-AMPK Western Blot Independent->Metabolic_Assays caption Workflow to Differentiate On- and Off-Target Effects

Caption: Experimental workflow for differentiating XCT-790 effects.

References

Validation & Comparative

A Comparative Guide to the Selectivity of XCT-790 and Other ERRα Inverse Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of the well-characterized Estrogen-Related Receptor Alpha (ERRα) inverse agonist, XCT-790, with other notable inverse agonists. The data presented herein is intended to assist researchers in selecting the most appropriate chemical tool for their studies of ERRα-mediated signaling pathways.

Introduction to ERRα and Inverse Agonists

Estrogen-Related Receptor Alpha (ERRα, also known as NR3B1) is an orphan nuclear receptor that plays a crucial role in the regulation of cellular energy metabolism, including mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[1][2] Dysregulation of ERRα activity has been implicated in various diseases, including metabolic disorders and several types of cancer, making it an attractive therapeutic target.[1][2]

Unlike traditional receptor antagonists that block the binding of an agonist, inverse agonists inhibit the constitutive activity of a receptor. As ERRα is constitutively active, inverse agonists are essential tools for probing its physiological and pathological functions. The selectivity of these compounds is paramount to ensure that observed biological effects are attributable to the inhibition of ERRα and not off-target interactions.

Quantitative Selectivity Profile of ERRα Inverse Agonists

The following table summarizes the available quantitative data on the selectivity of XCT-790 and other representative ERRα inverse agonists against a panel of nuclear receptors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity.

CompoundERRα IC50ERRγ IC50ERα IC50ERβ IC50Other Nuclear ReceptorsAssay TypeReference
XCT-790 0.37 µMInactiveInactiveInactive-GAL4-ERRα cell-based transfection assay[1][3]
Compound 29 (Diaryl ether-based) 40 nM2.8 µM≥ 6.3 µM≥ 6.3 µMLXRα, LXRβ, RARα: > 8.3 µM; PPARα, γ, δ: > 15 µMTR-FRET[2]
Compound 11 (p-nitrobenzenesulfonamide-based) 0.80 µMNot ReportedNot ReportedNot Reported-Cell-based assay[4][5]

Note: "Inactive" indicates that the compound did not show significant inhibition at the concentrations tested in the cited studies; however, specific IC50 values were not provided.[1]

Experimental Protocols

GAL4-ERRα Cell-Based Reporter Assay

This assay is commonly used to determine the potency of compounds that modulate the transcriptional activity of ERRα.

Principle: The assay utilizes a chimeric receptor construct where the ligand-binding domain (LBD) of ERRα is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein is co-expressed in a host cell line with a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS). As ERRα is constitutively active, the GAL4-ERRα fusion protein will drive the expression of the reporter gene. An inverse agonist will bind to the ERRα LBD and inhibit this constitutive activity, leading to a dose-dependent decrease in the reporter gene signal.

Detailed Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured in appropriate media. The cells are then transiently co-transfected with two plasmids: one expressing the GAL4-ERRα LBD fusion protein and another containing the GAL4 UAS-luciferase reporter construct. A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included to normalize for transfection efficiency.

  • Compound Treatment: Following transfection, the cells are treated with a range of concentrations of the test compound (e.g., XCT-790) or a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a sufficient period (e.g., 24 hours) to allow for changes in reporter gene expression.

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between ERRα and a coactivator peptide.

Principle: TR-FRET is based on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity. In the context of an ERRα inverse agonist assay, the ERRα LBD is typically tagged with a donor fluorophore (e.g., Terbium cryptate), and a peptide fragment of a coactivator, such as PGC-1α, is labeled with an acceptor fluorophore (e.g., d2). In the absence of an inverse agonist, the coactivator peptide binds to the constitutively active ERRα LBD, bringing the donor and acceptor fluorophores close enough for FRET to occur. An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Methodology:

  • Reagent Preparation: Recombinant GST-tagged ERRα LBD, a fluorescein-labeled coactivator peptide (e.g., from PGC-1α), and a Terbium-labeled anti-GST antibody are prepared in an appropriate assay buffer.

  • Compound Dispensing: A serial dilution of the test compound is dispensed into a low-volume microplate.

  • Reaction Assembly: The ERRα LBD, coactivator peptide, and anti-GST antibody are added to the wells containing the test compound.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the binding equilibrium to be reached.

  • Signal Detection: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor fluorophore (e.g., at 340 nm) and measures the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting this ratio against the compound concentration and fitting the data to a dose-response curve.

Visualizations

ERR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Growth_Factors Growth Factors, Metabolic Stress, Hormones Signaling_Cascades Signaling Cascades (e.g., PI3K/Akt, MAPK) Growth_Factors->Signaling_Cascades activate PGC1a PGC-1α Signaling_Cascades->PGC1a activate ERRa ERRα PGC1a->ERRa coactivates Metabolic_Genes Target Gene Expression (e.g., PDK4, CPT1B) ERRa->Metabolic_Genes regulates Cell_Proliferation Cell Proliferation & Survival ERRa->Cell_Proliferation XCT790 XCT-790 XCT790->ERRa inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis Metabolic_Genes->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Genes->Fatty_Acid_Oxidation Glucose_Metabolism Glucose Metabolism Metabolic_Genes->Glucose_Metabolism

Caption: ERRα Signaling Pathway and Point of Inhibition by XCT-790.

experimental_workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Inverse Agonist Treatment Treat Cells or Reaction with Compound Compound_Prep->Treatment Cell_Culture Cell Culture & Transfection (for cell-based) or Reagent Prep (for biochemical) Cell_Culture->Treatment Measurement Measure Reporter Signal (e.g., Luminescence, TR-FRET) Treatment->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Caption: General Experimental Workflow for Determining IC50 of an ERRα Inverse Agonist.

References

Comparing XCT-790 and genetic knockdown of ERRα

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of XCT-790 and Genetic Knockdown for the Study of Estrogen-Related Receptor Alpha (ERRα)

For researchers investigating the multifaceted roles of the orphan nuclear receptor, Estrogen-Related Receptor Alpha (ERRα), the choice between chemical inhibition and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of XCT-790, a widely used small molecule inverse agonist of ERRα, and genetic knockdown techniques, such as siRNA, shRNA, and CRISPR-Cas9. By presenting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research questions.

Mechanism of Action: A Tale of Two Approaches

XCT-790 is a potent and selective inverse agonist of ERRα, with a reported IC50 value of 0.37 μM.[1][2] It functions by binding to the ligand-binding domain of ERRα, disrupting its interaction with coactivators like PGC-1α and repressing the transcriptional activity of the receptor.[3][4] However, a significant body of evidence has revealed a critical off-target effect of XCT-790. It acts as a potent mitochondrial uncoupler, independent of its effects on ERRα.[3][4][5] This uncoupling activity leads to the dissipation of the mitochondrial membrane potential, a rapid depletion of cellular ATP, and subsequent activation of AMP-activated protein kinase (AMPK).[3][4][5] These off-target effects can confound the interpretation of experimental results, as they mimic metabolic changes that might otherwise be attributed to ERRα inhibition.

Genetic knockdown of ERRα, through techniques like RNA interference (siRNA, shRNA) or CRISPR-Cas9 gene editing, offers a more direct and specific approach to reducing ERRα function. These methods work by targeting the ERRα mRNA for degradation (siRNA/shRNA) or by introducing mutations into the ESRRA gene to prevent the production of a functional protein (CRISPR-Cas9).[6][7][8] This leads to a direct reduction in the cellular levels of the ERRα protein, thereby inhibiting its downstream signaling pathways. Crucially, genetic knockdown does not induce the mitochondrial uncoupling effects observed with XCT-790.[3][4]

Comparative Data: XCT-790 vs. Genetic Knockdown

The following table summarizes the key differences in the observed effects of XCT-790 and genetic knockdown of ERRα, based on published experimental data.

FeatureXCT-790Genetic Knockdown of ERRα (siRNA/shRNA)
Primary Target ERRαERRα mRNA
Mechanism Inverse agonist, disrupts coactivator bindingmRNA degradation, reduced protein synthesis
IC50 / Effective Concentration 0.37 μM[1][2]Varies with cell type and delivery method
Specificity Known off-target mitochondrial uncoupling[3][4][5]Generally considered more specific to ERRα
Effect on Mitochondrial Respiration Increases oxygen consumption rate (uncoupling)[3][4]No direct effect on coupling
Effect on Cellular ATP Levels Rapidly depletes ATP[3][4]No direct depletion
Effect on AMPK Activation Potently activates AMPK[3][4]No direct activation
Induction of Apoptosis Can induce apoptosis, potentially via off-target effects[1][2]Can induce apoptosis in some cell types[6]
Inhibition of Cell Proliferation Reduces viability of various cancer cell lines[1]Suppresses proliferation in certain cell types[6]

Experimental Protocols

General Protocol for XCT-790 Treatment
  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Preparation of XCT-790 Stock Solution: Dissolve XCT-790 in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.

  • Treatment: Dilute the XCT-790 stock solution in cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Incubation: Replace the existing cell culture medium with the medium containing XCT-790 and incubate for the desired duration (e.g., 24-72 hours).

  • Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting, RT-qPCR, or metabolic assays.

General Protocol for siRNA-mediated Knockdown of ERRα
  • siRNA Design and Synthesis: Design or purchase validated siRNAs targeting the ERRα mRNA. A non-targeting scrambled siRNA should be used as a negative control.

  • Cell Seeding: Seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.

  • Transfection Complex Formation:

    • Dilute the ERRα siRNA and the negative control siRNA in an appropriate volume of serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow the formation of transfection complexes.

  • Transfection: Add the transfection complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by measuring ERRα mRNA levels (RT-qPCR) and protein levels (Western blot).

Visualizing the Mechanisms and Pathways

To further elucidate the differences between XCT-790 and genetic knockdown, the following diagrams illustrate their respective mechanisms of action and the signaling pathways they affect.

cluster_XCT790 XCT-790 cluster_Knockdown Genetic Knockdown (siRNA) XCT790 XCT-790 ERRa_XCT ERRα XCT790->ERRa_XCT Inhibits Mitochondrion_XCT Mitochondrion XCT790->Mitochondrion_XCT Uncouples Coactivator_XCT PGC-1α ERRa_XCT->Coactivator_XCT Blocks Interaction ATP_XCT ATP Depletion Mitochondrion_XCT->ATP_XCT Leads to AMPK_XCT AMPK Activation ATP_XCT->AMPK_XCT Causes siRNA siRNA ERRa_mRNA ERRα mRNA siRNA->ERRa_mRNA Degrades Ribosome Ribosome ERRa_mRNA->Ribosome Prevents Translation ERRa_Protein ERRα Protein (Reduced) Ribosome->ERRa_Protein Target_Genes Target Gene Expression (Altered) ERRa_Protein->Target_Genes Regulates

Caption: Mechanisms of XCT-790 vs. Genetic Knockdown of ERRα.

The following diagram illustrates the central role of ERRα in cellular metabolism and how its activity is modulated by both XCT-790 and genetic knockdown.

ERRa ERRα Mito_Biogenesis Mitochondrial Biogenesis ERRa->Mito_Biogenesis Promotes Ox_Phos Oxidative Phosphorylation ERRa->Ox_Phos Promotes FAO Fatty Acid Oxidation ERRa->FAO Promotes PGC1a PGC-1α PGC1a->ERRa Coactivates XCT790 XCT-790 XCT790->ERRa Inhibits Knockdown Genetic Knockdown Knockdown->ERRa Reduces Expression

Caption: ERRα Signaling Pathway and Points of Intervention.

Conclusion: Choosing the Right Tool for the Job

The choice between XCT-790 and genetic knockdown of ERRα depends heavily on the specific research question and the experimental context.

XCT-790 can be a useful tool for initial pharmacological screens and for studying the acute effects of ERRα inhibition. Its ease of use and temporal control are advantageous. However, researchers must be acutely aware of its significant off-target effects on mitochondrial function. Any observed phenotype should be validated with a more specific method, and appropriate controls, such as measuring cellular ATP levels and AMPK activation, are essential.

Genetic knockdown provides a more specific and reliable method for studying the long-term consequences of ERRα loss-of-function. While requiring more upfront optimization, techniques like siRNA, shRNA, and particularly CRISPR-Cas9, offer a "cleaner" system to dissect the direct roles of ERRα in various cellular processes, free from the confounding off-target effects of XCT-790.

References

XCT-790: A Potent and Selective Inverse Agonist for Estrogen-Related Receptor Alpha

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, metabolic diseases, and drug discovery, understanding the selectivity of chemical probes is paramount. This guide provides a comparative analysis of XCT-790, a widely used small molecule inhibitor, and its selectivity for the orphan nuclear receptor ERRα over its isoforms, ERRβ and ERRγ.

XCT-790 is a well-established chemical tool used to probe the biological functions of the Estrogen-Related Receptor alpha (ERRα), a key regulator of cellular metabolism, mitochondrial biogenesis, and several disease states, including breast cancer.[1][2] This guide synthesizes available experimental data to objectively assess the selectivity of XCT-790 for ERRα in comparison to ERRβ and ERRγ.

Selectivity Profile of XCT-790

Experimental data demonstrates that XCT-790 is a potent and selective inverse agonist of ERRα. An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the constitutively active ERRα, XCT-790 effectively suppresses its transcriptional activity.

The inhibitory activity of XCT-790 has been quantified using various in vitro assays, with a consistently reported IC50 value for ERRα in the sub-micromolar range. In contrast, its activity against ERRβ and ERRγ is significantly lower, indicating a high degree of selectivity for the alpha isoform.

Receptor IsoformIC50 (µM)Reference
ERRα 0.37[3]
ERRβ > 10[4]
ERRγ > 10[4][5]
Table 1: Comparative Inhibitory Activity of XCT-790 against ERR Isoforms. The IC50 value represents the concentration of XCT-790 required to inhibit 50% of the receptor's activity. A lower IC50 value indicates higher potency.

The data clearly indicates that XCT-790 is significantly more potent against ERRα than ERRβ and ERRγ, with a selectivity of over 27-fold.

Experimental Methodologies

The selectivity of XCT-790 is typically determined using cell-based reporter gene assays. A common method is the GAL4-ERRα chimera reporter assay.

GAL4-ERRα Chimera Reporter Assay Protocol

This assay utilizes a chimeric receptor where the DNA-binding domain of the yeast transcription factor GAL4 is fused to the ligand-binding domain (LBD) of ERRα. This construct is co-transfected into mammalian cells with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). The constitutive activity of the ERRα LBD drives the expression of luciferase. The potency of an inverse agonist like XCT-790 is then measured by its ability to decrease luciferase expression.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1)

  • Expression plasmid for GAL4-ERRα (or β/γ) LBD chimera

  • Luciferase reporter plasmid with GAL4 UAS

  • Transfection reagent

  • Cell culture medium and supplements

  • XCT-790

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed mammalian cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GAL4-ERR LBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of XCT-790 or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the XCT-790 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ERRα Signaling Pathway

ERRα exerts its biological effects by binding to specific DNA sequences known as estrogen-related response elements (ERREs) in the promoter regions of target genes. It typically forms a complex with coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), to regulate gene transcription. This pathway is crucial for the regulation of genes involved in energy metabolism.

ERR_alpha_signaling_pathway cluster_0 Nucleus ERRa ERRα ERRE ERRE ERRa->ERRE PGC1a PGC-1α PGC1a->ERRa Co-activation TargetGenes Target Genes (e.g., PDK4, VEGF) ERRE->TargetGenes Binding Transcription Transcription TargetGenes->Transcription XCT790 XCT-790 XCT790->ERRa Inverse Agonism

Caption: ERRα signaling pathway and the inhibitory action of XCT-790.

References

Unmasking Off-Target Effects: A Comparative Guide to XCT-790 and CRISPR-Cas9 Knockout of ERRα

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of Estrogen-Related Receptor alpha (ERRα), the choice between chemical inhibition and genetic knockout is critical. This guide provides a direct comparison of XCT-790, a widely used ERRα inverse agonist, and CRISPR-Cas9 mediated knockout of ERRα, highlighting key differences in their mechanisms and cellular impacts, supported by experimental data.

A pivotal finding in the study of XCT-790 is its potent off-target effect as a mitochondrial uncoupler at concentrations significantly lower than those required for ERRα inhibition.[1][2][3][4] This dual activity complicates the interpretation of experimental results, making a direct comparison with a clean genetic knockout model, such as CRISPR-Cas9, essential for accurately attributing cellular phenotypes to ERRα function.

At a Glance: XCT-790 vs. ERRα Knockout

FeatureXCT-790CRISPR-Cas9 Knockout of ERRα
Mechanism of Action Inverse agonist of ERRα, disrupting its interaction with coactivators.[1][3] Potent mitochondrial uncoupler, acting as a proton ionophore.[1][2][3][4]Permanent and complete loss of ERRα protein expression through genomic editing.
Specificity Dual-action: targets ERRα and mitochondria. Off-target mitochondrial effects are observed at nanomolar concentrations, while ERRα inhibition typically requires micromolar concentrations.[1][3][4]Highly specific to the ESRRA gene, resulting in a clean knockout of the ERRα protein.
Key Cellular Effects Rapid depletion of cellular ATP, activation of AMP-activated protein kinase (AMPK), decreased mitochondrial membrane potential, increased oxygen consumption.[1][3][4] These effects are largely independent of ERRα.Impaired mitochondrial gene expression and fatty acid oxidation.[5] Effects are directly attributable to the loss of ERRα function.
Temporal Control Acute, reversible inhibition. The timing and duration of treatment can be controlled.Permanent, irreversible knockout. Does not allow for acute studies of protein function.
Experimental Considerations Dose-dependent effects can be misleading due to the different concentration ranges for on-target and off-target activities. Careful titration and control experiments are crucial.Requires generation and validation of a stable knockout cell line or model. Compensatory mechanisms may arise over time.

Experimental Data: The Discrepancy Between Chemical Inhibition and Genetic Knockout

A key study directly compared the cellular effects of XCT-790 treatment with the genetic depletion of ERRα (using siRNA). The results clearly demonstrate that the primary effects of XCT-790 on cellular energy levels are not mediated by its interaction with ERRα.

Experimental ReadoutXCT-790 TreatmentERRα Depletion (siRNA)Conclusion
Cellular ATP Levels Rapid and significant decrease in a dose-dependent manner.[1][3]No significant change in basal ATP levels.[1][3]The ATP depletion observed with XCT-790 is an off-target effect independent of ERRα.
AMPK Activation (p-AMPK) Potent, dose-dependent activation.[1][3]Did not mimic or rescue the effects of XCT-790 on AMPK activation.[1][3]AMPK activation by XCT-790 is a consequence of mitochondrial uncoupling, not ERRα inhibition.

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of XCT-790 and ERRα knockout, the following diagrams illustrate the involved signaling pathways and a typical experimental workflow for their comparison.

ERR_signaling_pathway ERRα Signaling and XCT-790 Intervention cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion ERRa ERRα DNA DNA (ERRE) ERRa->DNA Binds to Estrogen Response Elements (ERREs) PGC1a PGC-1α PGC1a->ERRa Coactivator Target_Genes Target Genes (e.g., PDK4, TFAM) DNA->Target_Genes Regulates Transcription ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient ETC->Proton_Gradient Generates ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives XCT790 XCT-790 XCT790->ERRa Inhibits (Inverse Agonist) XCT790->Proton_Gradient Dissipates (Mitochondrial Uncoupling) CRISPR CRISPR-Cas9 Knockout CRISPR->ERRa Abolishes Expression

Caption: ERRα signaling pathway and points of intervention.

experimental_workflow Comparative Experimental Workflow cluster_treatments Experimental Arms cluster_assays Phenotypic and Molecular Assays start Start with Target Cell Line XCT790_treat Treat with XCT-790 (e.g., 10 nM - 10 µM) start->XCT790_treat CRISPR_ko Generate ERRα Knockout using CRISPR-Cas9 start->CRISPR_ko Control Vehicle Control (e.g., DMSO) start->Control Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) XCT790_treat->Gene_Expression Metabolic_Assays Metabolic Assays (Seahorse, ATP levels) XCT790_treat->Metabolic_Assays Cell_Viability Cell Viability/Proliferation (e.g., MTT, IncuCyte) XCT790_treat->Cell_Viability CRISPR_ko->Gene_Expression CRISPR_ko->Metabolic_Assays CRISPR_ko->Cell_Viability Control->Gene_Expression Control->Metabolic_Assays Control->Cell_Viability Data_Analysis Data Analysis and Comparison Gene_Expression->Data_Analysis Metabolic_Assays->Data_Analysis Cell_Viability->Data_Analysis

Caption: Workflow for comparing XCT-790 and ERRα knockout.

Experimental Protocols

Cell Culture and Treatments

  • Cell Lines: A human cell line endogenously expressing ERRα (e.g., HeLa, MCF-7, HepG2) should be used.

  • XCT-790 Treatment: XCT-790 (Sigma-Aldrich, Cayman Chemical) is typically dissolved in DMSO to create a stock solution. For experiments, cells are treated with a range of concentrations (e.g., 10 nM to 20 µM) for various durations (e.g., 1 to 48 hours). A vehicle control (DMSO) must be run in parallel.

  • CRISPR-Cas9 Knockout of ERRα:

    • gRNA Design: Design and clone guide RNAs targeting a conserved exon of the human ESRRA gene into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

    • Transfection: Transfect the target cell line with the gRNA/Cas9 plasmid.

    • Selection: Select for transfected cells using an appropriate antibiotic (e.g., puromycin).

    • Clonal Isolation: Isolate single-cell clones by limiting dilution.

    • Validation: Screen clones for ERRα knockout by Western blot and confirm genomic editing by Sanger sequencing of the target locus.

Western Blot Analysis

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against ERRα, p-AMPK, total AMPK, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Cellular ATP Measurement

  • Plate cells in a 96-well plate and treat as described above.

  • Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®, Promega) according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize ATP levels to the vehicle control.

Conclusion

While XCT-790 can be a useful tool to acutely inhibit ERRα, its potent off-target effects on mitochondrial function necessitate careful interpretation of experimental data. For studies aiming to elucidate the specific roles of ERRα, CRISPR-Cas9-mediated knockout provides a more definitive approach by ensuring that the observed phenotypes are a direct result of the loss of ERRα function. The direct comparison of these two methodologies, as outlined in this guide, underscores the importance of validating chemical probe findings with genetic approaches to avoid misattribution of off-target effects. Researchers should be particularly cautious when using XCT-790 at concentrations above the nanomolar range, where mitochondrial uncoupling is likely to be the dominant cellular effect.

References

A Comparative Guide to the Efficacy of XCT-790 and Novel ERRα Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Estrogen-Related Receptor Alpha (ERRα) has emerged as a significant therapeutic target in various diseases, including metabolic disorders and cancer. As an orphan nuclear receptor, the development of potent and specific antagonists is crucial for elucidating its biological functions and for therapeutic applications. XCT-790 has long been a widely used tool compound for inhibiting ERRα activity. However, recent discoveries of its significant off-target effects have necessitated the development and evaluation of novel, more specific antagonists. This guide provides a detailed comparison of the efficacy of XCT-790 with recently developed ERRα antagonists, supported by experimental data and detailed methodologies.

Executive Summary

This guide presents a comparative analysis of the established ERRα inverse agonist, XCT-790, against two novel antagonists, herein referred to as ERRα antagonist-1 (Compound A) and ERRα antagonist-2 (Compound 11). While XCT-790 exhibits high potency in inhibiting ERRα, its utility is significantly compromised by a potent mitochondrial uncoupling effect that is independent of its action on ERRα.[1][2] The novel antagonists, ERRα antagonist-1 and ERRα antagonist-2, demonstrate comparable or superior potency in targeting ERRα, with evidence suggesting a more favorable selectivity profile for ERRα antagonist-1. This guide aims to provide researchers with the necessary information to make informed decisions when selecting an ERRα antagonist for their studies.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the available quantitative data for XCT-790 and the novel ERRα antagonists.

ParameterXCT-790ERRα antagonist-1 (Compound A)ERRα antagonist-2 (Compound 11)
Mechanism of Action Inverse AgonistAntagonistInverse Agonist
IC50 for ERRα Inhibition 0.37 µM[3]170 nM (vs. PGC-1α)[4] 180 nM (vs. PGC-1β)[4]0.80 µM[5]
Selectivity Inactive against ERRγ, ERα, and ERβ[3]Does not affect the interaction of ERRβ or ERRγ with PGC-1α, nor the interaction between ERα or ERβ with PGC-1α or SRC-1.Information not available
Known Off-Target Effects Potent mitochondrial uncoupler at nanomolar concentrations[1][2][6]Not reportedNot reported
Cellular Activity Induces cell death in chemo-resistant cancer cells[3]Inhibits proliferation of ER-positive and ER-negative breast cancer cells[7]Suppresses migration and invasion of ER-negative breast cancer cells[5]
In Vivo Efficacy Inhibits tumor growth in xenograft models[8]Slowed tumor growth in breast cancer xenograft models[7]Inhibited breast cancer growth in vivo[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

ERR_signaling_pathway cluster_nucleus Nucleus cluster_antagonists Antagonist Action ERRa ERRα DNA ERRα Response Element (ERRE) ERRa->DNA PGC1a PGC-1α PGC1a->ERRa Co-activation TargetGenes Target Gene Transcription (e.g., PDK4, CPT1B) DNA->TargetGenes Promotes CellularProcesses Cellular Processes (Metabolism, Proliferation) TargetGenes->CellularProcesses Regulates XCT790 XCT-790 XCT790->ERRa Inhibits NovelAntagonists Novel Antagonists (e.g., Antagonist-1, Antagonist-2) NovelAntagonists->ERRa Inhibits

Figure 1: Simplified ERRα Signaling Pathway and Antagonist Intervention.

experimental_workflow cluster_efficacy Efficacy Assessment cluster_specificity Specificity Assessment TR_FRET TR-FRET Assay (IC50 Determination) Luciferase Luciferase Reporter Assay (Transcriptional Activity) End Comparative Efficacy Profile TR_FRET->End CellProliferation Cell-Based Assays (Proliferation, Apoptosis) Luciferase->End CellProliferation->End Mitochondrial_OCR Seahorse XF Assay (Mitochondrial Respiration) Selectivity Selectivity Profiling (vs. other receptors) Mitochondrial_OCR->End Selectivity->End Start Compound Synthesis Start->TR_FRET Start->Luciferase Start->CellProliferation Start->Mitochondrial_OCR Start->Selectivity

Figure 2: Experimental Workflow for Comparing ERRα Antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ERRα/PGC-1α Interaction

This assay is used to determine the IC50 values of compounds that inhibit the interaction between ERRα and its coactivator PGC-1α.

  • Materials:

    • GST-tagged ERRα Ligand Binding Domain (LBD)

    • Biotinylated PGC-1α peptide

    • Europium-labeled anti-GST antibody (Donor)

    • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

    • Test compounds (XCT-790, ERRα antagonist-1, ERRα antagonist-2)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare a master mix containing GST-ERRα-LBD and Biotin-PGC-1α peptide in the assay buffer.

    • Add the test compounds at various concentrations to the wells of the 384-well plate.

    • Add the master mix to each well.

    • Incubate for 1 hour at room temperature.

    • Prepare a detection mix containing Europium-anti-GST antibody and Streptavidin-APC in the assay buffer.

    • Add the detection mix to each well.

    • Incubate for 2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value.

Luciferase Reporter Gene Assay for ERRα Transcriptional Activity

This cell-based assay measures the ability of antagonists to inhibit the transcriptional activity of ERRα.[9]

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • Expression plasmid for ERRα

    • Luciferase reporter plasmid containing ERRα response elements (ERREs)

    • Transfection reagent (e.g., Lipofectamine)

    • Cell culture medium and supplements

    • Test compounds

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the ERRα expression plasmid and the ERRE-luciferase reporter plasmid.

    • After 24 hours, treat the cells with various concentrations of the test compounds.

    • Incubate for another 24 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Plot the normalized luciferase activity against the compound concentration to determine the dose-response curve.

Seahorse XF Cell Mito Stress Test for Mitochondrial Respiration

This assay assesses the effect of the compounds on mitochondrial function by measuring the oxygen consumption rate (OCR).[10][11]

  • Materials:

    • Seahorse XF Analyzer

    • Seahorse XF cell culture microplates

    • Cell line of interest (e.g., HepG2)

    • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

    • Test compounds

    • Mitochondrial stress test reagents: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • The following day, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator for 1 hour.

    • Load the sensor cartridge with the test compounds and the mitochondrial stress test reagents.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

    • The instrument will measure the basal OCR, followed by sequential injections of the test compound, oligomycin, FCCP, and rotenone/antimycin A.

    • Analyze the resulting OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A significant increase in OCR after compound addition, followed by a sharp decrease with oligomycin, is indicative of mitochondrial uncoupling.

Conclusion

The selection of an appropriate ERRα antagonist is critical for the validity and interpretation of research findings. While XCT-790 is a potent inhibitor of ERRα, its significant off-target effect as a mitochondrial uncoupler at nanomolar concentrations raises concerns about its specificity, particularly in studies related to metabolism and cell energetics.[2][6] The novel antagonists, ERRα antagonist-1 and ERRα antagonist-2, present promising alternatives with high potency. Notably, ERRα antagonist-1 has demonstrated a high degree of selectivity over other related nuclear receptors.

For researchers investigating the roles of ERRα, particularly in metabolic pathways, the use of novel antagonists with a cleaner off-target profile is strongly recommended. Further head-to-head studies are warranted to directly compare the mitochondrial toxicity of these new compounds against XCT-790 to definitively establish their superior safety and specificity profile. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.

References

A Comparative Guide to the In Vitro and In Vivo Effects of XCT-790

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of XCT-790, a compound with a dual mechanism of action, impacting both nuclear receptor signaling and mitochondrial function. Its performance is contextualized with supporting experimental data to aid in the design and interpretation of research studies.

Introduction

XCT-790 was initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor α (ERRα), an orphan nuclear receptor implicated in the regulation of cellular metabolism and oncogenesis.[1][2] Subsequent research, however, revealed a significant off-target effect: XCT-790 is also a potent mitochondrial uncoupler, acting as a proton ionophore at nanomolar concentrations.[3][4] This mitochondrial activity occurs at concentrations significantly lower than those typically used to inhibit ERRα, leading to a rapid depletion of cellular ATP and activation of AMP-activated protein kinase (AMPK).[1][2] This dual activity is a critical consideration for any study employing XCT-790, as its biological effects may be a composite of both ERRα inhibition and mitochondrial bioenergetic disruption.

In Vitro and In Vivo Correlation of XCT-790 Effects: A Comparative Analysis

The following sections provide a detailed overview of the in vitro and in vivo effects of XCT-790, with comparative data where available.

Data Presentation

Table 1: In Vitro Efficacy of XCT-790 in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointIC50 / EffectCitation
CV-1Monkey Kidney FibroblastGAL4-ERRα Luciferase ReporterERRα Inverse Agonism0.37 µM[5]
MDA-MB-231Triple-Negative Breast CancerCCK-8Cell Viability (48h)13.7 µM[6]
BT-549Triple-Negative Breast CancerCCK-8Cell Viability (48h)13.3 µM[6]
MES-SAUterine SarcomaCell ViabilityDose-dependent reduction-[5]
MES-SA/DX5Doxorubicin-resistant Uterine SarcomaCell ViabilityDose-dependent reduction-[5]
HepG2Hepatocellular CarcinomaCell ViabilityDose-dependent reduction-[5]
R-HepG2Doxorubicin-resistant Hepatocellular CarcinomaCell ViabilityDose-dependent reduction-[5]
HEC-1AEndometrial CancerWST-8, Colony FormationProliferationConcentration and time-dependent suppression[7]
KLEEndometrial CancerWST-8, Colony FormationProliferationConcentration and time-dependent suppression[7]
MNT1MelanomaCellTiter-GloCell Viability (72h)Dose-dependent reduction[2]
H295RAdrenocortical CarcinomaMTTCell ProliferationDose- and time-dependent inhibition[8]

Table 2: In Vivo Efficacy of XCT-790 in Xenograft Models

Cancer TypeAnimal ModelDosing RegimenOutcomeCitation
Endometrial CancerHEC-1A Xenograft (BALB/c mice)4 mg/kg, intravenous, every three days for 3 weeksSignificant inhibition of tumor growth and angiogenesis; induction of apoptosis[5]
Pancreatic CancerPaTu8988 Xenograft (Nude mice)Not specifiedSignificantly decreased tumor size and weight[1]
Triple-Negative Breast CancerMDA-MB-231 Xenograft (Nude mice)Not specifiedSignificantly suppressed tumor growth[6]

Table 3: Comparison of XCT-790 with Mitochondrial Uncouplers

CompoundMechanismCellular EffectPotency/TimingCitation
XCT-790 Proton IonophoreAMPK activation, ATP depletion, increased oxygen consumption rate, decreased mitochondrial membrane potentialSimilar to FCCP[1][2]
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)Proton IonophoreAMPK activation, ATP depletionSimilar timing and potency to XCT-790[1][2]
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone)Proton IonophoreDisruption of mitochondrial transmembrane electrochemical gradientsSimilar mechanism to FCCP and XCT-790[2]

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT/CCK-8/WST-8/CellTiter-Glo)

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of XCT-790 (e.g., 0-40 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[5][6]

  • Reagent Incubation:

    • MTT: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • CCK-8/WST-8: Add 10 µL of CCK-8 or WST-8 solution to each well and incubate for 1-4 hours at 37°C.[6][7]

    • CellTiter-Glo: Add CellTiter-Glo reagent to each well, mix for 2 minutes, and incubate for 10 minutes at room temperature.[2]

  • Data Acquisition:

    • MTT: Add solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm.

    • CCK-8/WST-8: Measure the absorbance at 450 nm.

    • CellTiter-Glo: Measure the luminescence using a plate reader.[2]

2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the desired concentrations of XCT-790 for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

3. Western Blot Analysis

  • Cell Lysis: Treat cells with XCT-790 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer XCT-790 (e.g., 4 mg/kg) or vehicle control via the desired route (e.g., intravenous or intraperitoneal injection) according to the specified schedule (e.g., every three days).[5]

  • Monitoring and Endpoint: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or Western blot).

Mandatory Visualization

XCT_790_Signaling_Pathways XCT790 XCT-790 ERRa ERRα XCT790->ERRa Inhibits Mitochondria Mitochondria XCT790->Mitochondria Uncouples Apoptosis Apoptosis XCT790->Apoptosis Induces Other_Pathways Other Signaling Pathways (e.g., TGFβ, Wnt, STAT3) XCT790->Other_Pathways Inhibits Cell_Growth_Inhibition Cell Growth Inhibition ERRa->Cell_Growth_Inhibition Promotes (Inhibited by XCT-790) ATP_depletion ATP Depletion Mitochondria->ATP_depletion Leads to AMPK_activation AMPK Activation ATP_depletion->AMPK_activation Activates mTORC1_inhibition mTORC1 Inhibition AMPK_activation->mTORC1_inhibition Inhibits AMPK_activation->Cell_Growth_Inhibition Contributes to mTORC1_inhibition->Cell_Growth_Inhibition Contributes to Other_Pathways->Cell_Growth_Inhibition Contributes to Experimental_Workflow_In_Vitro start Start cell_culture Cancer Cell Culture start->cell_culture treatment XCT-790 Treatment cell_culture->treatment viability Cell Viability Assay treatment->viability apoptosis Apoptosis Assay treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot end End viability->end apoptosis->end western_blot->end Experimental_Workflow_In_Vivo start Start implantation Tumor Cell Implantation start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment XCT-790 Treatment randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint end End endpoint->end

References

Specificity of XCT-790 in Different Cancer Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of XCT-790, a known inverse agonist of the Estrogen-Related Receptor α (ERRα), across various cancer subtypes. We will delve into its specificity, on-target and off-target effects, and provide supporting experimental data and methodologies.

Introduction to XCT-790

XCT-790 is a potent and selective inverse agonist of ERRα, a key regulator of cellular energy homeostasis and mitochondrial biogenesis, with a reported IC50 of 0.37 μM[1][2]. It functions by disrupting the interaction between ERRα and its coactivators, notably PGC-1α[3][4]. While ERRα is a promising target in several cancers due to its association with aggressive tumor phenotypes, it is crucial to understand that XCT-790 possesses a significant, ERRα-independent off-target activity as a mitochondrial uncoupler[3][5][6]. This dual activity complicates the interpretation of experimental results and is a central theme of this guide.

Comparative Efficacy of XCT-790 Across Cancer Subtypes

The anti-cancer effects of XCT-790 have been documented in a range of cancer models. However, its efficacy and the underlying mechanisms can vary significantly between different cancer subtypes.

Cancer SubtypeCell LinesKey FindingsIC50 Values (approx.)Supporting Evidence
Triple-Negative Breast Cancer (TNBC) MDA-MB-231, BT-549Inhibits proliferation, induces G2/M arrest and apoptosis.[7][8]13.3-13.7 μM (48h)[7]In vitro and in vivo (xenograft) studies show significant tumor growth inhibition.[7][9]
ER-Positive Breast Cancer MCF-7, T47DInhibits cell proliferation.[2]Not explicitly stated for XCT-790, but a similar ERRα antagonist showed efficacy.ERRα is a downstream target of ERα, providing a rationale for its inhibition.[2]
Chemo-resistant Cancers R-HepG2 (MDR Hepatocarcinoma), MES-SA/DX5Induces cell death and can synergize with other chemotherapeutics like paclitaxel.[1][10]Dose-dependent reduction in viability.[1]Overcomes multi-drug resistance by inducing ROS-mediated apoptosis.[10]
Colon Cancer HCT116, DLD1Moderate sensitivity. Oncogenic KRAS expression sensitizes cells to XCT-790.[3][6]Higher concentrations required compared to melanoma cells.[3][6]Differential sensitivity observed between colon cancer lines and normal colonocytes.[3][6]
Melanoma MNT1High sensitivity to XCT-790-induced cell death.[3][6]Effective at doses 10-fold lower than those for colorectal cancer lines.[3][6]Rapid activation of AMPK and inactivation of mTORC1 signaling observed.[3][6]
Endometrial Cancer (ERα-negative)Antitumor effects observed.[1]Not specified.Demonstrates potential in hormone-receptor-negative gynecological cancers.
Adrenocortical Carcinoma H295RReduces cell proliferation in vitro and in vivo.[11][12]Not specified.Xenograft studies showed significant tumor growth reduction.[12]

On-Target vs. Off-Target Effects: A Critical Comparison

A major challenge in utilizing XCT-790 as a specific probe for ERRα function is its potent off-target effect as a mitochondrial uncoupler. This activity occurs at nanomolar concentrations, often below those required for effective ERRα inhibition, and is independent of ERRα expression[3][5][6][13].

FeatureOn-Target Effect (ERRα Inverse Agonism)Off-Target Effect (Mitochondrial Uncoupling)
Mechanism Binds to the ligand-binding domain of ERRα, disrupting its interaction with coactivators like PGC-1α.[3][6]Acts as a proton ionophore, dissipating the mitochondrial membrane potential and uncoupling oxygen consumption from ATP synthesis.[3][5][6]
Cellular Consequence Inhibition of ERRα target gene expression (e.g., those involved in mitochondrial biogenesis and oxidative phosphorylation).[3][4]Rapid depletion of cellular ATP, leading to activation of AMPK, a master regulator of metabolic homeostasis.[3][6][13]
Concentration Range Typically requires micromolar concentrations (e.g., IC50 of 0.37 μM for ERRα inhibition).[1][2]Occurs at nanomolar concentrations (as low as 390 nM for AMPK activation).[3][6]
Experimental Evidence Reduced expression of ERRα target genes; effects are mimicked by ERRα siRNA.[4][7]Rapid increase in oxygen consumption rates, decrease in mitochondrial membrane potential, and ATP depletion, which are not rescued by ERRα depletion.[3][6]

Signaling Pathways Modulated by XCT-790

The dual activity of XCT-790 results in the modulation of multiple signaling pathways.

XCT790_Signaling_Pathways cluster_on_target On-Target Effects (ERRα Inhibition) cluster_off_target Off-Target Effects (Mitochondrial Uncoupling) cluster_downstream Downstream Cellular Effects XCT790_on XCT-790 ERRa ERRα XCT790_on->ERRa Inhibits p53_p21 p53/p21 XCT790_on->p53_p21 Upregulates PGC1a PGC-1α ERRa_target_genes ERRα Target Genes (Mitochondrial Biogenesis, Oxidative Phosphorylation) ERRa->ERRa_target_genes Regulates Cell_Proliferation Cell Proliferation ERRa_target_genes->Cell_Proliferation Affects XCT790_off XCT-790 Mitochondria Mitochondria XCT790_off->Mitochondria Uncouples ATP ATP Mitochondria->ATP Depletes ROS ROS Mitochondria->ROS Increases AMPK AMPK ATP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits AMPK->Cell_Proliferation Inhibits mTORC1->Cell_Proliferation Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->Cell_Proliferation Inhibits Cell_Cycle Cell Cycle Arrest (G2/M) p53_p21->Cell_Cycle

Caption: Signaling pathways affected by XCT-790.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the literature on XCT-790.

1. Cell Viability Assay (e.g., CCK-8 or MTT)

  • Objective: To determine the cytotoxic effects of XCT-790 on cancer cell lines.

  • Methodology:

    • Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of XCT-790 (e.g., 0-40 μM) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).

    • Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Western Blot Analysis

  • Objective: To analyze the expression levels of specific proteins involved in signaling pathways affected by XCT-790.

  • Methodology:

    • Treat cells with XCT-790 at the desired concentration and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies (e.g., against ERRα, p-AMPK, p53, p21, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Apoptosis Assay (e.g., Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis by XCT-790.

  • Methodology:

    • Treat cells with XCT-790 as required.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Mitochondrial Function Assays

  • Objective: To assess the impact of XCT-790 on mitochondrial health and function.

  • Methodology:

    • Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like JC-1 or TMRE. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates depolarization of the mitochondrial membrane.

    • Oxygen Consumption Rate (OCR): Utilize a Seahorse XF Analyzer to measure real-time OCR. An increase in OCR following XCT-790 treatment, which is insensitive to oligomycin, is indicative of mitochondrial uncoupling.

    • ATP Measurement: Employ a luciferase-based ATP assay kit to quantify cellular ATP levels. A rapid decrease in ATP is consistent with mitochondrial dysfunction.

Experimental Workflow for Assessing XCT-790 Specificity

XCT790_Specificity_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis and Interpretation Cell_Lines Cancer Cell Lines (e.g., TNBC, Colon) Treatments Treatments: 1. Vehicle (DMSO) 2. XCT-790 (Dose-Response) 3. ERRα siRNA + XCT-790 4. Control siRNA + XCT-790 Cell_Lines->Treatments Viability Cell Viability Assay Treatments->Viability Western Western Blot (ERRα, p-AMPK, etc.) Treatments->Western Mito Mitochondrial Function (OCR, ATP, ΔΨm) Treatments->Mito Gene_Expression qPCR for ERRα Target Genes Treatments->Gene_Expression On_Target On-Target Effects: - Reduced ERRα target gene expression - Effects mimicked by ERRα siRNA Viability->On_Target Off_Target Off-Target Effects: - AMPK activation at low nM - ATP depletion - Effects persist despite ERRα knockdown Viability->Off_Target Western->On_Target Western->Off_Target Mito->Off_Target Gene_Expression->On_Target Conclusion Conclusion on Specificity On_Target->Conclusion Off_Target->Conclusion

Caption: Workflow to dissect on-target vs. off-target effects.

Conclusion and Future Perspectives

XCT-790 demonstrates significant anti-cancer activity across a variety of cancer subtypes. However, its utility as a specific chemical probe for studying ERRα is severely compromised by its potent, ERRα-independent mitochondrial uncoupling activity. Researchers using XCT-790 must be aware of this dual mechanism and design experiments accordingly, incorporating controls such as ERRα knockdown to differentiate between on-target and off-target effects.

For drug development, the dual action of XCT-790 could be either a liability or an asset. While the lack of specificity is a concern, the combined effect of metabolic disruption and inhibition of a key transcription factor could be therapeutically advantageous in certain contexts. Future research should focus on developing more specific ERRα inverse agonists that lack the mitochondrial uncoupling activity to truly validate ERRα as a therapeutic target. Additionally, exploring the therapeutic potential of compounds with dual mitochondrial uncoupling and specific nuclear receptor inhibition could be a novel avenue for cancer therapy.

References

A Comparative Analysis of the Metabolic Effects of XCT-790 and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of XCT-790, an inverse agonist of the Estrogen-Related Receptor α (ERRα), and metformin, a widely prescribed first-line therapeutic for type 2 diabetes. Both compounds modulate cellular energy metabolism through distinct mitochondrial mechanisms, leading to the activation of the key energy sensor, AMP-activated protein kinase (AMPK). This document summarizes their mechanisms of action, presents available quantitative experimental data, and outlines the methodologies for key experiments.

Core Mechanisms of Action

XCT-790 is a potent and selective inverse agonist for ERRα with an IC50 of 0.37 μM.[1] However, its profound metabolic effects are largely attributed to a secondary, ERRα-independent mechanism: the uncoupling of mitochondrial oxidative phosphorylation.[2][3] XCT-790 acts as a proton ionophore, dissipating the mitochondrial membrane potential and leading to a rapid increase in oxygen consumption that is not coupled to ATP synthesis.[2][3] This futile respiration results in a swift depletion of cellular ATP, which in turn activates AMPK.[2][3]

Metformin , a biguanide, primarily exerts its metabolic effects by inhibiting Complex I of the mitochondrial respiratory chain.[4] This inhibition leads to a reduction in ATP synthesis and an increase in the AMP:ATP ratio, a key signal for the activation of AMPK. Metformin's therapeutic effects in diabetes are largely attributed to the subsequent AMPK-mediated inhibition of hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[5][6]

Comparative Data on Metabolic Effects

The following tables summarize quantitative data on the metabolic effects of XCT-790 and metformin from various in vitro studies. It is important to note that the experimental conditions, including cell types and compound concentrations, vary between studies, making direct comparisons challenging.

ParameterXCT-790Metformin
Primary Mitochondrial Target Protonophore (Uncoupler)[2][3]Complex I Inhibitor[4]
Effect on Oxygen Consumption Rate (OCR) Rapid and substantial increase[2]Dose-dependent; can decrease at high concentrations, but some studies report an increase at pharmacological concentrations[7][8]
Effect on Cellular ATP Levels Rapid depletion[2]Decrease[9]
Effect on Mitochondrial Membrane Potential Decrease[10]Can decrease due to Complex I inhibition
Primary Downstream Signaling AMPK Activation[2]AMPK Activation[11]

Table 1: Comparison of the Primary Mitochondrial and Metabolic Effects of XCT-790 and Metformin.

CompoundEffective ConcentrationCell TypeObserved EffectReference
XCT-790390 nMMNT1 cellsAMPK Activation[2]
XCT-79010 µMMNT1 cellsRapid ATP depletion (within 20 mins)[2]
XCT-79010 µMMCF7 cellsDecrease in mitochondrial membrane potential[10]
Metformin50 µM - 2 mMPrimary rat hepatocytesAMPK Activation
Metformin250 µM - 1 mMMouse primary hepatocytesInhibition of hepatic gluconeogenesis[9]
Metformin500 µM - 1 mMPrimary hepatocytesDecrease in Oxygen Consumption Rate[7]
Metformin75 µMPrimary hepatocytesIncrease in Oxygen Consumption Rate[7]

Table 2: Summary of Quantitative Data on the Metabolic Effects of XCT-790 and Metformin.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by XCT-790 and metformin.

XCT790_Pathway XCT790 XCT-790 Mitochondrion Mitochondrion XCT790->Mitochondrion Enters ProtonGradient Proton Gradient (ΔΨm) XCT790->ProtonGradient Dissipates ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP ATP ProtonGradient->ATP Inhibition ATP_Synthase->ATP Synthesis AMP AMP ATP->AMP Depletion leads to relative increase AMPK AMPK AMP->AMPK Allosteric Activation pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation

Caption: Signaling pathway of XCT-790.

Metformin_Pathway Metformin Metformin Mitochondrion Mitochondrion Metformin->Mitochondrion Enters ComplexI Complex I Metformin->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Part of ATP ATP ComplexI->ATP Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP_Synthase->ATP Synthesis AMP AMP ATP->AMP Depletion leads to relative increase AMPK AMPK AMP->AMPK Allosteric Activation pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Gluconeogenesis Hepatic Gluconeogenesis pAMPK->Gluconeogenesis Inhibits

Caption: Signaling pathway of Metformin.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Oxygen Consumption Rate (OCR) Assay

Objective: To measure the rate of oxygen consumption in live cells in response to treatment with XCT-790 or metformin.

Materials:

  • Seahorse XF Analyzer (e.g., XF24 or XF96)

  • Seahorse XF cell culture microplates

  • XCT-790 and metformin stock solutions

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prior to the assay, replace the growth medium with pre-warmed assay medium. For acute treatment, inject the compound directly into the wells using the instrument's injection ports. For longer-term treatment, add the compound to the assay medium.

  • Instrument Setup and Calibration: Hydrate the sensor cartridge overnight in a non-CO2 incubator. Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

  • Assay Protocol: Load the cell plate into the instrument. Equilibrate the plate and perform baseline OCR measurements.

  • Mitochondrial Stress Test (Optional): To further probe mitochondrial function, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Data Analysis: Normalize OCR data to cell number or protein concentration.

Cellular ATP Level Assay

Objective: To quantify the intracellular ATP concentration following treatment with XCT-790 or metformin.

Materials:

  • Luminometer or multi-mode plate reader

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based luciferase assay

  • XCT-790 and metformin stock solutions

Procedure:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of XCT-790 or metformin for the desired time periods.

  • Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Measurement: Add the assay reagent directly to the cell culture wells. This reagent lyses the cells and provides the substrate for the luciferase reaction.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present.

Western Blot for AMPK Activation

Objective: To detect the phosphorylation of AMPK (at Thr172) as an indicator of its activation.

Materials:

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Cell Lysis: After treatment with XCT-790 or metformin, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Hepatic Gluconeogenesis Assay

Objective: To measure the rate of glucose production from gluconeogenic precursors in primary hepatocytes.

Materials:

  • Primary hepatocytes

  • Glucose-free DMEM

  • Gluconeogenic substrates (e.g., lactate and pyruvate)

  • Metformin stock solution

  • Glucose assay kit

Procedure:

  • Hepatocyte Culture: Isolate and culture primary hepatocytes.

  • Pre-incubation: Wash the hepatocytes and pre-incubate them in glucose-free DMEM.

  • Treatment: Incubate the cells in glucose-free DMEM containing gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) in the presence or absence of metformin at various concentrations.

  • Sample Collection: After a defined incubation period (e.g., 3-6 hours), collect the culture medium.

  • Glucose Measurement: Measure the glucose concentration in the collected medium using a glucose assay kit.

  • Normalization: Normalize the glucose production to the total protein content of the cells in each well.

Mitochondrial Membrane Potential Assay

Objective: To assess changes in mitochondrial membrane potential using a fluorescent dye.

Materials:

  • Fluorescence microscope or flow cytometer

  • JC-1 dye or other potentiometric dyes (e.g., TMRE, TMRM)

  • XCT-790 stock solution

  • CCCP (a known mitochondrial uncoupler, as a positive control)

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry) and treat with XCT-790 or vehicle control.

  • Dye Loading: Incubate the cells with the JC-1 dye according to the manufacturer's protocol. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low potential, JC-1 remains as monomers and fluoresces green.

  • Imaging or Flow Cytometry:

    • Microscopy: Visualize the cells under a fluorescence microscope and capture images of both red and green fluorescence.

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the red and green fluorescence intensities.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

References

Head-to-Head Comparison: XCT-790 and C29 as ERRα Inverse Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent Estrogen-Related Receptor Alpha (ERRα) inverse agonists: XCT-790 and C29. ERRα, an orphan nuclear receptor, is a key regulator of cellular metabolism and has emerged as a significant therapeutic target in various diseases, including cancer. Understanding the distinct profiles of these inhibitory compounds is crucial for advancing research and development in this area.

Quantitative Performance Data

The following tables summarize the key quantitative parameters for XCT-790 and C29, based on available experimental data.

Table 1: In Vitro Potency and Selectivity

ParameterXCT-790C29Reference(s)
ERRα IC50 0.37 µM (370 nM)40 nM (TR-FRET assay)600 nM (luciferase reporter assay)[1][2][3]
ERRγ Activity Inactive at concentrations below 10 µM~70-fold less potent than on ERRα (IC50 = 2.8 µM)[2][3]
ERα/ERβ Activity Inactive at concentrations below 10 µMNo significant activity (IC50 ≥ 6.3 µM)[2][3]
Inverse Agonist Efficacy ~65% inhibition of ERRα constitutive activity~40% inhibition of ERRα constitutive activity (partial inverse agonist)[4]

Table 2: Cellular and In Vivo Activity

ParameterXCT-790C29Reference(s)
Cellular Effects Induces apoptosis, reduces cell viability in various cancer cell lines, causes cell cycle arrest.[2][5]Reduces cell proliferation and viability in cancer cell lines.[3][6][2][3][5][6]
In Vivo Efficacy Inhibits tumor growth and angiogenesis in xenograft models.[2]Improves insulin sensitivity and glucose tolerance in rodent models of obesity and diabetes.[3][2][3]
Off-Target Effects Potent mitochondrial uncoupler, independent of ERRα activity.[7][8][9]Minimal interaction with a panel of 51 receptors and ion channels, and 50 protein kinases.[3][3][7][8][9]
Pharmacokinetics (rodent) Not explicitly detailed in the provided results.t1/2 = 7.8 h, Cmax = 6.3 µg/mL (10 mg/kg, p.o.).[3][3]

Signaling Pathways and Mechanisms of Action

ERRα primarily functions by forming a complex with coactivators, most notably PGC-1α and PGC-1β, to regulate the transcription of genes involved in cellular metabolism.[1][10] This includes genes related to mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism.[10][11] In cancer, this pathway can be hijacked to meet the high energetic demands of tumor cells.[12][13]

ERR_alpha_Signaling cluster_upstream Upstream Signals cluster_coactivators Coactivators cluster_downstream Downstream Effects HER2/IGF-1R HER2/IGF-1R PGC-1β PGC-1β HER2/IGF-1R->PGC-1β induces PI3K/Akt/mTOR PI3K/Akt/mTOR PGC-1α PGC-1α PI3K/Akt/mTOR->PGC-1α induces ERRα ERRα PGC-1α->ERRα coactivates PGC-1β->ERRα coactivates Mitochondrial Biogenesis Mitochondrial Biogenesis ERRα->Mitochondrial Biogenesis Oxidative Phosphorylation Oxidative Phosphorylation ERRα->Oxidative Phosphorylation Fatty Acid Oxidation Fatty Acid Oxidation ERRα->Fatty Acid Oxidation Cell Proliferation Cell Proliferation ERRα->Cell Proliferation

Figure 1. Simplified ERRα signaling pathway.

Both XCT-790 and C29 are inverse agonists, meaning they bind to ERRα and reduce its constitutive activity. They achieve this by disrupting the interaction between ERRα and its coactivators, thereby preventing the transcription of its target genes.

Inverse_Agonist_MoA XCT-790 / C29 XCT-790 / C29 ERRα ERRα XCT-790 / C29->ERRα binds to XCT-790 / C29->ERRα inhibits coactivator binding PGC-1α/β PGC-1α/β Target Gene Transcription Target Gene Transcription ERRα->Target Gene Transcription constitutive activation PGC-1α/β->ERRα coactivation

Figure 2. Mechanism of action for ERRα inverse agonists.

A significant distinction is the off-target effect of XCT-790 as a mitochondrial uncoupler.[7][8][9] This activity is independent of ERRα and can lead to a rapid depletion of cellular ATP, which should be considered when interpreting experimental results.[7] C29 has been shown to have a cleaner off-target profile in the panels tested.[3]

Experimental Protocols

Below are summaries of the key experimental methodologies used to characterize XCT-790 and C29.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of ligands to nuclear receptors and their effect on coactivator interaction.

  • Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-labeled antibody against a tagged receptor) and an acceptor fluorophore (e.g., fluorescently labeled coactivator peptide).[14] When the receptor and coactivator interact, the fluorophores are in close proximity, resulting in a FRET signal.[14] An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.

  • General Protocol:

    • The ERRα ligand-binding domain (LBD), often GST-tagged, is incubated with a terbium-labeled anti-GST antibody.

    • A fluorescently labeled peptide from a coactivator like PGC-1α is added.

    • The test compound (XCT-790 or C29) is added at various concentrations.

    • After an incubation period, the fluorescence is measured using a plate reader capable of time-resolved detection, calculating the ratio of acceptor to donor emission.[15][16]

    • The IC50 value is determined from the dose-response curve.

TR_FRET_Workflow Start Start Incubate ERRα-LBD with Tb-Ab Incubate ERRα-LBD with Tb-Ab Start->Incubate ERRα-LBD with Tb-Ab Add Fluorescent Coactivator Peptide Add Fluorescent Coactivator Peptide Incubate ERRα-LBD with Tb-Ab->Add Fluorescent Coactivator Peptide Add Test Compound Add Test Compound Add Fluorescent Coactivator Peptide->Add Test Compound Incubate Incubate Add Test Compound->Incubate Measure TR-FRET Signal Measure TR-FRET Signal Incubate->Measure TR-FRET Signal Analyze Data (IC50) Analyze Data (IC50) Measure TR-FRET Signal->Analyze Data (IC50) End End Analyze Data (IC50)->End

Figure 3. Workflow for a TR-FRET assay.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of ERRα in response to a test compound.

  • Principle: Cells are co-transfected with an expression vector for ERRα (or a GAL4-ERRα LBD fusion) and a reporter vector containing a luciferase gene downstream of ERRα-responsive elements (or GAL4 upstream activating sequences).[17][18] The binding of active ERRα to these elements drives the expression of luciferase. An inverse agonist will reduce this expression, leading to a decrease in the luminescent signal.

  • General Protocol:

    • HEK293T or other suitable cells are plated in multi-well plates.

    • Cells are transiently transfected with the ERRα expression vector and the luciferase reporter vector. A control vector expressing Renilla luciferase is often included for normalization.[19]

    • After an incubation period to allow for protein expression, the cells are treated with the test compound at various concentrations.

    • Following treatment, cells are lysed, and luciferase and Renilla activities are measured using a luminometer and appropriate substrates.[19]

    • The firefly luciferase signal is normalized to the Renilla luciferase signal, and the IC50 value is calculated.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to determine the number of viable cells in culture based on the quantification of ATP.

  • Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[20] Since ATP is a marker of metabolically active cells, the signal is directly proportional to the number of viable cells.[20]

  • General Protocol:

    • Cells are plated in opaque-walled multi-well plates and treated with the test compound for the desired duration.[21][22]

    • The plate is equilibrated to room temperature.[21]

    • A volume of CellTiter-Glo® Reagent equal to the volume of culture medium is added to each well.[20][22]

    • The contents are mixed on an orbital shaker to induce cell lysis.[21]

    • After a brief incubation to stabilize the luminescent signal, the luminescence is recorded using a plate reader.[21][22]

Summary and Conclusion

Both XCT-790 and C29 are valuable tools for studying the function of ERRα.

  • XCT-790 is a well-characterized and potent ERRα inverse agonist.[2] Its significant off-target effect as a mitochondrial uncoupler is a critical consideration for experimental design and data interpretation.[7][8][9] This compound may be more suitable for studies where the downstream effects of ERRα inhibition are the primary focus, and control experiments can account for the mitochondrial effects.

  • C29 emerges as a more selective ERRα inverse agonist with a cleaner off-target profile in the assays reported.[3] While it demonstrates partial inverse agonist activity compared to XCT-790, its higher potency in the TR-FRET assay and favorable pharmacokinetic properties make it an attractive candidate for in vivo studies and for experiments where minimizing off-target effects is paramount.[3][4]

The choice between XCT-790 and C29 will ultimately depend on the specific experimental context, the desired level of ERRα inhibition, and the tolerance for off-target activities. This guide provides the necessary data to make an informed decision for your research endeavors.

References

Evaluating the Selectivity Profile of XCT-790 Against Other Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XCT-790 is widely recognized as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor implicated in the regulation of cellular metabolism, mitochondrial biogenesis, and certain cancers. Its utility as a chemical probe to elucidate the biological functions of ERRα is well-established. However, a comprehensive understanding of its selectivity profile, including potential off-target effects, is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides an objective comparison of XCT-790's performance against other nuclear receptors, supported by experimental data and detailed methodologies.

Selectivity Profile of XCT-790 and Comparators

XCT-790 exhibits high selectivity for ERRα. Experimental data consistently demonstrate its potent inhibition of ERRα activity with an IC50 value in the range of 0.37 to 0.4 μM.[1][2] In contrast, it shows no significant activity against other related nuclear receptors, including Estrogen-Related Receptor Gamma (ERRγ), Estrogen Receptor Alpha (ERα), and Estrogen Receptor Beta (ERβ), at concentrations up to 10 μM.[1][2][3] Further studies have indicated a lack of significant activity against other nuclear receptors such as Retinoid X Receptor (RXR), Retinoic Acid Receptor (RAR), and Peroxisome Proliferator-Activated Receptors (PPARs).

A critical aspect of XCT-790's selectivity profile is its significant off-target effect as a potent mitochondrial uncoupler. This activity occurs at nanomolar concentrations and is independent of its action on ERRα.[4][5] This dual activity must be considered when designing and interpreting experiments using XCT-790, as observed cellular effects may be attributable to mitochondrial dysfunction rather than direct ERRα inhibition.

For a comprehensive evaluation, the selectivity of XCT-790 is compared with other compounds known to modulate ERRα activity: Diethylstilbestrol (DES), a non-selective ERRα antagonist, and "Compound A," another selective ERRα antagonist.

CompoundTarget Nuclear ReceptorIC50 / Ki (μM)Other Affected Receptors (with IC50 / Ki if available)Reference
XCT-790 ERRα0.37 - 0.4ERRγ (>10), ERα (>10), ERβ (>10)[1][2]
Diethylstilbestrol (DES) ERα, ERβ, ERRα, ERRβ, ERRγHigh affinity for ERsAgonist for ERα, ERβ, and ERRγ; Antagonist for Androgen Receptor.[6][7][6][7][8]
Compound A ERRα0.17 (vs. PGC-1α), 0.18 (vs. PGC-1β)Selective for ERRα.[1]

Note: A significant off-target effect of XCT-790 is its potent mitochondrial uncoupling activity at nanomolar concentrations, which is independent of ERRα.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating nuclear receptor modulators, the following diagrams are provided.

ERR_alpha_signaling_pathway ERRα Signaling Pathway cluster_upstream Upstream Regulators cluster_core ERRα Complex cluster_downstream Downstream Effects PGC-1α PGC-1α ERRα ERRα PGC-1α->ERRα Co-activates AMPK AMPK AMPK->PGC-1α Activates SIRT1 SIRT1 SIRT1->PGC-1α Activates Co-activators Co-activators ERRα->Co-activators Recruits ERE Estrogen Response Element (ERE) ERRα->ERE Binds to Mitochondrial Biogenesis Mitochondrial Biogenesis ERE->Mitochondrial Biogenesis Fatty Acid Oxidation Fatty Acid Oxidation ERE->Fatty Acid Oxidation Oxidative Phosphorylation Oxidative Phosphorylation ERE->Oxidative Phosphorylation Cell Proliferation Cell Proliferation ERE->Cell Proliferation XCT-790 XCT-790 XCT-790->ERRα Inhibits

Caption: The ERRα signaling pathway, highlighting the role of co-activators and downstream cellular processes.

experimental_workflow Experimental Workflow for Nuclear Receptor Selectivity cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Selectivity cluster_off_target Off-Target & Functional Assays Test Compound (e.g., XCT-790) Test Compound (e.g., XCT-790) Transactivation Assay Transactivation Assay Test Compound (e.g., XCT-790)->Transactivation Assay GAL4-NR LBD Fusion GAL4-NR LBD Fusion GAL4-NR LBD Fusion->Transactivation Assay Luciferase Reporter Gene Luciferase Reporter Gene Luciferase Reporter Gene->Transactivation Assay Competition Binding Assay Competition Binding Assay Transactivation Assay->Competition Binding Assay Hits Radiolabeled Ligand Radiolabeled Ligand Radiolabeled Ligand->Competition Binding Assay Nuclear Receptor Protein Nuclear Receptor Protein Nuclear Receptor Protein->Competition Binding Assay Panel of Nuclear Receptors Panel of Nuclear Receptors Competition Binding Assay->Panel of Nuclear Receptors Test against Mitochondrial Respiration Assay Mitochondrial Respiration Assay Panel of Nuclear Receptors->Mitochondrial Respiration Assay Further Characterization Cell Viability/Proliferation Assays Cell Viability/Proliferation Assays Panel of Nuclear Receptors->Cell Viability/Proliferation Assays

Caption: A typical experimental workflow for determining the selectivity profile of a nuclear receptor modulator.

Experimental Protocols

GAL4-Nuclear Receptor Ligand Binding Domain (LBD) Transactivation Assay

This cell-based assay is a primary method for identifying and characterizing modulators of nuclear receptor activity.

Principle: The ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., ERRα) is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This chimeric protein is co-expressed in mammalian cells with a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS). Modulation of the LBD by a test compound alters the transcriptional activity of the GAL4-LBD fusion protein, leading to a measurable change in reporter gene expression.

Detailed Methodology:

  • Cell Culture and Transfection: Mammalian cells (e.g., HEK293T or CV-1) are cultured in appropriate media. Cells are transiently transfected with two plasmids: one expressing the GAL4-NR LBD fusion protein and another containing the luciferase reporter gene driven by a GAL4 UAS promoter. A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization of transfection efficiency.

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., XCT-790) or a vehicle control.

  • Cell Lysis and Luciferase Assay: After an incubation period (typically 18-24 hours), cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 or EC50 values are then calculated from the dose-response curves.

Nuclear Receptor Competition Binding Assay

This biochemical assay directly measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific nuclear receptor.

Principle: A fixed concentration of a radiolabeled ligand with known affinity for the nuclear receptor is incubated with the purified nuclear receptor protein in the presence of increasing concentrations of the unlabeled test compound. The amount of radiolabeled ligand that remains bound to the receptor is measured, and a decrease in bound radioactivity indicates that the test compound is competing for the same binding site.

Detailed Methodology:

  • Reaction Setup: In a multi-well plate, a constant amount of purified nuclear receptor protein (e.g., recombinant ERRα) is incubated with a fixed concentration of a suitable radioligand (e.g., ³H-estradiol for ERs, though a specific radioligand for ERRα is not commercially available, necessitating alternative assay formats like co-activator recruitment assays).

  • Competitor Addition: Increasing concentrations of the unlabeled test compound (e.g., XCT-790) are added to the wells. A control group with no competitor and a group with a large excess of a known unlabeled ligand (for determining non-specific binding) are also included.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand. Common methods include filtration through a membrane that retains the protein-ligand complex or scintillation proximity assay (SPA).

  • Quantification: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined from this curve, and the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.

Conclusion

XCT-790 is a highly selective inverse agonist for ERRα, demonstrating minimal interaction with other closely related nuclear receptors such as ERRγ, ERα, and ERβ at concentrations up to 10 μM. This makes it a valuable tool for investigating ERRα-specific biological processes. However, its potent off-target effect as a mitochondrial uncoupler at nanomolar concentrations necessitates careful experimental design and data interpretation. Researchers should consider including appropriate controls to distinguish between ERRα-mediated and off-target effects. When compared to non-selective modulators like Diethylstilbestrol, XCT-790 offers significantly greater specificity for ERRα. Newer selective antagonists like "Compound A" also provide valuable alternatives for probing ERRα function. The selection of an appropriate modulator will depend on the specific experimental context and the need to mitigate potential confounding off-target activities.

References

XCT-790: A Comparative Analysis of its Effects on Estrogen-Related Receptor α and Estrogen Receptors α and β

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of XCT-790 on Estrogen-Related Receptor α (ERRα) signaling versus its effects on the classical Estrogen Receptors α (ERα) and β (ERβ). XCT-790 is widely recognized as a potent and selective inverse agonist of ERRα.[1][2][3][4][5] However, its broader cellular effects, particularly its significant off-target mitochondrial activity, warrant careful consideration in experimental design and data interpretation.[1][2][3][6]

Comparative Efficacy and Selectivity

XCT-790 demonstrates high selectivity for ERRα over ERα and ERβ. This selectivity is crucial for dissecting the specific roles of ERRα in various physiological and pathological processes.

Target ReceptorActivityIC50Notes
ERRα Inverse Agonist0.37 µMPotently inhibits the constitutive activity of ERRα.[5][7]
ERα Inactive> 10 µMDoes not significantly affect ERα signaling at concentrations where it potently inhibits ERRα.[4][5]
ERβ Inactive> 10 µMDoes not significantly affect ERβ signaling at concentrations where it potently inhibits ERRα.[4][5]
ERRγ Inactive> 10 µMAlso shows selectivity against the related ERRγ.[4][5]

Mechanism of Action: ERRα Inhibition vs. Off-Target Effects

While XCT-790 is a valuable tool for studying ERRα, its off-target effects as a mitochondrial uncoupler are significant and occur at nanomolar concentrations, often lower than those used to inhibit ERRα.[1][2][3][6]

On-Target: ERRα Signaling Pathway

XCT-790 functions as an inverse agonist by binding to the ligand-binding domain of ERRα.[3][4] This binding disrupts the interaction between ERRα and its coactivators, most notably PGC-1α, thereby inhibiting the transcription of ERRα target genes involved in mitochondrial biogenesis and energy metabolism.[1][3]

ERR_alpha_signaling cluster_nucleus Nucleus ERRa ERRα DNA ERRα Target Genes ERRa->DNA PGC1a PGC-1α PGC1a->ERRa Coactivator mRNA mRNA DNA->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Mitochondria Proteins->Mitochondria Mitochondrial Biogenesis XCT790 XCT-790 XCT790->ERRa Inhibits Interaction

Caption: XCT-790 inhibits ERRα signaling by disrupting the PGC-1α coactivator interaction.

Off-Target: Mitochondrial Uncoupling

Independent of its effects on ERRα, XCT-790 acts as a potent mitochondrial uncoupler.[1][2][3][6] It functions as a proton ionophore, dissipating the mitochondrial membrane potential.[1][2][3] This leads to a rapid depletion of cellular ATP, a concomitant increase in oxygen consumption, and subsequent activation of AMP-activated protein kinase (AMPK).[1][2][3][6]

Mitochondrial_Uncoupling cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm ETC Electron Transport Chain H_gradient Proton Gradient (ΔΨm) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP ATP_synthase->ATP Synthesis AMPK AMPK ATP->AMPK Low ATP activates XCT790 XCT-790 XCT790->H_gradient Dissipates

Caption: XCT-790's off-target effect as a mitochondrial proton ionophore.

Experimental Protocols

Cell-Based Luciferase Reporter Assay for ERRα Activity

Objective: To quantify the inverse agonist activity of XCT-790 on ERRα.

Methodology:

  • HEK293T cells are transiently co-transfected with a GAL4-ERRα-LBD expression vector and a luciferase reporter plasmid containing GAL4 upstream activating sequences.

  • Transfected cells are plated in 96-well plates and treated with increasing concentrations of XCT-790 or vehicle control (DMSO).

  • Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

  • The IC50 value is calculated from the dose-response curve.

Mitochondrial Respiration Assay

Objective: To assess the effect of XCT-790 on mitochondrial oxygen consumption.

Methodology:

  • Cells (e.g., C2C12 myotubes) are seeded in a Seahorse XF analyzer plate.

  • Cells are treated with various concentrations of XCT-790 or vehicle control.

  • Oxygen consumption rates (OCR) are measured in real-time using the Seahorse XF analyzer.

  • Sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • An increase in basal OCR without a corresponding increase in ATP production is indicative of mitochondrial uncoupling.

Summary and Recommendations

XCT-790 is a valuable chemical probe for investigating the biological functions of ERRα, demonstrating high selectivity over ERα and ERβ. However, its potent, ERRα-independent mitochondrial uncoupling activity must be carefully considered. Researchers should:

  • Use the lowest effective concentration of XCT-790 to minimize off-target effects.

  • Employ ERRα-null or knockdown cells as negative controls to distinguish between on-target and off-target effects.[1]

  • Directly measure mitochondrial function (e.g., oxygen consumption, membrane potential, cellular ATP levels) in parallel with assessing ERRα-dependent signaling.[1][2][3]

By acknowledging and controlling for the dual mechanisms of action of XCT-790, researchers can more accurately interpret experimental outcomes and elucidate the specific contributions of ERRα signaling in their models.

References

A Researcher's Guide to XCT-790: Navigating On-Target Efficacy and Off-Target Effects for Reproducible Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the cornerstone of scientific advancement. This guide provides a comparative analysis of XCT-790, a widely used chemical probe for studying the estrogen-related receptor alpha (ERRα), and addresses critical considerations for ensuring the reliability of published data generated with this compound.

XCT-790 is a potent and selective inverse agonist of ERRα, a nuclear receptor that plays a crucial role in regulating cellular metabolism, mitochondrial biogenesis, and oncogenesis. However, accumulating evidence reveals that XCT-790 also functions as a potent mitochondrial uncoupler at concentrations overlapping with and even lower than those required for ERRα inhibition. This dual activity presents a significant challenge to the reproducibility and interpretation of experimental findings, as observed phenotypic effects may be erroneously attributed solely to ERRα modulation.

This guide will delve into the on-target and off-target effects of XCT-790, provide detailed experimental protocols to dissect these activities, and offer a framework for designing robust and reproducible studies.

The Dual Personality of XCT-790: ERRα Inverse Agonist and Mitochondrial Uncoupler

The primary utility of XCT-790 in research lies in its ability to inhibit the constitutive activity of ERRα. It achieves this by binding to the receptor's ligand-binding pocket, disrupting the interaction with coactivators essential for its transcriptional function.[1] However, a significant off-target effect of XCT-790 is its ability to uncouple mitochondrial respiration from ATP synthesis, acting as a proton ionophore that dissipates the mitochondrial membrane potential.[1][2][3][4] This uncoupling leads to a rapid decrease in cellular ATP levels and the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2]

Crucially, the mitochondrial uncoupling effect of XCT-790 has been observed at nanomolar concentrations, whereas micromolar concentrations are often required to achieve significant ERRα inhibition.[2][3] This concentration-dependent duality is a major source of confounding data and can lead to misinterpretation of experimental outcomes. For instance, a cellular response observed following XCT-790 treatment could be a consequence of ERRα inhibition, mitochondrial dysfunction, or a combination of both.

To ensure the reproducibility of data, it is imperative for researchers to be aware of this dual activity and to design experiments that can distinguish between the on-target and off-target effects of XCT-790.

Quantitative Comparison of XCT-790's On-Target and Off-Target Activities

The following table summarizes the key quantitative parameters of XCT-790's dual activities, highlighting the concentration ranges at which each effect is typically observed.

ActivityTarget/MechanismEffective Concentration (in vitro)Key Cellular ConsequencesCitation(s)
On-Target ERRα Inverse AgonismIC₅₀: ~0.37 µMInhibition of ERRα target gene expression, modulation of cellular metabolism and proliferation.[5]
Off-Target Mitochondrial UncouplingNanomolar range (activates AMPK at ~390 nM)Decreased cellular ATP, increased oxygen consumption, dissipation of mitochondrial membrane potential, activation of AMPK.[1][2]

Alternatives to XCT-790

Given the significant off-target effects of XCT-790, researchers should consider alternative ERRα inverse agonists. While the field is still evolving, some compounds have been identified and are under investigation.

Compound/ClassMechanismReported IC₅₀/ActivityKey FeaturesCitation(s)
Compound A ERRα AntagonistIC₅₀: 170 nM (interaction with PGC-1α)Selective for ERRα; shown to inhibit breast tumor growth in xenograft models.[6]
Compound 11 (p-nitrobenzenesulfonamide derivative) ERRα Inverse AgonistIC₅₀: 0.80 µMSuppresses migration and invasion of ER-negative breast cancer cells.[7]

Direct comparative studies on the reproducibility and off-target profiles of these alternatives against XCT-790 are limited. Therefore, it is crucial to thoroughly characterize any chosen compound within the specific experimental system.

Experimental Protocols for Deconvoluting XCT-790's Effects

To generate reproducible and accurately interpreted data using XCT-790, it is essential to perform control experiments that independently assess its on-target and off-target effects. Below are detailed methodologies for key experiments.

Validating ERRα Inhibition

This protocol describes a quantitative real-time PCR (qRT-PCR) experiment to measure the expression of known ERRα target genes.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat cells with a range of XCT-790 concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for known ERRα target genes (e.g., PDK4, VEGFA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the expression of ERRα target genes would indicate on-target activity.

Assessing Mitochondrial Uncoupling

The following protocols describe how to measure key indicators of mitochondrial function: oxygen consumption rate, cellular ATP levels, and mitochondrial membrane potential.

a) Measurement of Oxygen Consumption Rate (OCR)

This protocol utilizes an extracellular flux analyzer to measure real-time cellular respiration.[8][9]

Methodology:

  • Cell Seeding: Seed cells in a specialized microplate for the extracellular flux analyzer and allow them to adhere overnight.[9]

  • Assay Preparation: On the day of the assay, replace the culture medium with a specialized assay medium and incubate the cells in a CO₂-free incubator at 37°C for one hour.[8]

  • Baseline Measurement: Measure the basal OCR.

  • Compound Injection: Inject XCT-790 at various concentrations and monitor the OCR in real-time. An increase in OCR is indicative of mitochondrial uncoupling.

  • Mitochondrial Stress Test: To further characterize mitochondrial function, sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a classical uncoupler), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).[8] This will allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

b) Measurement of Cellular ATP Levels

This protocol uses a luciferase-based assay to quantify cellular ATP content.[10][11][12][13]

Methodology:

  • Cell Culture and Treatment: Plate cells in a white-walled multi-well plate and treat with XCT-790 and controls as described above.

  • Cell Lysis and ATP Measurement: Add a reagent that lyses the cells and provides the necessary components for the luciferase reaction (luciferin and luciferase).[11][12][13]

  • Luminescence Reading: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence readings to the number of cells or protein concentration. A dose-dependent decrease in ATP levels would suggest mitochondrial dysfunction.

c) Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[14][15][16][17]

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with XCT-790 and controls. Include a positive control for mitochondrial depolarization, such as CCCP or FCCP.[14]

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[14]

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.[14][18]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the ERRα signaling pathway and a recommended experimental workflow for using XCT-790.

ERR_alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Growth_Factors Growth Factors, Metabolic Signals Signaling_Cascades Signaling Cascades (e.g., PI3K/Akt, MAPK) Growth_Factors->Signaling_Cascades Coactivators Coactivators (e.g., PGC-1α) Signaling_Cascades->Coactivators Upregulation AMPK AMPK ATP ATP ATP->AMPK Low ATP activates ERR_alpha ERRα Target_Genes Target Gene Expression ERR_alpha->Target_Genes Activation Coactivators->ERR_alpha Binding Metabolic_Adaptation Metabolic Adaptation, Mitochondrial Biogenesis Target_Genes->Metabolic_Adaptation Leads to ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (ΔΨm) ETC->Proton_Gradient Pumps H+ Proton_Gradient->ATP ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Synthase->ATP Produces XCT_790_ERRa XCT-790 (On-Target) XCT_790_ERRa->ERR_alpha Inhibition XCT_790_Mito XCT-790 (Off-Target) XCT_790_Mito->Proton_Gradient Dissipates

Caption: ERRα signaling pathway and points of interference by XCT-790.

Experimental_Workflow Start Hypothesis: Effect of ERRα inhibition on a cellular process XCT_790_Treatment Treat cells with a range of XCT-790 concentrations and vehicle Start->XCT_790_Treatment Phenotypic_Assay Perform primary phenotypic assay XCT_790_Treatment->Phenotypic_Assay On_Target_Validation Validate ERRα Inhibition (qRT-PCR of target genes) XCT_790_Treatment->On_Target_Validation Off_Target_Validation Assess Mitochondrial Function (OCR, ATP levels, ΔΨm) XCT_790_Treatment->Off_Target_Validation Data_Interpretation Interpret data considering both on-target and off-target effects Phenotypic_Assay->Data_Interpretation On_Target_Validation->Data_Interpretation Off_Target_Validation->Data_Interpretation Conclusion Draw conclusions about the role of ERRα, acknowledging potential confounding factors Data_Interpretation->Conclusion Alternative_Approach Consider alternative approaches (e.g., genetic knockdown, alternative inhibitors) Data_Interpretation->Alternative_Approach

Caption: Recommended workflow for using XCT-790 to ensure data reproducibility.

Conclusion: Towards More Reproducible Research with XCT-790

XCT-790 remains a valuable tool for investigating the biological functions of ERRα. However, its significant off-target effect as a mitochondrial uncoupler necessitates a cautious and rigorous experimental approach. The lack of consideration for this dual activity can severely compromise the reproducibility and validity of published data.

By implementing the detailed experimental protocols and the logical workflow outlined in this guide, researchers can dissect the on-target versus off-target effects of XCT-790. This will lead to a more nuanced understanding of the role of ERRα in their specific biological context and, most importantly, contribute to a more robust and reproducible body of scientific literature. The scientific community must move towards a standard where the potential off-target effects of chemical probes like XCT-790 are not just acknowledged but are actively investigated and reported, ensuring the integrity and forward progress of research.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling ERRα Inverse Agonist 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ERRα Inverse Agonist 1. The following procedures are designed to ensure the safe handling and disposal of this and similar research-grade small molecules.

While a specific Safety Data Sheet (SDS) for "ERRα Inverse Agonist 1" may not be readily available or indicate it as a hazardous substance, it is imperative to treat all research compounds with a high degree of caution. The following recommendations are based on best practices for handling potent small molecules in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate PPE provides a critical barrier against potential exposure. The following table summarizes the recommended PPE for handling ERRα Inverse Agonist 1.

PPE CategoryItemSpecifications and Use
Eye and Face Safety Glasses/GogglesMust be ANSI Z87.1-compliant. Goggles are required when there is a splash hazard. A face shield should be worn over safety glasses or goggles when handling larger quantities or during procedures with a high splash potential.[1][2]
Body Laboratory CoatA standard, buttoned lab coat should be worn to protect skin and clothing from minor spills and contamination.[3][4] For handling pyrophoric, water-reactive, or large volumes of flammable chemicals, a flame-resistant lab coat is necessary.[2][4]
Hand Disposable GlovesNitrile gloves are the minimum requirement for incidental contact.[1] If direct contact is anticipated or when handling concentrated solutions, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for damage before use and remove them immediately after contamination.[5]
Foot Closed-toe ShoesSturdy, closed-toe shoes are mandatory to protect against spills and dropped objects.[3]
Respiratory Respirator (optional)A respirator may be necessary when working with volatile compounds or in poorly ventilated areas. The type of respirator depends on the specific chemical's toxicity and concentration.[3]

Experimental Workflow and Handling Procedures

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for safely handling ERRα Inverse Agonist 1.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Proceed if safe Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Dissolving Dissolving Weighing->Dissolving Performing Experiment Performing Experiment Dissolving->Performing Experiment Decontaminate Workspace Decontaminate Workspace Performing Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Figure 1. Standard workflow for handling ERRα Inverse Agonist 1.

Step-by-Step Handling Protocol:

  • Review Safety Information : Before beginning any work, thoroughly review any available safety data for the specific inverse agonist. If an SDS is not available, consult other safety resources.

  • Don Appropriate PPE : Put on all required personal protective equipment as outlined in the table above.

  • Prepare the Workspace : Ensure the work area, such as a chemical fume hood, is clean and uncluttered.[5] Have spill cleanup materials readily available.

  • Weighing : If working with a powdered form, weigh the compound in a fume hood or other ventilated enclosure to avoid inhalation of airborne particles.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly. If the process generates heat or vapors, perform this step in a fume hood.

  • Performing the Experiment : Conduct all experimental procedures within a designated and appropriately ventilated area.

  • Decontaminate Workspace : After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Segregate Waste : Separate waste into designated, clearly labeled containers for proper disposal.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye protection.

  • Wash Hands : Thoroughly wash your hands with soap and water after removing all PPE.[5]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Non-Hazardous Waste Disposal:

Even if a compound is not officially classified as hazardous, it is prudent to handle its disposal with care.[6] Some non-hazardous chemical waste may be eligible for drain or regular trash disposal, but this is highly dependent on local regulations and institutional policies.[7][8]

  • Solid Waste : Non-hazardous solid chemical waste should be placed in a designated container. Do not dispose of it in regular laboratory trash cans that may be handled by custodial staff.[8]

  • Liquid Waste : Some non-hazardous liquid waste may be permissible for drain disposal, but this requires approval from your institution's Environmental Health and Safety (EHS) department.[8] Never dispose of liquids in dumpsters.[8]

General Disposal Guidelines:

  • Consult Institutional Policy : Always follow your institution's specific guidelines for chemical waste disposal. Contact your EHS department for clarification on the disposal of ERRα Inverse Agonist 1.

  • Labeling : All waste containers must be clearly labeled with the full chemical name and any known hazards.[6]

  • Segregation : Do not mix different types of chemical waste unless instructed to do so by your EHS department. Incompatible chemicals can react dangerously.

  • Empty Containers : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, deface the original label and dispose of the container according to your institution's procedures for empty chemical containers.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.